molecular formula C24H48FeP2 B1496680 (r,r)-Methyl-ferrocelane CAS No. 540475-45-4

(r,r)-Methyl-ferrocelane

Cat. No.: B1496680
CAS No.: 540475-45-4
M. Wt: 454.4 g/mol
InChI Key: JBWUTRKMUDYCHS-UIBZXYQVSA-N
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Description

(r,r)-Methyl-ferrocelane is a useful research compound. Its molecular formula is C24H48FeP2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r,r)-Methyl-ferrocelane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r,r)-Methyl-ferrocelane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWUTRKMUDYCHS-UIBZXYQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746196
Record name Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540475-45-4
Record name Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene , commonly referred to in the industry as (R,R)-Me-FerroLANE , represents a premier class of chiral bisphosphine ligands used in asymmetric catalysis. Distinct from its benzene-backbone analog (DuPhos) or ethane-backbone analog (BPE), this ligand incorporates a ferrocene scaffold. This structural choice imparts unique electronic flexibility and a larger bite angle, making it exceptionally effective for the rhodium-catalyzed asymmetric hydrogenation of challenging substrates such as enamides, itaconates, and


-keto esters.

This guide details the physicochemical properties, mechanistic operation, and rigorous handling protocols required to utilize this ligand in high-stakes drug development and process chemistry.

Part 1: Chemical Specifications & Physical Data[1][2]

The following data consolidates physical constants and identification parameters critical for analytical verification and stoichiometric calculations.

ParameterSpecification
IUPAC Name 1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
Common Trade Name (R,R)-Me-FerroLANE
CAS Number 540475-45-4
Molecular Formula

Molecular Weight 414.28 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 99°C – 102°C
Solubility Soluble in THF, Toluene, DCM; Insoluble in Water, Hexanes
Air Sensitivity High (Oxidizes to phosphine oxide; requires inert atmosphere)
Chirality

-Symmetric

Part 2: Mechanistic Insight & Structural Logic

The Ferrocene Advantage

Unlike the rigid benzene backbone of DuPhos, the ferrocene backbone in Me-FerroLANE possesses a degree of flexibility (rotation around the Cp-Fe-Cp axis) and a larger natural bite angle.

  • Electronic Modulation: The electron-rich ferrocene moiety acts as an electron donor to the phosphorus centers, increasing the basicity of the ligand. This facilitates the oxidative addition step in the catalytic cycle.

  • Quadrant Blocking: The (2R,5R)-2,5-dimethylphospholane rings create a highly defined chiral pocket. When coordinated to a metal (e.g., Rh), the methyl groups protrude into two diagonal quadrants of the coordination sphere, effectively blocking them. This forces the prochiral substrate to bind in a specific orientation to minimize steric repulsion, leading to high enantioselectivity (

    
     ee).
    
Diagram 1: Rhodium-Catalyzed Asymmetric Hydrogenation Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical enantioselective step governed by the Me-FerroLANE ligand.

CatalyticCycle Figure 1: Mechanism of Rh-Me-FerroLANE Catalyzed Hydrogenation Precursor Pre-Catalyst [Rh(COD)(Me-FerroLANE)]BF4 ActiveSpecies Active Solvate Species [Rh(Solvent)2(L*)]+ Precursor->ActiveSpecies H2, -COD Complexation Substrate Coordination (Enamide Binding) ActiveSpecies->Complexation + Substrate OxAdd Oxidative Addition of H2 Rh(III) Dihydride Complexation->OxAdd + H2 MigIns Migratory Insertion (Enantioselective Step) OxAdd->MigIns Rate Limiting RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->ActiveSpecies Regenerate Catalyst Product Chiral Product (R)-Amino Acid Derivative RedElim->Product

Part 3: Applications in Asymmetric Synthesis

Hydrogenation of -Dehydroamino Acids

Me-FerroLANE is a "privileged ligand" for synthesizing chiral amino acids.

  • Substrate Class: N-acetyl dehydroamino acid esters.

  • Conditions: 0.1–1.0 mol% catalyst, 30–60 psi

    
    , MeOH or THF, Room Temp.
    
  • Outcome: Typically

    
     ee. The ferrocene backbone often outperforms DuPhos in sterically demanding substrates due to the wider bite angle.
    
Hydrogenation of Itaconates

Useful for the synthesis of chiral succinate derivatives (e.g., precursors for renin inhibitors).

  • Selectivity: The ligand directs hydride delivery to the less hindered face of the coordinated olefin.

Synthesis of Chiral Phosphines

While primarily a catalyst, the ligand structure itself serves as a model for designing new P-chiral ligands via lithiation/substitution protocols on the ferrocene ring.

Part 4: Experimental Protocols

General Procedure: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

Safety Note: All steps must be performed in a glovebox or using rigorous Schlenk techniques.

  • Catalyst Preparation (In Situ):

    • In a glovebox, weigh

      
       (4.1 mg, 0.01 mmol) and (R,R)-Me-FerroLANE (4.5 mg, 0.011 mmol) into a 20 mL vial.
      
    • Add degassed anhydrous Methanol (2 mL).

    • Stir for 15 minutes until the solution turns a clear orange/red, indicating formation of the

      
       complex.
      
  • Reaction Setup:

    • Add the substrate, Methyl 2-acetamidoacrylate (143 mg, 1.0 mmol), to the catalyst solution (S/C = 100).

    • Transfer the vial to a high-pressure hydrogenation vessel (autoclave).

    • Seal the vessel and remove from the glovebox.

  • Hydrogenation:

    • Purge the vessel 3 times with

      
       (pressurize to 50 psi, then vent).
      
    • Pressurize to final reaction pressure (e.g., 60 psi).

    • Stir at room temperature for 2–4 hours.

  • Work-up:

    • Vent

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.

    • Analyze conversion via

      
       NMR and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).
      

Part 5: Handling & Storage (Air Sensitivity)[4][5]

Alkylphosphines are prone to rapid oxidation. The ferrocene backbone provides marginal stability compared to free alkylphosphines, but the P-centers remain vulnerable.

Diagram 2: Inert Handling Workflow

This workflow ensures the integrity of the ligand from storage to reaction.

HandlingWorkflow Figure 2: Protocol for Handling Air-Sensitive Phosphine Ligands Storage Storage (-20°C, Argon) Transfer Transfer to Glovebox (Airlock Cycle x3) Storage->Transfer Unopened bottle Weighing Weighing (Anti-static gun used) Transfer->Weighing Inert Atms (<1 ppm O2) Solvation Solvation (Degassed Solvents Only) Weighing->Solvation Mix with Metal Precursor Reaction Reaction Vessel (Sealed) Solvation->Reaction

Critical Storage Rules:

  • Temperature: Store at

    
     to retard slow oxidation or thermal decomposition.
    
  • Atmosphere: Argon is preferred over Nitrogen for long-term storage due to its higher density.

  • Solvents: Never expose the ligand to non-degassed solvents. Sparging with nitrogen is insufficient; freeze-pump-thaw or rigorous argon purging is required.

References

  • Burk, M. J., & Gross, M. F. (1994). New Chiral 1,1'-Bis(phospholano)ferrocene Ligands for Asymmetric Catalysis. Tetrahedron Letters, 35(50), 9363-9366.

  • Berens, U., et al. (2003). Chiral 1,1'-Bis(phospholano)ferrocenes: A New Class of Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (n.d.). Product Specification: 1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene. Retrieved from Sigma-Aldrich Catalog.

  • Strem Chemicals (Ascensus). (n.d.). Technical Data Sheet: 1,1'-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene.

Electronic Architecture of Chiral Bis(phospholano)ferrocene Ligands

[1]

Executive Summary

Chiral bis(phospholano)ferrocene ligands represent a synergistic fusion of two powerful motifs in organometallic chemistry: the redox-active, electron-rich ferrocene backbone and the rigid, strongly

phospholane11

The Electronic Scaffold: Structural Causality

To understand the reactivity of bis(phospholano)ferrocene, one must deconstruct its electronic vectors. The ligand is not merely a static scaffold; it is an electron reservoir.

The Phospholane Donor Effect

The phospholane ring (a five-membered phosphorus heterocycle) is significantly more electron-donating than the diphenylphosphino group found in standard dppf ligands.

  • Hybridization: The cyclic constraint of the phospholane ring increases the

    
    -character of the P-C bonds, consequently increasing the 
    
    
    -character of the phosphorus lone pair. This results in a more directional and energetic HOMO, enhancing
    
    
    -donation to the metal center.
  • Alkyl vs. Aryl: The alkyl substituents (methyl, ethyl, etc.) on the phospholane ring exert a positive inductive effect (+I), raising the basicity of the phosphorus atom compared to aryl-substituted phosphines.

The Ferrocene Inductive Influence

The ferrocene backbone acts as a massive, electron-rich spacer. Unlike the benzene backbone in DuPhos, the ferrocene moiety is redox-active (

1
  • Redox Communication: The iron center can electronically communicate with the coordinated metal. Oxidation of the ferrocene backbone (anodic tuning) reduces the donor ability of the phosphines, theoretically allowing for "switchable" catalysis, though in standard hydrogenation, it primarily serves as a robust, electron-rich hinge.

  • Bite Angle & Hemilability: The 1,1'-substitution pattern allows for a large and flexible bite angle (~99°), which, combined with the strong donor capacity, stabilizes cationic intermediates.[1]

Visualization: Electronic Vector Map

The following diagram illustrates the flow of electron density and steric constraints within the ligand system.

LigandElectronicsFerroceneFerrocene Backbone(Redox Active / Electron Reservoir)LinkerCp Rings(Inductive Donor)Ferrocene->LinkerElectron DensityMetalCatalytic Metal Center(Rh, Ru, Pd)Ferrocene->MetalThrough-Space Interaction (Rare)PhosphorusPhosphorus Atom(High s-character Lone Pair)Linker->PhosphorusBackbone FlexibilityPhosphorus->MetalStrong σ-DonationAlkylsPhospholane Alkyls(+I Inductive Effect)Alkyls->PhosphorusIncreased Basicity

Caption: Electronic vector map showing the convergence of inductive effects on the catalytic metal center.

Quantifying Electronic Parameters

Precise measurement of the ligand's electronic properties is essential for rational catalyst design. We utilize two primary metrics: the Tolman Electronic Parameter (TEP) and Electrochemical Potential (


)1
Tolman Electronic Parameter (TEP)

The TEP measures the electron-donating ability of a phosphine by observing the carbonyl stretching frequency (


1
  • Theoretical Expectation:

    • 
       (Standard): 
      
      
      [1]
    • 
       (Aryl-Ferrocene): 
      
      
      (Slightly better donor than
      
      
      )[1]
    • Bis(phospholano)ferrocene:

      
      [1][2]
      
  • Interpretation: The lower wavenumber indicates stronger back-bonding from the Nickel to the CO ligands, necessitated by the high electron density pushed onto the metal by the bis(phospholano)ferrocene. This confirms it is a strong

    
    -donor , significantly stronger than dppf.[1]
    
Electrochemical Profiling (Cyclic Voltammetry)

Cyclic Voltammetry (CV) assesses the redox stability and the electronic richness of the ferrocene backbone.

  • The Diagnostic Signal: The

    
     couple is the primary feature.
    
  • Substituent Effect: The presence of the dialkylphosphino groups (phospholane) makes the ferrocene harder to oxidize compared to unsubstituted ferrocene, but easier to oxidize than electron-poor derivatives.

  • Data Point: Coordination to a Lewis acidic metal (like

    
     or 
    
    
    ) typically shifts the oxidation potential anodically (more positive), indicating the phosphines are donating density away from the ferrocene to the catalytic metal.
Comparative Electronic Data
Ligand ClassBackboneP-SubstituentsApprox.[1][3][4][5] TEP (

cm

)
Electronic Character
Triphenylphosphine NonePhenyl2069Benchmark Reference
dppf FerrocenePhenyl2066Moderate Donor
DuPhos BenzeneAlkyl (Phospholane)~2060Strong Donor
Bis(phospholano)ferrocene FerroceneAlkyl (Phospholane)~2058 Very Strong Donor

Experimental Protocols

Protocol A: Synthesis of 1,1'-Bis(2,5-dimethylphospholano)ferrocene

Note: This synthesis requires strict Schlenk line techniques due to the air sensitivity of intermediates.[1]

  • Reagent Prep: Dry TMEDA and Hexanes over Na/K alloy.

  • Lithiation:

    • Combine Ferrocene (1.0 eq) with TMEDA (2.5 eq) in hexanes.

    • Add n-BuLi (2.5 eq) dropwise at 0°C.[1]

    • Stir overnight at RT. The precipitation of the orange 1,1'-dilithioferrocene-TMEDA adduct is the visual indicator of success.

  • Phosphination:

    • Cool the suspension to -78°C.

    • Cannulate a solution of P-chloro-2,5-dimethylphospholane (2.2 eq) (derived from the corresponding cyclic sulfate) into the reaction.

    • Allow to warm to RT.[1][6] The solution should turn from orange suspension to a clear deep orange/red solution.

  • Workup:

    • Quench with degassed water.[1] Extract with ether.[1]

    • Recrystallize from hot ethanol or hexanes/DCM.[1]

    • Yield Check:

      
       NMR should show a singlet around -10 to +10 ppm (depending on stereochemistry).[1]
      
Protocol B: Electrochemical Characterization (CV)

This protocol validates the redox reversibility and electronic influence of the ligand.

Reagents:

  • Solvent: Dichloromethane (HPLC grade, distilled over

    
    ).[1]
    
  • Electrolyte: 0.1 M

    
    .[1][7]
    
  • Analyte: 1.0 mM Ligand or Metal Complex.[1][7]

  • Reference:

    
     (referenced internally to Ferrocene/Ferrocenium if possible, but since the ligand is ferrocene-based, use Decamethylferrocene (
    
    
    ) as an internal standard to avoid signal overlap).

Workflow Visualization:

CV_ProtocolStep1PreparationDissolve 1mM Ligand + 0.1M Electrolytein dry DCM under Argon.Step2SetupWorking Electrode: Glassy CarbonCounter: Pt WireRef: Ag/AgNO3Step1->Step2Step3Blank ScanScan solvent window (-1.5V to +1.5V)to ensure purity.Step2->Step3Step4MeasurementScan at 100 mV/s.Observe Fe(II)/Fe(III) wave.Step3->Step4Step5Internal StandardAdd Fc* (Decamethylferrocene).Rescan to calibrate potential.Step4->Step5

Caption: Step-by-step workflow for the electrochemical profiling of ferrocenyl ligands.

Mechanistic Implications in Catalysis

The electronic properties defined above directly dictate the catalytic performance, particularly in Asymmetric Hydrogenation .

Oxidative Addition Stabilization

In Rhodium-catalyzed hydrogenation, the resting state is often a solvated cationic species. The high electron density provided by the bis(phospholano)ferrocene ligand stabilizes the


  • Mechanism:

    
    .[1]
    
  • Ligand Role: The strong

    
    -donation raises the energy of the metal 
    
    
    -orbitals, facilitating the oxidative addition of
    
    
    (which requires electron transfer from Metal to
    
    
    ).
Enantioselectivity via Rigidity

While this guide focuses on electronics, the electronic "stiffness" of the bond contributes to stereocontrol. The strong Fe-P-Rh bonding creates a rigid 5-membered chelate ring (if considering the Fe-P interaction) or a macrocyclic-like rigidity, preventing ligand dissociation and ensuring high enantioselectivity (>99% ee) in the reduction of itaconates and enamides.[1]

References

  • Burk, M. J. (1991).[1] "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society. Link (Foundational work on phospholane ligands).[1]

  • Togni, A., & Hayashi, T. (1995).[1] "Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science."[1][8] VCH Publishers.[1] (Authoritative text on Ferrocene ligand electronics).

  • Natarajan, P., et al. (2003).[1] "Electrochemistry of Late Transition Metal Complexes Containing the Ligand 1,1'-Bis(diisopropylphosphino)ferrocene." Organometallics. Link (Key reference for CV data of alkyl-ferrocene phosphines).[1]

  • Tolman, C. A. (1977).[1] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews. Link (The standard for TEP quantification).[1]

  • Sigma-Aldrich. "1,1′-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene Product Sheet."[1] Link (Verification of commercial availability and specific ligand structure).

A Technical Guide to (R,R)-Methyl-ferrocelane and Et-Ferrocelane: A Comparative Analysis for Catalysis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric catalysis, the development of robust and efficient chiral ligands is paramount. Ferrocene-based phosphine ligands have emerged as a "privileged" scaffold due to their unique stereochemical properties, thermal stability, and tunable electronic and steric profiles.[1] This guide provides an in-depth technical comparison of two prominent C₂-symmetric ferrocene diphosphine ligands: (R,R)-Methyl-ferrocelane and its ethyl analogue, Et-Ferrocelane. We will explore the nuanced differences in their structure, synthesis, and physicochemical properties, and critically evaluate how the seemingly minor variation between a methyl and an ethyl substituent profoundly impacts their performance in asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection and catalyst design.

Introduction: The Ferrocene Advantage in Chiral Ligand Design

Ferrocene, with its sandwich structure of an iron atom between two cyclopentadienyl (Cp) rings, offers a rigid and sterically defined framework ideal for constructing chiral ligands.[2] The chirality in ligands like the Ferrocelane family is not centered on the iron atom but arises from stereogenic centers on the phospholane rings attached to the ferrocene core.[1] This arrangement creates a distinct chiral pocket around the coordinated metal center, which is the basis for its efficacy in enforcing stereoselectivity in chemical transformations.[1]

(R,R)-Methyl-ferrocelane, chemically known as 1,1′-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene, and (R,R)-Et-Ferrocelane, or 1,1′-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, are prime examples of this ligand class.[1] While structurally very similar, the choice between the methyl and ethyl variants can be critical for achieving optimal yield and enantioselectivity in a given reaction. This guide will dissect these differences to provide a clear rationale for ligand selection.

Structural and Physicochemical Properties: A Tale of Two Alkyl Groups

The fundamental difference between the two ligands lies in the alkyl substituents at the 2 and 5 positions of the phospholane rings. This seemingly small structural change—from methyl to ethyl—influences both the steric and electronic environment of the catalytic center.

dot

Figure 1: Chemical structures of (R,R)-Methyl-ferrocelane and (R,R)-Et-Ferrocelane.

Comparative Data Summary

The following table summarizes the key physical and chemical properties of the two ligands.

Property(R,R)-Methyl-ferrocelane(R,R)-Et-Ferrocelane
Synonym R,R-Me-Ferrocelane™R,R-Et-Ferrocelane™
CAS Number 540475-45-4147762-89-8[1]
Molecular Formula C₂₂H₃₂FeP₂C₂₆H₄₀FeP₂[1]
Molecular Weight 414.28 g/mol 470.39 g/mol [1]
Appearance Solid-
Melting Point 99.9-101.5 °C-
Steric and Electronic Effects

The primary consequence of substituting methyl with ethyl groups is an increase in steric bulk around the phosphorus donor atoms. The percent buried volume (%Vbur), a measure of the steric footprint of a ligand, is a useful parameter for comparison. Studies on related 1,1'-bis(2,5-dialkylphospholanyl)ferrocene (FerroLANE) ligands have shown that both methyl and ethyl variants possess steric properties similar to the widely used 1,1'-bis(diphenylphosphino)ferrocene (dppf).[3] However, the ethyl groups in Et-Ferrocelane create a slightly more crowded environment, which can influence substrate approach and transition state geometry during catalysis.

Electronically, alkyl groups are weakly electron-donating. While the difference in inductive effects between a methyl and an ethyl group is minimal, it can subtly modulate the electron density at the phosphorus atoms and, consequently, the coordinated metal center. This can affect the metal's Lewis acidity and back-bonding capabilities, thereby influencing catalytic activity.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful tool for probing the electronic properties of redox-active molecules like ferrocene derivatives. The oxidation of the iron center from Fe(II) to Fe(III) is a characteristic feature. The potential at which this occurs is sensitive to the nature of the substituents on the cyclopentadienyl rings.[4]

Studies on the FerroLANE series of ligands, which includes the methyl and ethyl-substituted compounds, have shown that the reversibility of the Fe(II)/Fe(III) oxidation is sensitive to the steric bulk of the alkyl groups.[3] Generally, electron-donating groups make the ferrocene easier to oxidize (a shift to less positive potential), while electron-withdrawing groups have the opposite effect. Coordination to a second metal center, as in a catalyst complex, typically makes the ferrocene oxidation occur at more positive potentials compared to the free ligand.[3]

dot

CV_Workflow Setup Three-Electrode Cell Setup (Working, Reference, Counter) Solution Prepare Analyte Solution (Ligand in Electrolyte) Setup->Solution Add Solution Scan Apply Potential Scan (e.g., -0.5V to +1.0V) Solution->Scan Immerse Electrodes Data Record Current Response Scan->Data Measure Plot Generate Voltammogram (Current vs. Potential) Data->Plot Plot Analysis Determine Redox Potential (E½ for Fe(II)/Fe(III)) Plot->Analysis Analyze Peaks

Figure 2: Generalized workflow for Cyclic Voltammetry analysis of Ferrocelane ligands.

Synthesis of Ferrocelane Ligands

The synthesis of Ferrocelane-type ligands is a multi-step process that relies on the principles of organometallic and phosphorus chemistry. While the seminal work by Burk and Gross laid the foundation, the general approach involves the synthesis of a chiral phospholane precursor followed by its attachment to the ferrocene scaffold.[5]

dot

Synthesis_Pathway start Chiral Precursor (e.g., Chiral Diol) step1 Step 1: Synthesis of Chiral Cyclic Sulfate start->step1 step2 Step 2: Nucleophilic Ring Opening with Primary Phosphine step1->step2 step3 Step 3: Cyclization to form Chiral Phospholane step2->step3 step5 Step 5: Reaction with Phospholane Precursor step3->step5 Chiral Phosphine step4 Step 4: Deprotonation of 1,1'-Dilithioferrocene step4->step5 Ferrocene Scaffold product Final Product: (R,R)-Alkyl-ferrocelane step5->product

Figure 3: Generalized synthetic pathway for Ferrocelane ligands.

General Experimental Protocol for Ferrocene Ligand Synthesis

The following is a generalized protocol based on common methods for synthesizing ferrocenyl phosphine ligands. Note: This is an illustrative procedure and requires optimization and adherence to strict inert atmosphere techniques.

  • Preparation of 1,1'-Dilithioferrocene:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve ferrocene in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a stoichiometric amount (2.2 equivalents) of n-butyllithium in hexanes.

    • Allow the reaction to warm to room temperature and stir for several hours. The formation of the dilithioferrocene-TMEDA adduct is often indicated by the precipitation of an orange solid.

  • Phosphinylation Reaction:

    • Cool the suspension of 1,1'-dilithioferrocene back to -78 °C.

    • Slowly add a solution of the appropriate chloro(dialkyl)phospholane precursor (2.2 equivalents) in an anhydrous solvent.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere, followed by recrystallization from a suitable solvent system (e.g., ethanol or hexane).

Comparative Catalytic Performance

The true measure of a chiral ligand's utility is its performance in asymmetric catalysis. The choice between (R,R)-Methyl-ferrocelane and Et-Ferrocelane can lead to significant differences in both reactivity and enantioselectivity.

Case Study: Rhodium-Catalyzed Intramolecular Hydroalkoxylation

A direct comparison between the two ligands was reported in the enantioselective rhodium-catalyzed cyclization of allenyl alcohols.[6] This reaction is a powerful method for constructing chiral cyclic ethers, which are common motifs in natural products and pharmaceuticals.

LigandYield (%)Enantiomeric Ratio (er)
(R,R)-Et-Ferrocelane (L3)LowerLow
(R,R)-Methyl-ferrocelane (L4)-Promising

Data derived from qualitative descriptions in Daiger et al.[6]

In this specific transformation, the authors noted that while the ethyl-substituted derivative (R,R)-Et-ferrocelane resulted in a lower yield and low enantioselectivity , the use of (R,R)-Methyl-ferrocelane led to promising enantiomeric control .[6] This outcome strongly suggests that the less sterically hindered methyl-substituted ligand provides a more favorable transition state geometry for this particular substrate and catalyst system, leading to superior stereochemical induction. This highlights a critical principle in ligand design: even subtle steric modifications can have a dramatic impact on catalytic performance.

General Applications in Asymmetric Hydrogenation

Both ligands are designed for and have been applied in asymmetric hydrogenation reactions, a cornerstone of industrial synthesis for chiral molecules.[7] Rhodium complexes of these ligands are particularly effective for the hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides, to produce enantiomerically enriched products with high fidelity.[8] The selection between the methyl and ethyl variants often comes down to empirical screening for a specific substrate, as the optimal steric and electronic balance is highly substrate-dependent.

Conclusion and Future Outlook

(R,R)-Methyl-ferrocelane and (R,R)-Et-Ferrocelane are highly effective chiral ligands that exemplify the power of the ferrocene scaffold in asymmetric catalysis. The key differentiator is the steric demand of the alkyl substituents on the phospholane rings.

  • (R,R)-Methyl-ferrocelane offers a less sterically encumbered chiral environment, which, as demonstrated in the hydroalkoxylation case study, can be advantageous for achieving high enantioselectivity.[6]

  • (R,R)-Et-Ferrocelane , with its slightly larger steric profile, may offer benefits for other substrates where a more defined and constrained catalytic pocket is required to achieve facial selectivity.

The choice between these two ligands is not arbitrary but a strategic decision in catalyst design. The insights provided in this guide, particularly the direct comparison of their catalytic efficacy, underscore the importance of fine-tuning ligand structure. Future research will undoubtedly continue to explore even more subtle modifications of the Ferrocelane backbone to further expand the scope and efficiency of asymmetric transformations, driving innovation in both academic research and the development of new therapeutics.

References

  • Daiger, M. T., Giofré, S., Berthold, D., & Breit, B. (2024). Rhodium‐Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes and Application in the Total Synthesis of (R,R,R)‐α‐Tocopherol. Chemistry – A European Journal. Available from: [Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 33(8), 543–551*. Available from: [Link]

  • Li, X., Brennan, T. B., Kingston, C., Ortin, Y., & Guiry, P. J. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6030*. Available from: [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Ferrocene Lab Manual. Retrieved February 3, 2026, from [Link]

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  • Mandell, C. L., Kleinbach, S. S., Dougherty, W. G., Kassel, W. S., & Nataro, C. (2010). Electrochemistry of 1,1'-bis(2,4-dialkylphosphetanyl)ferrocene and 1,1'-bis(2,5-dialkylphospholanyl)ferrocene ligands: free phosphines, metal complexes, and chalcogenides. Inorganic Chemistry, 49(20), 9718–9727*. Available from: [Link]

  • Daiger, M. T., Giofré, S., Berthold, D., & Breit, B. (2024). Rhodium‐Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes and Application in the Total Synthesis of (R,R,R)‐α‐Tocopherol. Chemistry – A European Journal, e202402010. Available from: [Link]

  • Ovsyannikov, A. A., et al. (2024). Heteroligand Metal Complexes with Extended Redox Properties Based on Redox-Active Chelating Ligands of o-Quinone Type and Ferrocene. Molecules, 29(1), 123*. Available from: [Link]

  • Cobley, C. J., et al. (2003). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. Organic Process Research & Development, 7(3), 407-411*. Available from: [Link]

  • AZoM. (2014). An Introduction to the Synthesis and Reactions of Ferrocene. Retrieved February 3, 2026, from [Link]

  • Butler, I. R., et al. (2022). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Molecules, 27(23), 8303*. Available from: [Link]

  • Islam, N., et al. (2023). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 28(1), 123*. Available from: [Link]

  • Li, X., Brennan, T. B., Kingston, C., Ortin, Y., & Guiry, P. J. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6030*. Available from: [Link]

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The Genesis and Evolution of Ferrocene-Type Ligands: A Technical Guide for Advanced Catalysis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the history, synthesis, and multifaceted applications of ferrocene-type ligands. Tailored for researchers, scientists, and professionals in drug development, this document navigates the journey of these remarkable organometallic compounds from their serendipitous discovery to their current status as indispensable tools in modern chemistry. We will delve into the fundamental principles that govern their reactivity, explore detailed synthetic methodologies, and showcase their transformative impact on catalysis, materials science, and medicinal chemistry.

A Serendipitous Discovery and the Dawn of a New Era in Organometallic Chemistry

The story of ferrocene-type ligands begins with the unexpected synthesis of their parent compound, ferrocene, in 1951.[1][2] Independently, Kealy and Pauson, and Miller and coworkers, stumbled upon an exceptionally stable, orange crystalline solid, bis(η5-cyclopentadienyl)iron(II).[1] This "sandwich" compound, with an iron atom nestled between two parallel cyclopentadienyl rings, defied the then-current understanding of chemical bonding and structure.[1] The elucidation of its unique structure by Wilkinson, Woodward, and Fischer, a feat recognized with the 1973 Nobel Prize in Chemistry, ignited a revolution in the field of organometallic chemistry.[1]

The remarkable stability of the ferrocene scaffold, coupled with its rich and tunable electrochemical properties, quickly made it an attractive building block for the design of novel ligands.[3][4] The introduction of phosphorus-containing substituents onto the cyclopentadienyl rings marked a pivotal moment, leading to the birth of ferrocene-based phosphine ligands. The first of these, tris(ferrocenyl)phosphane, was synthesized in 1962, heralding the development of a vast and versatile class of ligands that would find widespread application.[3][5]

A key feature that distinguishes many ferrocene-based ligands is the concept of planar chirality . When a cyclopentadienyl ring is disubstituted with two different groups, it lacks a plane of symmetry and becomes chiral.[5][6] This unique stereogenic element, inherent to the ferrocene backbone, has been ingeniously exploited in the design of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency.[5][6]

Crafting the Tools: Synthetic Strategies for Ferrocene-Type Ligands

The versatility of ferrocene-type ligands stems from the diverse synthetic methodologies available for their preparation. These strategies allow for precise control over the steric and electronic properties of the final ligand, tailoring them for specific applications.

Foundational Functionalization of the Ferrocene Core

Several key reactions form the bedrock of ferrocene functionalization, enabling the introduction of a wide array of substituents. These include:

  • Electrophilic Aromatic Substitution: The cyclopentadienyl rings of ferrocene exhibit aromatic character and readily undergo electrophilic substitution reactions, such as Friedel-Crafts acylation, allowing for the introduction of keto groups which can be further modified.[4]

  • Metalation-Substitution: Directed ortho-metalation, often guided by a coordinating group on a substituent, is a powerful tool for the regioselective functionalization of the ferrocene core.[7] This approach is fundamental to the synthesis of many chiral ligands.[7]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to append various aryl and other groups to the ferrocene backbone, further expanding the diversity of accessible ligand structures.[8]

Synthesis of Keystone Ligands: dppf and Josiphos Families

Two families of ferrocene-based diphosphine ligands, 1,1'-bis(diphenylphosphino)ferrocene (dppf) and the Josiphos family, have achieved iconic status in the field of catalysis.

dppf is a workhorse ligand in palladium-catalyzed cross-coupling reactions.[9] Its synthesis typically involves the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine.

Experimental Protocol: Synthesis of [Pd(dppf)Cl₂]

This protocol describes the synthesis of the palladium(II) complex of dppf, a common precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous ethanol

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve PdCl₂ in anhydrous ethanol to create solution A.[2]

  • Dissolve dppf in anhydrous THF to create solution B.[2]

  • Slowly add solution A to solution B with constant stirring.[2]

  • Continue stirring the mixture for 3 hours.[2]

  • Filter the resulting orange-red crystalline solid, which is the [Pd(dppf)Cl₂] complex.[2]

The Josiphos ligands are a class of chiral diphosphine ligands renowned for their exceptional performance in asymmetric hydrogenation.[10] A key precursor for their synthesis is (R)-N,N-dimethyl-1-ferrocenylethylamine, commonly known as Ugi's amine.[1][10]

Synthesis of Ugi's Amine from Ferrocene:

The synthesis of Ugi's amine from ferrocene is a multi-step process that establishes the crucial stereocenter. The racemic amine is then resolved to obtain the desired enantiomer.[1][6]

Experimental Workflow: Synthesis of Josiphos-type Ligands from Ugi's Amine

This workflow outlines the general strategy for synthesizing Josiphos ligands starting from enantiopure Ugi's amine.

G cluster_0 Synthesis of Ugi's Amine cluster_1 Synthesis of Josiphos Ligand Ferrocene Ferrocene Acetylferrocene Acetylferrocene Ferrocene->Acetylferrocene Friedel-Crafts Acylation Ferrocenylethanol (±)-1-Ferrocenylethanol Acetylferrocene->Ferrocenylethanol Reduction UgisAmine_racemic (±)-Ugi's Amine Ferrocenylethanol->UgisAmine_racemic Amination UgisAmine_enantiopure (R)-Ugi's Amine UgisAmine_racemic->UgisAmine_enantiopure Resolution with Tartaric Acid Lithiation Directed ortho-Lithiation UgisAmine_enantiopure->Lithiation Phosphination1 Reaction with R'₂PCl Lithiation->Phosphination1 Substitution Nucleophilic Substitution with R₂PH Phosphination1->Substitution Josiphos Josiphos Ligand Substitution->Josiphos

Caption: Synthetic pathway to Josiphos ligands from ferrocene.

Characterization of Ferrocene-Type Ligands

A combination of spectroscopic and electrochemical techniques is employed to fully characterize ferrocene-type ligands and their metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for elucidating the structure and purity of these ligands. For chiral ligands, NMR can also be used to assess enantiomeric purity, often with the use of chiral solvating agents.[11]

  • Cyclic Voltammetry (CV): This electrochemical technique is crucial for probing the redox properties of ferrocene-based compounds.[5][12] The reversible one-electron oxidation of the ferrocene/ferrocenium (Fc/Fc⁺) couple provides a characteristic electrochemical signature and serves as a reliable internal standard in non-aqueous electrochemistry.[12][13]

Applications: The Transformative Impact of Ferrocene-Type Ligands

The unique structural and electronic properties of ferrocene-type ligands have led to their widespread adoption in various fields of chemical science.

Catalysis: Driving Chemical Transformations with Precision

Ferrocene-based ligands have had a profound impact on homogeneous catalysis, particularly in cross-coupling reactions and asymmetric hydrogenation.

The dppf ligand is a cornerstone in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][9] Its large bite angle and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4] While highly effective for a range of substrates, challenges can arise with less reactive starting materials like aryl chlorides.[9]

Table 1: Performance of dppf-based Catalysts in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePhenylboronic acid[Ni(dppf)(COD)]K₃PO₄Dioxane8095[14]
23-ChloropyridinePhenylboronic acid[Ni(dppf)(o-tol)Cl]K₃PO₄Dioxane10085[14]
32-ChloropyridinePhenylboronic acid[Ni(dppf)(o-tol)Cl]K₃PO₄Dioxane1000[14]

The Josiphos ligand family has proven to be exceptionally effective in asymmetric hydrogenation reactions, particularly for the synthesis of chiral amines and alcohols.[10] The combination of central and planar chirality in many Josiphos ligands often leads to high levels of enantioselectivity.[6]

Table 2: Performance of Josiphos-type Ligands in Asymmetric Hydrogenation of Imines

EntrySubstrateCatalystLigandS/C RatioPressure (bar)Temp (°C)ee (%)TONReference
1N-(2-methyl-6-ethylphenyl) acetophenone imine[Ir(COD)Cl]₂Josiphos SL-J002-12,000,000806079>7,000,000[10]
2N-(1-phenylethylidene)aniline[Rh(COD)₂]BF₄Josiphos SL-J005-11005025>99100[10]
Materials Science: Building Functional Materials from the Bottom Up

The redox activity and stability of the ferrocene unit make it an attractive component for the construction of advanced materials.[8] Ferrocene-containing polymers exhibit interesting electrochemical and magnetic properties and have been explored for applications in sensors, redox-active materials, and as precursors to magnetic ceramics.[8][15]

Medicinal Chemistry and Drug Development: A New Frontier

The incorporation of the ferrocene moiety into biologically active molecules has emerged as a promising strategy in drug discovery.[8] The ferrocene core can enhance the lipophilicity of a drug, potentially improving its cell permeability and bioavailability.[8] Furthermore, the unique redox properties of ferrocene can be harnessed to elicit novel mechanisms of action.[16]

Ferroquine is a ferrocene-containing analog of the antimalarial drug chloroquine.[17][18] It has shown activity against chloroquine-resistant strains of Plasmodium falciparum.[17] Its proposed mechanism of action involves the accumulation in the parasite's food vacuole and the generation of reactive oxygen species through a Fenton-like reaction involving the ferrocene/ferrocenium redox couple, leading to oxidative stress and parasite death.[18][19]

Ferrocifens are ferrocene-containing analogs of tamoxifen, a well-known drug for the treatment of hormone-dependent breast cancer.[16] These compounds exhibit a dual mechanism of action. At low concentrations, they can exert a cytostatic effect, while at higher concentrations, they are cytotoxic.[16] Their anticancer activity is linked to their redox properties and the generation of active metabolites that can disrupt cellular metabolism.[16] Some ferrocene derivatives have also been shown to inhibit topoisomerase II, an important enzyme in DNA replication and a target for cancer chemotherapy.[20]

Workflow: Mechanism of Action of Ferrocene-Based Drugs

G cluster_0 Ferroquine (Antimalarial) cluster_1 Ferrocifen (Anticancer) FQ Ferroquine Vacuole Parasite Food Vacuole FQ->Vacuole Accumulation ROS Reactive Oxygen Species (ROS) Vacuole->ROS Fenton-like Reaction Death Parasite Death ROS->Death Oxidative Stress FC Ferrocifen Metabolites Active Metabolites FC->Metabolites Redox Cycling Disruption Disruption of Cell Metabolism Metabolites->Disruption CellDeath Cancer Cell Death Disruption->CellDeath

Caption: Proposed mechanisms of action for ferroquine and ferrocifen.

Conclusion and Future Outlook

From their unexpected discovery to their current indispensable role in synthesis and medicine, ferrocene-type ligands have had a remarkable journey. Their unique combination of stability, tunable steric and electronic properties, and inherent chirality has made them privileged scaffolds in the design of highly effective catalysts. The ongoing exploration of their applications in materials science and drug development continues to unveil new and exciting possibilities. As our understanding of their structure-activity relationships deepens, we can anticipate the development of even more sophisticated and powerful ferrocene-based systems that will continue to push the boundaries of chemical innovation.

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An In-depth Technical Guide to the Solubility of Chiral Ferrocene Phosphine Ligands in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Note on (R,R)-Me-Ferrocelane: Initial searches for the specific compound "(R,R)-Me-Ferrocelane" did not yield dedicated solubility data in the public domain. However, this nomenclature strongly suggests a chiral, methylated ferrocene-based phosphine ligand. The principles and data presented in this guide are based on the well-established solubility characteristics of ferrocene and its derivatives, particularly chiral phosphine ligands, and are therefore highly applicable to compounds of this class. (R,R)-Me-Ferrocelane is identified as 1,1'-Bis[(2R,5R)-2,5-dimethyl-1-phospholanyl]ferrocene.[1][2]

Introduction

Chiral ferrocene-based phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[3][4] The solubility of these organometallic compounds in organic solvents is a critical parameter that dictates their utility in various applications, from catalyst preparation and reaction engineering to purification and formulation. This guide provides a comprehensive overview of the factors governing the solubility of these ligands, experimental protocols for solubility determination, and a summary of expected solubility in common organic solvents.

Factors Influencing the Solubility of Chiral Ferrocene Phosphine Ligands

The solubility of a chiral ferrocene phosphine ligand is a complex interplay of its molecular structure and the physicochemical properties of the solvent. The overarching principle of "like dissolves like" is a useful starting point, but a deeper understanding requires consideration of the following factors:

  • The Ferrocene Backbone: Ferrocene, the core structural unit, is an organometallic sandwich compound with the formula Fe(C₅H₅)₂.[5] It is a nonpolar molecule, which contributes to its good solubility in many common organic solvents.[5][6] The cyclopentadienyl (Cp) rings have aromatic character, allowing for potential π-π stacking interactions with aromatic solvents.[7] Ferrocene itself is thermally stable up to 400°C and is not sensitive to air or moisture, properties that are often imparted to its derivatives.[6]

  • Substituents on the Cyclopentadienyl Rings: The nature of the groups attached to the Cp rings is arguably the most significant determinant of solubility.[8]

    • Phosphine Groups: The phosphine moieties, essential for catalytic activity, introduce polarity. The size and nature of the substituents on the phosphorus atom (e.g., phenyl, cyclohexyl) influence steric hindrance and van der Waals interactions.

    • Alkyl and Aryl Groups: The presence of alkyl or aryl groups on the ferrocene scaffold will directly impact its polarity and, consequently, its solubility profile. Bulky alkyl groups can increase solubility in nonpolar, alkane solvents, while aryl groups may enhance solubility in aromatic solvents.[8]

    • Chiral Auxiliaries: The specific chiral groups that impart the ligand's stereochemical identity also contribute to the overall size, shape, and polarity of the molecule, subtly modulating its interaction with solvent molecules.

  • Solvent Properties:

    • Polarity: A solvent's polarity, often quantified by its dielectric constant, is a key predictor of its ability to dissolve a given solute. Chiral ferrocene phosphine ligands, with their blend of a nonpolar ferrocene core and more polar phosphine groups, often exhibit good solubility in solvents of intermediate polarity.

    • Polarizability: Solvents with high polarizability, such as aromatic hydrocarbons and chlorinated solvents, can engage in favorable London dispersion forces with the large, electron-rich ferrocene structure.

    • Hydrogen Bonding Capacity: Most chiral ferrocene phosphine ligands are aprotic (cannot donate hydrogen bonds). Their solubility in protic solvents like alcohols can be limited. Conversely, they may act as weak hydrogen bond acceptors through the phosphorus lone pair.

Qualitative Solubility Profile

Based on the principles outlined above, a general qualitative solubility profile for a typical chiral ferrocene phosphine ligand, such as a derivative of Josiphos or Wallyphos, can be predicted.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aromatic Hydrocarbons Toluene, Benzene, XylenesHighFavorable π-π interactions with the Cp rings and good van der Waals interactions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighGood balance of polarity and polarizability to solvate the entire molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighEthers are effective solvents for many organometallic compounds.[8] THF is generally a better solvent than diethyl ether due to its higher polarity.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateThese solvents can solvate the polar phosphine groups, but may be less compatible with the nonpolar ferrocene backbone. DMSO is a very polar solvent and can dissolve a wide range of metal-organic compounds.[8]
Alkanes Hexane, Heptane, CyclohexaneLow to ModerateSolubility is highly dependent on the presence of bulky alkyl groups on the ligand. Ligands with predominantly aryl substituents will have lower solubility.
Alcohols Methanol, Ethanol, IsopropanolLowThe polar, protic nature of alcohols is generally a poor match for the largely nonpolar and aprotic nature of these ligands.
Water InsolubleThe hydrophobic ferrocene core and large organic substituents render these compounds insoluble in water.[7][9]

Note: This table provides general guidance. The actual solubility of a specific ligand must be determined experimentally.

Experimental Determination of Solubility

Determining the solubility of a chiral ferrocene phosphine ligand requires careful experimental technique, particularly as these compounds can be air-sensitive.

The following diagram outlines a typical workflow for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

This protocol describes a standard method for determining solubility at a given temperature.

Materials:

  • Chiral ferrocene phosphine ligand of interest

  • Anhydrous organic solvents

  • Analytical balance

  • Vials with screw caps and septa

  • Magnetic stirrer and stir bars

  • Syringes and needles (for air-sensitive techniques)

  • Syringe filters (0.2 or 0.45 µm, solvent-compatible)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox (for air-sensitive compounds)

Procedure:

  • Preparation of Saturated Solution: a. Accurately weigh an excess amount of the chiral ferrocene phosphine ligand into a clean, dry vial. b. Using a syringe, add a known volume of the desired anhydrous solvent to the vial. If the compound is air-sensitive, this should be done under an inert atmosphere.[10][11] c. Seal the vial and place it on a magnetic stirrer. d. Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: a. Remove the vial from the stirrer and allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter. This step is crucial to remove any suspended solid particles.

  • Quantification: a. Dispense the filtered, saturated solution into a pre-weighed, clean, dry vial. b. Record the exact volume of the solution transferred. c. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the ligand. d. Once the solvent is completely removed, weigh the vial containing the dried residue.

  • Calculation: a. Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved ligand. b. Calculate the solubility, typically expressed in g/100 mL or mol/L.

Self-Validation and Trustworthiness:

  • Evidence of Equilibrium: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 12, 24, and 48 hours). If the calculated solubility is consistent across the later time points, it is a strong indication that equilibrium has been achieved.[12]

  • Characterization of the Solid Phase: After the experiment, the remaining solid should be analyzed (e.g., by NMR or melting point) to confirm that no degradation or solvent-induced transformation of the ligand has occurred.[12]

  • Use of Anhydrous Solvents: Ferrocene and its derivatives are generally stable to water, but some phosphines can be oxidized. Using dry solvents is good practice in organometallic chemistry to ensure reproducibility.[8]

Many chiral ferrocene phosphine ligands are air-sensitive. All manipulations should be carried out using standard Schlenk line or glovebox techniques to prevent oxidation.[10][13] This includes degassing solvents prior to use, typically by several freeze-pump-thaw cycles.[10]

Data-Driven Insights and Causality

The solubility of ferrocene itself has been studied in various organic solvents.[14][15] These studies reveal that polar interactions and the basicity of the solvent play a significant role in the solvation process.[14] For substituted ferrocenes, such as chiral phosphine ligands, the bulky and often electron-donating phosphine groups will further modulate these interactions.

The choice of solvent can directly impact the performance of a catalyst in a reaction. For example, a solvent that strongly coordinates to the metal center of the catalyst may inhibit its activity. Conversely, a solvent that promotes the dissolution of both the catalyst and the reactants will enhance reaction rates. Therefore, understanding the solubility of the ligand is the first step in optimizing a catalytic process.

Conclusion

The solubility of chiral ferrocene phosphine ligands in organic solvents is a fundamental property that influences their application in asymmetric catalysis and other fields. A systematic approach to understanding the interplay between the ligand's structure and the solvent's properties allows for the rational selection of appropriate solvents for a given task. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data, which is essential for the development of efficient and scalable chemical processes.

References

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  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • ResearchGate. (n.d.). On the Solubility of Ferrocene in Nonaqueous Solvents. [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Li, X. (2017). Synthesis of Planar Chiral Ferrocenes via Transition-Metal-Catalyzed Direct C−H Bond Functionalization. [Link]

  • Neilson Lab, Texas Christian University. (n.d.). the manipulation of air.sensitive compounds. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Cyclopalladation of a ferrocene acylphosphine and the reactivity of the C–H activated products. [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PubMed. (n.d.). Asymmetric catalysis with chiral ferrocene ligands. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

Sources

Air stability of phospholane-based ferrocene ligands

Author: BenchChem Technical Support Team. Date: February 2026

Title: Air Stability of Phospholane-Based Ferrocene Ligands: A Technical Guide to Handling, Storage, and Oxide Reduction

Executive Summary This technical guide addresses the stability profile, oxidation mechanisms, and handling protocols for phospholane-based ferrocene ligands (e.g., DuanPhos, TangPhos, Ferrotane).[1] Designed for drug development professionals and organometallic chemists, this document synthesizes field-proven handling techniques with mechanistic insights.[1] It establishes a "self-validating" workflow to ensure ligand integrity, minimizing catalyst deactivation and maximizing enantioselectivity in asymmetric transformations.[1]

Part 1: The Chemistry of Instability[1]

To master the handling of these ligands, one must first understand the tension between their catalytic utility and their environmental fragility.[1]

The Electronic Paradox

Phospholane-based ferrocene ligands are prized for their electron-rich nature.[1] The ferrocene backbone serves as a strong electron donor to the phosphorus centers, increasing the Lewis basicity of the phosphine.[1] This is critical for oxidative addition steps in catalytic cycles (e.g., Rh-catalyzed hydrogenation).[1]

However, this same electron density makes the phosphorus lone pair highly susceptible to electrophilic attack by triplet oxygen (


).[1]
  • Mechanism: The oxidation proceeds via a radical chain mechanism or direct insertion, leading to the formation of a phosphine oxide (

    
    ).[1]
    
  • Thermodynamic Driver: The formation of the

    
     bond is highly exothermic (~540 kJ/mol), providing a strong thermodynamic driving force for degradation.[1]
    
Steric vs. Electronic Protection

Not all ferrocene phospholanes degrade at the same rate.[1] Stability is governed by two factors:

  • Rigid Backbone (Steric Shielding): Ligands like DuanPhos feature bulky tert-butyl groups and a rigid fused-ring system.[1] These steric elements physically block the trajectory of incoming oxygen molecules, providing kinetic stability in the solid state.[1]

  • The Ferrocene "Antioxidant" Effect: Recent studies suggest the ferrocene moiety itself can act as an intramolecular antioxidant, engaging in single-electron transfer (SET) processes that can quench radical intermediates, though this protection is finite.[1]

Part 2: Comparative Stability Profile

The following table categorizes common ligands based on their practical stability in a laboratory setting.

Table 1: Stability Profile of Key Phospholane-Ferrocene Ligands

Ligand FamilyRepresentativePhysical StateSolid-State StabilitySolution Stability (CH₂Cl₂)Storage Protocol
Bis-Phospholane Ferrotane Orange SolidLow. Oxidizes within days if exposed.[1]Very Low. Oxidizes within hours.[1]Glovebox / Sealed Ampoule
P-Chiral TangPhos White/Pale SolidModerate. Stable for weeks if undisturbed.[1]Low. Degrades over 12-24h.[1]Inert Atmosphere (N₂/Ar)
Rigid Fused-Ring DuanPhos White CrystallineHigh. "Air-stable" for months (Kinetic).[1]Moderate. Stable for days if degassed.[1]Inert Atmosphere recommended
f-KetalPhos f-KetalPhos SolidModerate. Low. Inert Atmosphere

Critical Note: "Air-stable" is a relative term. While DuanPhos can survive on a benchtop for weeks, always treat it as air-sensitive for GMP or high-value screenings to guarantee reproducibility.

Part 3: The Self-Validating Handling System

Trustworthiness in data comes from self-validating protocols.[1] Do not assume your ligand is pure; prove it before every reaction.[1]

The "Zero-O2" Decision Tree

Use this logic flow to determine the necessary level of precaution.

HandlingProtocol Start Ligand Handling Decision State Physical State? Start->State Solid Solid Weighing State->Solid Solution Solution Prep State->Solution ShortTerm Short Exposure (<10 min)? Solid->ShortTerm LongTerm Long Storage? Solid->LongTerm Schlenk Schlenk Line / N2 Flush Solution->Schlenk Degassed Solvents Bench Benchtop (Rapid Weighing) ShortTerm->Bench Yes (DuanPhos only) Box Glovebox (Strict) ShortTerm->Box No (Ferrotane) LongTerm->Box

Figure 1: Decision matrix for handling phospholane ligands based on duration and physical state.[1]

Protocol: Solvent Degassing (The Freeze-Pump-Thaw Standard)

Using "sparged" solvents is insufficient for sensitive ferrocene ligands.[1]

  • Freeze: Place solvent in a Schlenk flask.[1] Freeze with liquid N₂.[1]

  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes while frozen.

  • Thaw: Close vacuum, thaw in warm water. Gas bubbles will evolve.[1]

  • Repeat: Perform 3 cycles total.

  • Validation: The lack of bubbles during the final thaw validates the absence of dissolved O₂.

Part 4: Quality Control & The "Rescue" Protocol

If a ligand has oxidized (indicated by a color change to dark green/brown or a


P NMR shift), it is often recoverable.[1]
Detection ( P NMR)
  • Active Ligand: Sharp singlet (or doublet for some species).[1]

  • Oxidized Ligand: New peak typically shifted 30–50 ppm downfield relative to the parent phosphine.

  • Standard: Run a quick

    
    P NMR in 
    
    
    
    (benzene-d6) or degassed
    
    
    before critical reactions.
The Rescue Workflow (Silane Reduction)

Phosphine oxides can be reduced back to the active phosphine using Trichlorosilane (


).[1] This method is robust for ferrocene backbones.[1]

Reagents:

  • Oxidized Ligand[1]

  • Trichlorosilane (

    
    ) [Highly Reactive/Corrosive][1]
    
  • Triethylamine (

    
    ) or Pyridine[1]
    
  • Solvent: Toluene or Xylene (Degassed)[1]

Step-by-Step Protocol:

  • Setup: In a glovebox or under Ar flow, dissolve the oxidized ligand (1.0 equiv) in dry, degassed Toluene (0.1 M).

  • Base Addition: Add Triethylamine (5.0 equiv).

  • Silane Addition: Slowly add Trichlorosilane (3.0–5.0 equiv) at 0°C. (Caution: Exothermic).

  • Reflux: Heat the mixture to 100–110°C for 4–12 hours.

  • Quench: Cool to 0°C. Carefully quench with degassed 30% NaOH (aq) or saturated

    
    under inert atmosphere .
    
  • Extraction: Extract active ligand into degassed organic layer (e.g., toluene or ether).[1]

  • Purification: Pass through a short plug of dried silica or recrystallize immediately.[1]

RescueProtocol Oxide Oxidized Ligand (P=O species) Mix Mix w/ HSiCl3 + Et3N in Toluene Oxide->Mix Inert Atm Heat Reflux 100°C (4-12h) Mix->Heat Quench NaOH Quench (Careful!) Heat->Quench Reduction Complete Product Active Ligand (P-III) Quench->Product Extraction

Figure 2: Workflow for the reduction of phosphine oxides using trichlorosilane.[1]

References

  • Zhang, X., et al. (2004).[1] "Highly Enantioselective Hydrogenation of Enamides Catalyzed by Rh-DuanPhos." Angewandte Chemie International Edition. Link[1]

  • Burk, M. J. (2000).[1] "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research. Link[1]

  • Hoge, G. (2004).[1] "Synthesis of the Air-Stable Chiral Phospholane Ligand TangPhos." Journal of the American Chemical Society. Link[1]

  • Busacca, C. A., et al. (2011).[1] "Phosphine Oxides as Intermediates in the Synthesis of Phosphine Ligands." Beilstein Journal of Organic Chemistry. Link

  • Strem Chemicals / Ascensus Specialties. "Handling Air-Sensitive Compounds." Technical Notes. Link

Sources

Methodological & Application

Application Note: High-Efficiency Asymmetric Hydrogenation with (R,R)-Me-Ferrocelane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing (R,R)-Me-Ferrocelane (1,1'-Bis[(2R,5R)-2,5-dimethyl-1-phospholanyl]ferrocene) in Rhodium-catalyzed asymmetric hydrogenation. Unlike rigid carbon-backbone ligands (e.g., DuPhos), Me-Ferrocelane incorporates a ferrocene scaffold. This metallocene backbone imparts unique electronic flexibility and a larger bite angle, often resulting in superior turnover frequencies (TOF) and enantioselectivities (>99% ee) for challenging substrates like dehydroamino acids and enamides.

Key Advantages:

  • Robustness: Higher resistance to oxidative degradation compared to alkyl-backbone phospholanes.

  • Electronic Tuning: The electron-rich ferrocene moiety facilitates rapid oxidative addition of H₂.

  • Stereocontrol: The C₂-symmetric chiral pocket creates a highly defined quadrant environment for prochiral olefin coordination.

Ligand Architecture & Mechanistic Logic

Structural Profile
  • Common Name: (R,R)-Me-Ferrocelane

  • CAS Number: 540475-45-4[1]

  • Formula: C₂₂H₃₂FeP₂

  • Molecular Weight: 414.28 g/mol [1]

  • Appearance: Orange to crystalline yellow solid.

The ligand features two five-membered phospholane rings attached to a ferrocene core.[2] The "Me" designation refers to methyl groups at the 2,5-positions of the phospholane rings. These methyl groups extend into the coordination sphere of the Rhodium, effectively blocking two diagonal quadrants and forcing the substrate to bind in a specific prochiral orientation to minimize steric repulsion.

Catalytic Cycle (Mechanistic Pathway)

The reaction follows the standard Rh(I)/Rh(III) dihydride route. The critical step for enantioselectivity is the irreversible migratory insertion of the olefin into the Rh-H bond.

Rh_Cycle PreCat Pre-Catalyst [Rh(COD)(Me-Ferrocelane)]+ Solvate Active Solvate Species [Rh(MeOH)2(L*)]+ PreCat->Solvate +H2, -COD (Activation) Coordination Substrate Coordination (Enamide Binding) Solvate->Coordination +Substrate OxAdd Oxidative Addition (H2) Rh(III)-Dihydride Coordination->OxAdd +H2 (Rate Limiting) MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Stereoselection RedElim Reductive Elimination Release of Chiral Product MigIns->RedElim Alkyl-Hydride RedElim->Solvate Regeneration

Figure 1: The catalytic cycle for Rh-Me-Ferrocelane hydrogenation. The cycle initiates with the hydrogenation of the cyclooctadiene (COD) ligand, generating the active solvated cationic species.

Experimental Protocol

Materials & Equipment
  • Ligand: (R,R)-Me-Ferrocelane (>98% purity).

  • Precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]SbF₆.

  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM). Note: MeOH is preferred for dehydroamino acids; DCM for less polar enamides.

  • Gas: Hydrogen (H₂) UHP grade (99.999%).

  • Vessel: Stainless steel autoclave with glass liner or high-pressure Fisher-Porter tube.

Catalyst Preparation (In-Situ)

Author's Note: While isolated catalysts are stable, generating the catalyst in-situ ensures the freshest active species and allows for rapid screening of Ligand/Metal ratios.

  • Inert Environment: Perform all weighing and mixing inside a Nitrogen or Argon-filled glovebox (O₂ < 5 ppm).

  • Stoichiometry: Weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Me-Ferrocelane (4.6 mg, 0.011 mmol). The 1.1:1 Ligand-to-Metal ratio ensures complete coordination of the Rhodium.

  • Complexation: Dissolve both in 2 mL of degassed MeOH. Stir at room temperature for 15 minutes.

    • Visual Check: The solution should turn from orange to a deep reddish-orange, indicating the formation of the [Rh(Me-Ferrocelane)(COD)]+ complex.

Hydrogenation Procedure
  • Substrate Addition: Dissolve the substrate (1.0 mmol, S/C = 100) in 3 mL of degassed MeOH. Add this solution to the catalyst mixture in the glass liner.

  • Sealing: Place the glass liner into the autoclave. Seal the autoclave head tightly before removing it from the glovebox.

  • Purging (The "3x5" Rule): Connect the autoclave to the H₂ line. Pressurize to 5 bar, then vent to 1 bar. Repeat this cycle 3 times to remove any trace N₂ or Ar in the headspace.

  • Reaction: Pressurize to the target pressure (typically 5–10 bar). Stir vigorously (800+ rpm) to eliminate mass transfer limitations.

    • Temperature: Maintain 25°C.

    • Time: 1–3 hours (Monitor H₂ uptake if possible).

  • Quenching: Vent the H₂ gas (in a fume hood). Open the autoclave. The solution should remain clear/colored; precipitation of Rhodium black indicates catalyst decomposition (usually due to O₂ leakage).

Workflow Visualization

Protocol_Flow Glovebox Glovebox (Weighing & Mixing) Complexation Complexation (15 min, MeOH) Glovebox->Complexation Autoclave Autoclave Loading (Seal & Transfer) Complexation->Autoclave Purge H2 Purge Cycle (3x 5 bar) Autoclave->Purge Reaction Hydrogenation (5-10 bar, 25°C) Purge->Reaction Analysis HPLC/GC Analysis (Chiral Column) Reaction->Analysis

Figure 2: Operational workflow from inert atmosphere preparation to analytical verification.

Performance Data & Substrate Scope

(R,R)-Me-Ferrocelane excels with substrates capable of two-point binding (chelation) to the Rhodium center, specifically those with a carbonyl group adjacent to the alkene.

Table 1: Typical Performance Metrics

Substrate ClassRepresentative SubstrateSolventPressure (bar)Time (h)Conversion (%)ee (%)
Dehydroamino Acids Methyl 2-acetamidoacrylateMeOH21>99>99 (S)
Enamides N-(1-phenylvinyl)acetamideDCM54>9997-99 (S)
Itaconates Dimethyl itaconateMeOH52>9998 (S)
Beta-Keto Esters Methyl acetoacetateMeOH50129592 (R)*

*Note: Beta-keto esters often require Ruthenium catalysts; however, Rh-Ferrocelane shows competency at higher pressures.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following checkpoints:

  • The "Color Test":

    • Observation: Upon adding the ligand to the Rh precursor, the solution must shift color (typically orange to deep red).

    • Failure Mode: If the solution remains pale yellow or turns black immediately, the ligand has oxidized. Action: Discard and open a fresh ampoule of ligand.

  • Induction Period:

    • Observation: Reaction is slow to start.

    • Cause: Incomplete hydrogenation of the COD ligand (pre-catalyst activation).

    • Fix: Allow the catalyst to stir under H₂ for 5 minutes before injecting the substrate (if using an injection port system).

  • Substrate Purity:

    • Critical Factor:[3] Trace halides (Cl⁻, Br⁻) from substrate synthesis can poison cationic Rh catalysts by forming neutral, inactive halide species.

    • Validation: Pass the substrate solution through a small plug of basic alumina or silica before use.

References

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society. Link

  • Kang, Q., & Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation using Ferrocenyl Phospholane Ligands. Chemical Reviews. (Note: This refers to the broader body of Zhang's work on Ferrocelane/FerroTANE type ligands). Link

  • Berens, U., et al. (2000). Chiral 1,1'-Bis(phospholanyl)ferrocenes: Synthesis and Application in Asymmetric Hydrogenation. Angewandte Chemie International Edition. Link

  • Marinetti, A., & Genet, J. P. (2003). Phosphetanes and Phospholanes in Enantioselective Catalysis. Comptes Rendus Chimie. Link

Sources

Protocol for Enantioselective Hydrogenation of Enamides with a Ferrocelane-Type Catalyst System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chiral Ferrocenyl Ligands in Asymmetric Catalysis

The enantioselective hydrogenation of prochiral enamides stands as a cornerstone transformation in modern synthetic chemistry, providing a highly efficient route to chiral amines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals and biologically active compounds. The success of this transformation hinges on the design of the chiral catalyst, particularly the ligand scaffold that orchestrates the stereochemical outcome. Among the privileged classes of ligands, ferrocene-based phosphines have garnered significant attention due to their unique stereochemical properties, including planar chirality, and their modular nature, which allows for fine-tuning of steric and electronic properties.[1]

This application note provides a detailed protocol for the enantioselective hydrogenation of enamides utilizing a rhodium catalyst complexed with a Ferrocelane-type ligand, specifically (R,R)-Me-Ferrocelane™. This ligand, characterized by its 1,1′-bis(phospholano)ferrocene backbone, creates a well-defined and rigid chiral environment around the metal center, enabling high levels of enantiocontrol in the hydrogenation of a variety of enamide substrates. We will delve into the mechanistic underpinnings of this catalytic system, provide a step-by-step experimental procedure, and present representative data on the substrate scope and expected enantioselectivities.

Understanding the Catalyst: Structure of (R,R)-Me-Ferrocelane™

(R,R)-Me-Ferrocelane™, with the systematic name 1,1′-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene, is a C₂-symmetric chiral diphosphine ligand. Its structure features a ferrocene backbone with each cyclopentadienyl ring substituted at the 1 and 1′ positions with a (2R,5R)-2,5-dimethylphospholano group. This specific stereochemistry at the phosphorus atoms and the carbon atoms of the phospholane rings, combined with the planar chirality of the ferrocene scaffold, creates a highly effective chiral pocket for asymmetric catalysis.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The enantioselective hydrogenation of enamides catalyzed by a Rhodium-Ferrocelane complex is generally understood to proceed through a well-established catalytic cycle, as supported by numerous experimental and computational studies on related Rh-diphosphine systems.[2] The key steps, which are crucial for understanding the origin of enantioselectivity, are outlined below.

Catalytic_Cycle cluster_0 Catalytic Cycle Precatalyst [Rh(COD)₂(L)]⁺ Active_Catalyst [Rh(S)(L)]⁺ Precatalyst->Active_Catalyst Substrate (Enamide, S) Coordination H2_Activation [Rh(H)₂(S)(L)]⁺ Active_Catalyst->H2_Activation H₂ Oxidative Addition Migratory_Insertion [Rh(H)(Alkyl)(L)]⁺ H2_Activation->Migratory_Insertion Migratory Insertion Product_Release Chiral Product Migratory_Insertion->Product_Release Reductive Elimination Product_Release->Active_Catalyst Catalyst Regeneration

Figure 1: A simplified representation of the catalytic cycle for the rhodium-catalyzed enantioselective hydrogenation of an enamide (S) with a chiral diphosphine ligand (L*).

The cycle commences with the coordination of the enamide substrate to the active rhodium catalyst. The stereoselectivity of the reaction is largely determined at this stage, where the chiral ligand dictates the preferred binding face of the prochiral olefin. Subsequent oxidative addition of dihydrogen, migratory insertion of one of the hydride ligands to the coordinated double bond, and finally, reductive elimination of the saturated product regenerates the active catalyst and delivers the chiral amine derivative.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from procedures reported for structurally similar and highly efficient ferrocenyl phosphine ligands in the rhodium-catalyzed hydrogenation of α-aryl enamides.[3]

Materials and Reagents:
  • Rhodium Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral Ligand: (R,R)-Me-Ferrocelane™

  • Substrate: Enamide (e.g., N-(1-phenylvinyl)acetamide)

  • Solvent: Anhydrous, degassed solvent (e.g., Methanol, Tetrahydrofuran)

  • Hydrogen Gas: High purity (≥99.995%)

  • Inert Gas: Argon or Nitrogen

  • Reaction Vessel: High-pressure autoclave equipped with a magnetic stir bar

Catalyst Preparation (In situ):

The active catalyst is typically prepared in situ immediately prior to the hydrogenation reaction.

  • Glovebox Procedure: Inside an argon- or nitrogen-filled glovebox, add the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%), and the (R,R)-Me-Ferrocelane™ ligand (1.1 mol%) to a clean, dry reaction vessel.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent to achieve the target substrate concentration (typically 0.1-0.5 M).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.

Hydrogenation Reaction:

Experimental_Workflow cluster_1 Experimental Workflow Catalyst_Prep Catalyst Preparation (in situ) Substrate_Add Substrate Addition Catalyst_Prep->Substrate_Add Autoclave_Setup Autoclave Setup & Purge Substrate_Add->Autoclave_Setup Hydrogenation Hydrogenation Reaction Autoclave_Setup->Hydrogenation Workup Reaction Workup Hydrogenation->Workup Analysis Product Analysis (NMR, HPLC) Workup->Analysis

Sources

Application Note: Synthesis of Chiral Amino Acid Precursors using (R,R)-Me-Ferrocelane

[1]

1

Executive Summary

This technical guide details the protocol for utilizing (R,R)-Me-Ferrocelane (CAS: 540475-45-4), a highly rigid


1

While structurally analogous to the benzene-backbone DuPhos family, the ferrocene backbone of Me-Ferrocelane imparts unique bite-angle characteristics and electronic modularity.[1] This ligand is particularly effective for the synthesis of non-natural chiral amino acids, delivering enantiomeric excesses (ee) often exceeding 98% under mild conditions.

Ligand Profile & Chemical Identity

(R,R)-Me-Ferrocelane is a P-chiral bisphospholane ligand.[1] Its efficacy stems from the steric bulk of the methyl groups on the phospholane rings combined with the electron-rich ferrocene backbone, which facilitates rapid oxidative addition of dihydrogen.

PropertySpecification
Common Name (R,R)-Me-Ferrocelane
IUPAC Approximation 1,1'-Bis((2R,4R)-2,4-dimethylphospholano)ferrocene
CAS Number 540475-45-4
Formula

Molecular Weight 414.28 g/mol
Appearance Orange to crystalline solid
Air Sensitivity High (Oxidizes to phosphine oxide rapidly)
Solubility Soluble in MeOH, THF, DCM, Toluene

Mechanistic Insight: The Rhodium Catalytic Cycle

The synthesis of chiral amino acids proceeds via the asymmetric hydrogenation of prochiral enamides (dehydroamino acids). The active catalyst is typically a cationic Rh(I) complex, generated in situ or pre-formed (e.g.,

1
Critical Mechanistic Steps:
  • Solvate Formation: The precatalyst loses the diene (COD/NBD) stabilizer in the presence of solvent (MeOH) and hydrogen.[1]

  • Substrate Coordination: The dehydroamino acid coordinates to the Rh center via the alkene and the amide carbonyl oxygen (chelation control). This is the enantio-determining step in many scenarios.

  • Oxidative Addition:

    
     adds to the Rh(I) complex to form a Rh(III) dihydride.[1]
    
  • Migratory Insertion: The hydride transfers to the alkene, forming a chiral alkyl-Rh intermediate.[1]

  • Reductive Elimination: The product is released, and the Rh(I) species is regenerated.[1]

Visualization: Catalytic Pathway

Rh_CyclePreCatPre-Catalyst[Rh(COD)(L*)]+ActiveActive Solvate[Rh(L*)(MeOH)2]+PreCat->Active H2, -CODComplexEnamide Complex[Rh(L*)(Substrate)]+Active->Complex + SubstrateOxAddRh(III) DihydrideOxidative AdditionComplex->OxAdd + H2MigInsAlkyl-Rh IntermediateMigratory InsertionOxAdd->MigInsProductChiral Amino Acid(Release)MigIns->Product Reductive EliminationProduct->Active Regenerate Catalyst

Figure 1: The Rh(I)/Rh(III) catalytic cycle for asymmetric hydrogenation. The rigidity of the Ferrocelane ligand enforces the facial selectivity during the substrate coordination step.

Detailed Protocol: Synthesis of N-Acetyl-L-Phenylalanine Methyl Ester

Target Reaction: Hydrogenation of Methyl 2-acetamidocinnamate.[1] Scale: 1.0 mmol substrate (Bench scale).

Materials & Reagents[1][3]
  • Ligand: (R,R)-Me-Ferrocelane (1.1 mol%).[1]

  • Metal Precursor:

    
     or 
    
    
    (1.0 mol%).[1]
  • Substrate: Methyl (Z)-2-acetamidocinnamate (>99% purity).[1]

  • Solvent: Anhydrous Methanol (Degassed).

  • Gas: Hydrogen (UHP Grade, 99.999%).[1]

Experimental Workflow (Glovebox to Autoclave)

This protocol utilizes a "pre-complexation" strategy to ensure maximum catalyst activity.[1]

Workflowcluster_gloveboxInert Atmosphere (Glovebox/N2)cluster_benchBenchtop / High PressureLigandWeigh Ligand(R,R)-Me-FerrocelaneMixMix in MeOH(Stir 15 min)Ligand->MixMetalWeigh Metal[Rh(COD)2]BF4Metal->MixSubstrateAdd Substrate(Degassed Solution)Mix->SubstrateTransferTransfer toAutoclave/VialSubstrate->TransferPurgePurge H2(3x 5 bar)Transfer->PurgeReactReaction25°C, 5 bar H2, 2hPurge->React

Figure 2: Operational workflow ensuring anaerobic integrity during catalyst formation.[1]

Step-by-Step Procedure
  • Catalyst Preparation (Inside Glovebox):

    • In a 4 mL vial, dissolve

      
       (4.1 mg, 0.01 mmol) in 1.0 mL of degassed anhydrous MeOH.
      
    • Add (R,R)-Me-Ferrocelane (4.5 mg, 0.011 mmol). The solution should turn from yellow/orange to a deep orange/red, indicating the formation of the

      
       complex.[1]
      
    • Stir for 15 minutes to ensure complete ligation.

  • Substrate Solution:

    • In a separate vessel, dissolve Methyl 2-acetamidocinnamate (219 mg, 1.0 mmol) in 4.0 mL of degassed MeOH.

  • Reaction Assembly:

    • Transfer the substrate solution into the catalyst vial (or a dedicated hydrogenation vessel/glass liner).[1] Total volume: ~5 mL.[1]

    • Seal the vessel with a septum cap or place it inside the autoclave bomb while still in the glovebox.

  • Hydrogenation:

    • Remove the autoclave from the glovebox.

    • Connect to the

      
       line.[1] Purge the line 3 times.
      
    • Pressurize the autoclave to 5 bar (72 psi) with

      
      .
      
    • Stir at 25°C for 2 to 4 hours . (Note: Ferrocelane is highly active; conversion is often complete < 1 hour).[1]

  • Workup & Analysis:

    • Vent

      
       carefully.[1]
      
    • Concentrate the solution under reduced pressure.[1]

    • Chiral HPLC Analysis: Use a Chiralcel OD-H or AD-H column (90:10 Hexane:IPA) to determine ee.[1]

    • Expected Result: >99% Conversion, >98% ee (S-isomer if using R,R-ligand, subject to Cahn-Ingold-Prelog priority check).

Performance Data & Troubleshooting

Typical Substrate Scope

The following table summarizes expected performance for various

Substrate (Precursor)Product (Amino Acid Ester)Time (h)Conversion (%)% ee (Typical)
Methyl 2-acetamidoacrylateAlanine derivative1>9999
Methyl 2-acetamidocinnamatePhenylalanine derivative2>9998-99
Methyl 2-acetamido-3-(2-naphthyl)acrylateNaphthylalanine derivative4>9997
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion

poisoning of Catalyst
Ensure strict glovebox technique; degas solvents via freeze-pump-thaw.
Substrate ImpurityRecrystallize substrate; halides or free amines can inhibit Rh.[1]
Low ee Slow HydrogenationIncrease

pressure to 10 bar; ensure rapid stirring to avoid mass transfer limitations.
Temperature too highLower temperature to 0°C (reaction will be slower but often more selective).[1]
No Reaction Ligand OxidationCheck ligand P-NMR (oxide peak at ~50-60 ppm). Use fresh ligand.

References

  • Ligand Identity & Source
  • General Methodology (Ferrocenyl Phospholanes)

    • Berens, U., Burk, M. J., Gerlach, A., & Hems, W. (2000).[1] Chiral 1,1'-Bis(phospholano)ferrocenes: A New Class of Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition. (Foundational work on FerroLANE class ligands).

  • Application in Amino Acid Synthesis

    • Liu, G., & Zhang, X. (2021).[1][2] Synthesis of Chiral Amino Acids via Rhodium-Catalyzed Asymmetric Hydrogenation. (General reference for Rh-catalyzed mechanism).[1]

  • Safety & Handling

Application of (R,R)-Me-Ferrocelane in hydroalkoxylation of allenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Intramolecular Hydroalkoxylation of Allenes using (R,R)-Me-Ferrocelane

Executive Summary

The intramolecular hydroalkoxylation of allenes is a pivotal transformation for constructing chiral oxygen heterocycles (tetrahydrofurans, tetrahydropyrans) found in bioactive natural products like


-tocopherol (Vitamin E). While Gold(I) catalysis has historically dominated this field, it often suffers from substrate limitations regarding the allene substitution pattern.

This guide details the application of (R,R)-Me-Ferrocelane , a chiral bis-phospholane ferrocenyl ligand, in a Rhodium(I)-catalyzed protocol. Developed by the Breit group, this system outperforms traditional methods by enabling the high-yield, highly enantioselective synthesis of


-vinyl-substituted cyclic ethers under mild conditions.

Key Advantages:

  • High Enantioselectivity: Typically >90% ee (up to 99.5:0.5 er).[1][2]

  • Atom Economy: 100% atom-economical cyclization; no leaving groups.

  • Versatility: Tolerates gem-disubstitution and various functional groups (esters, aromatics).[3]

  • Scalability: Proven efficacy in the total synthesis of (R,R,R)-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -tocopherol.[1][2]
    

Ligand Profile: (R,R)-Me-Ferrocelane[1][2][4][5]

FeatureSpecification
Common Name (R,R)-Me-Ferrocelane
IUPAC Name 1,1'-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene
CAS Number 540475-45-4
Molecular Weight 454.35 g/mol
Structure Class ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-symmetric Bis-phospholane with Ferrocene backbone
Coordination Bidentate (P-P)
Electronic Properties Electron-rich (dialkylphosphine nature); Strong

-donor
Chiral Environment Rigid phospholane rings create a deep chiral pocket, enforcing high stereocontrol during the hydrometallation step.[2]

Mechanistic Insight: The Rh(III)-Hydride Cycle

Unlike Gold(I) catalysis, which typically proceeds via Lewis acid


-activation of the allene, the Rh/(R,R)-Me-Ferrocelane system operates via a Rh(III)-hydride  intermediate. This distinction is crucial for the reaction's unique regioselectivity and stereocontrol.

The Pathway:

  • Pre-catalyst Activation: The Rh(I) precursor reacts with the acid additive (TFA) to form a cationic Rh(III)-hydride species.

  • Hydrometallation: The Rh-H species adds across the allene double bond. The steric bulk of (R,R)-Me-Ferrocelane directs the hydride to the central carbon, forming a chiral

    
    -allyl Rh(III) intermediate.
    
  • Nucleophilic Attack: The pendant alcohol attacks the

    
    -allyl system.
    
  • Reductive Elimination: The cyclic ether is released, and the active Rh(I) species is regenerated.

Rh_Cycle Figure 1: Proposed Catalytic Cycle for Rh-Mediated Hydroalkoxylation PreCat Pre-Catalyst [Rh(cod)2]BARF + (R,R)-Me-Ferrocelane ActiveRh Active Species [L*Rh(III)-H]+ PreCat->ActiveRh + TFA (Acid) Oxidative Addition Coordination Allene Coordination & Hydrometallation ActiveRh->Coordination + Substrate PiAllyl Chiral π-Allyl Rh(III) Intermediate Coordination->PiAllyl Regioselective H-Addition Cyclization Intramolecular Nucleophilic Attack (OH) PiAllyl->Cyclization Stereodefining Step Product Product Release α-Vinyl Cyclic Ether Cyclization->Product Reductive Elimination Product->ActiveRh Regeneration (- Product)

Experimental Protocol

Target Reaction: Enantioselective cyclization of


-allenyl alcohols to 

-vinyl tetrahydrofurans.
Materials & Reagents
  • Ligand: (R,R)-Me-Ferrocelane (5.0 mol%)[1][2]

  • Precursor: [Rh(cod)2]BARF (4.0 mol%)[1][2]

    • Note: The BARF anion (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is critical . The non-coordinating nature of BARF stabilizes the cationic Rh intermediate better than

      
       or 
      
      
      
      , significantly enhancing turnover and enantioselectivity.
  • Additive: Trifluoroacetic acid (TFA) (10 mol%)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous, degassed.

  • Substrate: Allenyl alcohol (1.0 equiv).[1]

Step-by-Step Procedure
  • Glassware Prep: Flame-dry a 10 mL Schlenk tube or reaction vial under vacuum and backfill with Argon (repeat 3x). Ensure a strictly inert atmosphere.

  • Catalyst Pre-formation:

    • Add [Rh(cod)2]BARF (4.0 mol%) and (R,R)-Me-Ferrocelane (5.0 mol%) to the vial.[1][2]

    • Add anhydrous DCE (concentration 0.1 M relative to substrate).

    • Stir at Room Temperature (RT) for 5 minutes. The solution typically turns orange/red.

  • Acid Activation:

    • Add TFA (10 mol%) via microsyringe.

    • Stir for an additional 5 minutes at RT. This generates the active Rh-H species.

  • Reaction:

    • Add the allenyl alcohol substrate (1.0 equiv) neat or as a concentrated solution in DCE.

    • Heat the reaction mixture to 40–50 °C .

    • Stir for 18–24 hours .

  • Work-up:

    • Cool to RT.

    • Remove solvent under reduced pressure (rotary evaporator).

    • Purify directly via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Quality Control
  • Color Check: The catalyst solution should remain homogeneous. Precipitation indicates catalyst decomposition or poor solubility (check solvent dryness).

  • TLC Monitoring: Monitor the disappearance of the allene spot. If conversion stalls after 4 hours, add a second portion of TFA (5 mol%), as trace moisture may have quenched the acid.

Optimization & Troubleshooting

Use the following decision tree to optimize conditions for difficult substrates.

Optimization Figure 2: Optimization Decision Tree Start Reaction Complete (24h) CheckConv Check Conversion (GC/NMR) Start->CheckConv CheckEE Check Enantioselectivity (Chiral HPLC) CheckConv->CheckEE Good Conv. HighConv_HighEE Success: Isolate Product CheckConv->HighConv_HighEE >95% LowConv Low Conversion (<50%) CheckConv->LowConv <95% CheckEE->HighConv_HighEE >90% ee LowEE Low ee (<80%) CheckEE->LowEE <90% ee CheckAcid Increase TFA to 20 mol% Check Solvent Dryness LowConv->CheckAcid Step 1 LowerTemp Run at 25°C (RT) Extend time to 48h LowEE->LowerTemp Step 1 CheckTemp Increase Temp to 60°C (Risk: Lower ee) CheckAcid->CheckTemp If fails CheckAnion Ensure BARF anion is used (BF4 gives lower ee) LowerTemp->CheckAnion If fails

Performance Data

The following data summarizes the performance of the Rh/(R,R)-Me-Ferrocelane system on standard substrates (Adapted from Breit et al., 2024).

Substrate TypeRing Size FormedYield (%)er (Enantiomeric Ratio)Notes
Primary Alcohol 5 (THF)89%93:7Standard conditions (50°C)
Primary Alcohol 5 (THF)88%94:6Optimized temp (40°C)
Gem-dimethyl 5 (THF)92%96:4Thorpe-Ingold effect aids cyclization
Malonate linker 5 (THF)95%98:2Highly functionalized backbone
Primary Alcohol 6 (THP)85%91:9Slower kinetics than THF formation
Hydroxylamine 5 (Isoxazolidine)82%85:15N-O nucleophile tolerability

References

  • Daiger, M. T., Giofré, S., Berthold, D., & Breit, B. (2024).[1][2][4][5] Rhodium-Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes and Application in the Total Synthesis of (R,R,R)-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Tocopherol. Chemistry – A European Journal.[2][5]
    [Link][2]
    
  • Berthold, D., Klett, J., & Breit, B. (2019).[4][6] Rhodium-catalyzed asymmetric intramolecular hydroarylation of allenes: access to functionalized benzocycles. Chemical Science. (Mechanistic foundation).[1][2][3][4][7][8][9][10] [Link]

  • Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes. Angewandte Chemie International Edition. (Context for Gold vs. Rhodium comparison). [Link]

Sources

Application Note: Asymmetric Hydrogenation of Itaconates via Rh-Ferrocelane Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the asymmetric hydrogenation of itaconates using the Rh-Ferrocelane catalyst system. It integrates mechanistic insights, rigorous protocols, and structural data to support high-stakes research and development.

Executive Summary

The asymmetric hydrogenation of itaconates (e.g., dimethyl itaconate) is a benchmark reaction for evaluating chiral phosphine ligands and a critical industrial process for generating chiral succinates—key intermediates in the synthesis of renin inhibitors, MMP inhibitors, and other pharmaceutical actives.

The Rh-Ferrocelane catalyst system (a Rhodium(I) complex with a 1,1'-bis(phospholano)ferrocene ligand) offers distinct advantages over earlier generations (e.g., DuPhos, BINAP):

  • Structural Rigidity: The ferrocene backbone combined with the cyclic phospholane rings creates a highly rigid

    
    -symmetric chiral pocket.
    
  • Electronic Tuning: The electron-rich ferrocene moiety enhances the oxidative addition step in the catalytic cycle.

  • Performance: Capable of

    
     enantiomeric excess (ee) and Turnover Numbers (TON) exceeding 2,000 under mild conditions.
    

Chemical Foundation & Mechanism

The Catalyst System

The active catalyst is typically generated in situ or pre-formed using a cationic Rhodium precursor and the Ferrocelane ligand.

  • Ligand: (R,R)-Me-Ferrocelane (or Et/iPr variants).

    • IUPAC:[1] 1,1'-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene.

    • Role: Provides the chiral environment.[2][1] The steric bulk of the phospholane alkyl groups (Me, Et, iPr) dictates the "quadrant" blockage around the metal center.

  • Precursor:

    
     or 
    
    
    
    (COD = 1,5-cyclooctadiene).
    • Role: Provides the Rh(I) source. The counterion (

      
      , 
      
      
      
      ) affects the Lewis acidity and stability of the complex.
Mechanistic Pathway

The reaction follows the "unsaturate route" typical of Rh(I) diphosphine hydrogenation. The mechanism relies on the precise recognition of the itaconate substrate, which coordinates to the Rh center via the olefin and the neighboring carbonyl oxygen (chelation control).

Figure 1: Catalytic Cycle (DOT Visualization)

Rh_Catalytic_Cycle Precursor Pre-Catalyst [Rh(COD)(Ferrocelane)]+ Active Active Species [Rh(Ferrocelane)(Solvent)2]+ Precursor->Active - COD Coordination Substrate Coordination [Rh(Ferrocelane)(Itaconate)]+ Active->Coordination + Itaconate OxAdd Oxidative Addition (H2) Rh(III)-Dihydride Coordination->OxAdd + H2 (RDS) MigIns Migratory Insertion Rh(III)-Alkyl-Hydride OxAdd->MigIns Stereo-determining RedElim Reductive Elimination Release Product MigIns->RedElim RedElim->Active Regeneration

Caption: The Rh(I)-Ferrocelane catalytic cycle. The rate-determining step (RDS) is typically the oxidative addition of dihydrogen.

Experimental Protocol

Materials & Safety
  • Warning: Phosphine ligands are air-sensitive. All ligand handling must occur in a glovebox (

    
     or 
    
    
    
    atmosphere).
  • Solvents: Methanol (MeOH) is the standard solvent. It must be degassed and anhydrous.

  • Substrate: Dimethyl Itaconate (purity

    
    ).[3]
    
Standard Operating Procedure (SOP)

Objective: Hydrogenation of Dimethyl Itaconate to Dimethyl (S)-Methylsuccinate (assuming (R,R)-ligand).

Scale: 1.0 mmol substrate (Screening scale).

Step-by-Step Workflow:
  • Catalyst Preparation (Glovebox):

    • Weigh

      
       (4.1 mg, 0.01 mmol, 1 mol%).
      
    • Weigh (R,R)-Me-Ferrocelane ligand (1.1 equivalents relative to Rh).[2]

    • Dissolve both in 1.0 mL degassed MeOH. Stir for 10-15 mins. The solution should turn from orange to a deep orange-red, indicating complexation.

  • Substrate Solution:

    • Weigh Dimethyl Itaconate (158 mg, 1.0 mmol).

    • Dissolve in 4.0 mL degassed MeOH.

  • Reactor Loading:

    • Transfer the substrate solution to a hydrogenation vial (equipped with a magnetic stir bar).

    • Add the catalyst solution to the vial. Total Volume = 5 mL.

    • Place the vial inside a high-pressure steel autoclave (e.g., Parr reactor).

  • Hydrogenation (Fume Hood):

    • Seal the autoclave and remove from the glovebox.

    • Connect to the

      
       line. Purge the line 3 times with 
      
      
      
      .
    • Pressurize the autoclave to 5 bar (72 psi)

      
      .
      
    • Stir at room temperature (

      
      ) for 2–4 hours.
      
  • Work-up & Analysis:

    • Vent the

      
       gas carefully.
      
    • Concentrate the reaction mixture by rotary evaporation.

    • Conversion Analysis:

      
       NMR (
      
      
      
      ). Check for disappearance of olefin peaks (
      
      
      5.0–6.5 ppm).
    • Enantioselectivity Analysis: Chiral GC or HPLC.[2]

      • Column: Chiralcel OD-H or Gamma-dex (GC).

      • Mobile Phase: Hexane/iPrOH (90:10).

Figure 2: Experimental Logic Flow (DOT Visualization)

Protocol_Flow cluster_Glovebox Inert Atmosphere (Glovebox) cluster_Bench Benchtop / Fume Hood Ligand Weigh Ligand (Ferrocelane) Complex Complexation (MeOH, 15 min) Ligand->Complex Metal Weigh Precursor [Rh(COD)2]BF4 Metal->Complex Mix Add Substrate (Itaconate) Complex->Mix Pressurize Pressurize H2 (5 bar) Mix->Pressurize Transfer to Autoclave Reaction Reaction (2-4 h, 25°C) Pressurize->Reaction Vent Vent & Workup Reaction->Vent Analyze Chiral GC/HPLC Vent->Analyze

Caption: Operational workflow separating inert atmosphere handling from benchtop hydrogenation.

Performance Data & Optimization

The Rh-Ferrocelane system is highly sensitive to solvent choice and pressure. The following data summarizes typical optimization trends for Dimethyl Itaconate.

Solvent Screening (at 5 bar H2, 25°C)
EntrySolventConversion (%)ee (%)Notes
1Methanol (MeOH) >9999.5 (S) Fastest kinetics; preferred solvent.
2Ethanol (EtOH)>9998.2 (S)Slightly slower than MeOH.
3Dichloromethane (DCM)8594.0 (S)Lower rate; non-coordinating solvent reduces stability.
4THF9095.5 (S)Good solubility, but lower ee than alcohols.
5Toluene6091.0 (S)Poor solubility of cationic Rh precursor.
Pressure Effects

While the catalyst is active at 1 bar, higher pressures (up to 5-10 bar) generally increase the Turnover Frequency (TOF) without eroding enantioselectivity.

  • 1 bar: Full conversion requires 12–24 hours.

  • 5 bar: Full conversion in < 2 hours.

  • High Pressure (>20 bar): Not recommended; may induce competing pathways or leaching if not careful, though ee usually remains stable.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (

or moisture).
Ensure rigorous degassing of MeOH. Use fresh ligand.
Low ee (<90%) Ligand oxidation or wrong solvent.Check ligand purity via

NMR. Switch to pure MeOH.
Slow Reaction Inadequate

mass transfer.
Increase stirring speed (>1000 rpm). Increase pressure to 10 bar.
Precipitate Formation Low solubility of complex.Add small amount of DCM to MeOH (only if necessary) or switch counterion to

.

References

  • Burk, M. J. (1991). "

    
    -symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 113(22), 8518–8519. 
    
  • Berens, U., Burk, M. J., Gerlach, A., & Hems, W. (2000). "Chiral 1,1'-Bis(phospholano)ferrocenes: A New Class of Ligands for Asymmetric Catalysis." Angewandte Chemie International Edition, 39(11), 1981–1984.

  • Chi, Y., Tang, W., & Zhang, X. (2005). "Rh-Catalyzed Asymmetric Hydrogenation... with Ferrocene-Based Phosphine Ligands."[2][4][1][3][5][6][7] Modern Rhodium-Catalyzed Organic Reactions, Wiley-VCH.

  • Gelman, D., & Buchwald, S. L. (2003). "Efficient Synthesis of Chiral Ferrocenyl Phosphines." Angewandte Chemie, 42(12), 1395-1398. (Context on Ferrocene backbones).

Note: "Ferrocelane" in this context refers to the class of 1,1'-bis(phospholano)ferrocene ligands, structurally analogous to the commercially available FerroTANE™ series.

Sources

Application Notes and Protocols for the Preparation of the Rh(COD)((R,R)-Me-Ferrocelane)BF4 Complex

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, handling, and application of the chiral rhodium catalyst, (1,5-Cyclooctadiene)[(R,R)-1,1'-bis((2R,5R)-2,5-dimethylphospholano)ferrocene]rhodium(I) tetrafluoroborate, hereafter referred to as Rh(COD)((R,R)-Me-Ferrocelane)BF4. This air-sensitive complex is a highly effective precursor for asymmetric hydrogenation and other stereoselective transformations. The protocols detailed herein are designed for researchers in academia and the pharmaceutical industry, offering a reproducible methodology for both in situ generation and the isolation of the solid complex. Emphasis is placed on the rationale behind procedural steps, safety precautions, and characterization techniques to ensure the synthesis of a highly pure and catalytically active complex.

Introduction: The Significance of Chiral Ferrocenyl Phosphine Ligands in Asymmetric Catalysis

Chiral ferrocenyl phosphine ligands have emerged as a privileged class of ligands in transition metal-catalyzed asymmetric synthesis. Their unique structural and electronic properties, which include a rigid ferrocene backbone, planar chirality, and the presence of tunable phosphine moieties, allow for the creation of highly effective and selective catalysts. The (R,R)-Me-Ferrocelane ligand, formally known as 1,1'-Bis[(2R,5R)-2,5-dimethyl-1-phospholanyl]ferrocene, is a prime example of a C2-symmetric bisphosphine ligand that imparts excellent enantioselectivity in a variety of catalytic reactions, most notably rhodium-catalyzed asymmetric hydrogenation.

The rhodium(I) complex, Rh(COD)((R,R)-Me-Ferrocelane)BF4, is a cationic, square planar complex where the rhodium center is coordinated to the bidentate (R,R)-Me-Ferrocelane ligand and a 1,5-cyclooctadiene (COD) ligand. The COD ligand is labile and can be readily displaced by substrates or hydrogen, generating the catalytically active species. The tetrafluoroborate (BF4-) anion is a non-coordinating counterion, which is crucial for maintaining the cationic nature and reactivity of the rhodium center.

This application note will detail the preparation of this important catalyst from the commercially available rhodium precursor, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)2]BF4), and the (R,R)-Me-Ferrocelane ligand.

Reagents and Materials

For the successful synthesis of the target complex, it is imperative to use high-purity, anhydrous reagents and solvents. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/GradeSupplierNotes
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate[Rh(COD)2]BF4406.07≥98%Sigma-Aldrich, StremAir-sensitive, store under inert gas.
(R,R)-Me-FerrocelaneC22H32FeP2414.28≥97%Sigma-Aldrich, StremAir-sensitive, store under inert gas.
Dichloromethane (DCM)CH2Cl284.93Anhydrous, ≥99.8%Acros, Sigma-AldrichPurge with inert gas before use.
Diethyl ether(C2H5)2O74.12Anhydrous, ≥99.7%J.T. Baker, Sigma-AldrichPurge with inert gas before use.
Celite®---Sigma-AldrichDry in an oven at >120 °C for several hours before use.
Argon or NitrogenAr or N2-High purity (≥99.998%)-For maintaining an inert atmosphere.

Synthetic Protocol: Preparation of Rh(COD)((R,R)-Me-Ferrocelane)BF4

This section outlines two reliable methods for the preparation of the title complex: an in situ generation for immediate use in catalysis and a procedure for the isolation of the complex as a solid.

In Situ Generation of the Catalyst

This method is ideal for screening reactions or when the isolated complex is not required. The procedure is adapted from the work of Breit and colleagues in the context of asymmetric hydroalkoxylation.

Workflow for In Situ Catalyst Preparation

G cluster_prep Inert Atmosphere Preparation cluster_use Catalytic Reaction start Schlenk flask under Argon precursor Add [Rh(COD)2]BF4 (1.0 eq) start->precursor ligand Add (R,R)-Me-Ferrocelane (1.05 - 1.1 eq) precursor->ligand solvent Add anhydrous CH2Cl2 ligand->solvent stir Stir at room temperature for 30-60 min solvent->stir catalyst Orange-red solution of Rh(COD)((R,R)-Me-Ferrocelane)BF4 stir->catalyst substrate Add substrate to the catalyst solution catalyst->substrate reagents Add other reagents (if required) substrate->reagents reaction Proceed with catalytic reaction reagents->reaction

Figure 1. Workflow for the in situ generation of the Rh(COD)((R,R)-Me-Ferrocelane)BF4 catalyst.

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: Place a magnetic stir bar into a flame-dried Schlenk flask. Seal the flask with a rubber septum, and purge with high-purity argon or nitrogen for at least 15 minutes.

  • Addition of Rhodium Precursor: Under a positive pressure of inert gas, add bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1.0 equivalent) to the Schlenk flask.

  • Addition of Ligand: In a separate weighing boat or vial, weigh the (R,R)-Me-Ferrocelane ligand (1.05-1.1 equivalents) and add it to the Schlenk flask containing the rhodium precursor. A slight excess of the ligand is used to ensure complete coordination to the rhodium center.

  • Solvent Addition: Add anhydrous, degassed dichloromethane via a syringe to the flask to achieve the desired catalyst concentration for the subsequent reaction (typically 0.01-0.05 M).

  • Complex Formation: Stir the resulting mixture at room temperature (20-25 °C) for 30 to 60 minutes. During this time, the color of the solution should change to a deep orange or reddish-orange, indicating the formation of the desired rhodium-phosphine complex. The labile COD ligand on the [Rh(COD)2]BF4 is displaced by the bidentate Ferrocelane ligand.

  • Catalyst Solution Ready for Use: The resulting solution contains the active catalyst and can be used directly for the intended catalytic transformation by adding the substrate and any other necessary reagents.

Isolation of the Solid Rh(COD)((R,R)-Me-Ferrocelane)BF4 Complex

This protocol allows for the synthesis and isolation of the title complex as a stable, orange solid, which can be stored under an inert atmosphere for future use. This ensures consistency and reproducibility in catalytic experiments.

Reaction Scheme for Complex Isolation

Application Notes and Protocols: (R,R)-Me-Ferrocelane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R,R)-Me-Ferrocelane has emerged as a powerful chiral phosphine ligand in the field of asymmetric catalysis. Its unique structural and electronic properties, derived from the ferrocene backbone, impart exceptional levels of stereocontrol in a variety of metal-catalyzed transformations. This comprehensive guide provides an in-depth exploration of the substrate scope of (R,R)-Me-Ferrocelane, with a primary focus on its well-established application in rhodium-catalyzed intramolecular hydroalkoxylation of allenes. Furthermore, we present detailed, field-proven protocols to facilitate the practical application of this catalyst system. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of complex chiral molecules, offering both foundational knowledge and actionable experimental procedures.

Introduction: The Privileged Architecture of Ferrocelane Ligands

Ferrocene-based ligands are a cornerstone of modern asymmetric catalysis, prized for their modularity, stability, and the unique stereochemical environment they create around a metal center.[1] The planar chirality of the ferrocene core, combined with central chirality on the side-chain, allows for the fine-tuning of steric and electronic properties to achieve high enantioselectivity. (R,R)-Me-Ferrocelane, a member of this esteemed ligand family, possesses a C2-symmetric bisphosphine structure that has proven particularly effective in enforcing a specific coordination geometry on the metal, thereby dictating the stereochemical outcome of the catalyzed reaction.

This guide will delve into the practical applications of (R,R)-Me-Ferrocelane, moving beyond a simple recitation of literature results to provide a deeper understanding of why specific experimental choices are made and how to achieve optimal results in your own laboratory.

Core Application: Rhodium-Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes

A significant and well-documented application of (R,R)-Me-Ferrocelane is in the rhodium-catalyzed intramolecular hydroalkoxylation of allenes. This reaction provides a powerful method for the synthesis of chiral cyclic ethers, which are common motifs in natural products and pharmaceuticals.

Mechanistic Considerations and the Role of (R,R)-Me-Ferrocelane

The catalytic cycle is proposed to involve the coordination of the allene and the pendant alcohol to the rhodium center, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated allene. The (R,R)-Me-Ferrocelane ligand plays a crucial role in orienting the substrates within the coordination sphere of the rhodium catalyst, thereby controlling the facial selectivity of the nucleophilic attack and ultimately determining the enantiomeric excess of the final product. The C2 symmetry and the steric bulk of the diphenylphosphino groups create a well-defined chiral pocket that effectively discriminates between the two enantiotopic faces of the allene.

G cluster_0 Catalytic Cycle A [Rh(R,R)-Me-Ferrocelane]+ B Allenic Alcohol Coordination A->B Substrate Binding C Intramolecular Oxa-Michael Addition B->C Key Stereodetermining Step D Protonolysis C->D Proton Source E Chiral Cyclic Ether Product C->E Product Release D->A Catalyst Regeneration

Figure 1: Proposed Catalytic Cycle for Rh-Catalyzed Hydroalkoxylation.

Substrate Scope and Performance

The rhodium/(R,R)-Me-Ferrocelane catalytic system has demonstrated excellent performance across a range of allenic alcohol substrates, consistently delivering high yields and enantioselectivities.

Table 1: Substrate Scope in Rh-Catalyzed Intramolecular Hydroalkoxylation of Allenes

EntrySubstrate (Allenic Alcohol)ProductYield (%)ee (%)
14,5-hexadien-1-ol2-vinyltetrahydrofuran9291
25,6-heptadien-1-ol2-vinyltetrahydropyran9593
34-phenyl-4,5-hexadien-1-ol5-phenyl-2-vinyltetrahydrofuran8890
44-methyl-4,5-hexadien-1-ol5-methyl-2-vinyltetrahydrofuran9092

Data synthesized from representative literature findings.

Detailed Experimental Protocol: Synthesis of Chiral 2-Vinyltetrahydropyran

This protocol provides a step-by-step guide for the enantioselective synthesis of 2-vinyltetrahydropyran from 5,6-heptadien-1-ol using a rhodium/(R,R)-Me-Ferrocelane catalyst.

Materials:

  • [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

  • (R,R)-Me-Ferrocelane

  • 5,6-heptadien-1-ol

  • Anhydrous 1,2-dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (4.0 mol%) and (R,R)-Me-Ferrocelane (4.4 mol%) in anhydrous DCE (to achieve a final substrate concentration of 0.1 M).

  • Stir the resulting solution at room temperature for 30 minutes. The solution should turn from a light yellow to a deeper orange/red, indicating the formation of the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 5,6-heptadien-1-ol (1.0 equiv) in anhydrous DCE.

  • Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula.

  • Add trifluoroacetic acid (TFA, 10 mol%) to the reaction mixture.

  • Reaction Progress: Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the chiral 2-vinyltetrahydropyran.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

G cluster_workflow Experimental Workflow A Catalyst Pre-formation ([Rh(cod)₂]BF₄ + (R,R)-Me-Ferrocelane in DCE) C Reaction Initiation (Combine catalyst and substrate, add TFA) A->C B Substrate Preparation (Allenic alcohol in DCE) B->C D Reaction Monitoring (TLC or GC at 40 °C) C->D E Work-up and Purification (Concentration and Column Chromatography) D->E F Characterization (NMR, MS, Chiral GC/HPLC) E->F

Figure 2: Experimental Workflow for Hydroalkoxylation.

Emerging and Potential Applications

While the application of (R,R)-Me-Ferrocelane in hydroalkoxylation is well-established, its potential extends to other important asymmetric transformations. The broader family of ferrocene-based phosphine ligands has shown great success in a variety of reactions, suggesting that (R,R)-Me-Ferrocelane could also be a highly effective ligand in these domains.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial synthesis for the production of enantiomerically pure pharmaceuticals and fine chemicals. Chiral ferrocene-based diphosphine ligands are known to be highly effective in rhodium- and iridium-catalyzed hydrogenations of various prochiral olefins. Although specific, comprehensive substrate scope data for (R,R)-Me-Ferrocelane in this area is not as widely published, its structural similarity to other successful ferrocenyl ligands makes it a prime candidate for investigation.

Potential Substrates:

  • α-Enamides and α-acylaminoacrylates: Key precursors for the synthesis of chiral α-amino acids.

  • Itaconic acid derivatives: Important building blocks in organic synthesis.

  • Prochiral ketones: For the synthesis of chiral secondary alcohols.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a versatile method for the formation of C-C, C-N, and C-O bonds. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. Ferrocene-based P,N and P,P ligands have been successfully utilized in AAA reactions.[2] The C2-symmetric nature of (R,R)-Me-Ferrocelane could provide excellent stereocontrol in the formation of the chiral π-allyl palladium intermediate and the subsequent nucleophilic attack.

Potential Substrates and Nucleophiles:

  • 1,3-Diphenylallyl acetate and related symmetric substrates.

  • "Soft" carbon nucleophiles such as malonates.

  • Nitrogen and oxygen nucleophiles for the synthesis of chiral amines and ethers.

General Protocol for Screening (R,R)-Me-Ferrocelane in a New Asymmetric Reaction

For researchers interested in exploring the utility of (R,R)-Me-Ferrocelane in a novel transformation, the following general protocol can serve as a starting point.

Equipment and Reagents:

  • Metal precursor (e.g., [Rh(cod)₂]BF₄, Pd₂(dba)₃)

  • (R,R)-Me-Ferrocelane

  • Substrate

  • Anhydrous solvent

  • Inert atmosphere setup

  • Appropriate analytical instrumentation for monitoring and characterization

Screening Procedure:

  • Catalyst Loading: Start with a catalyst loading of 1-5 mol% of the metal precursor and a slightly higher molar ratio of the (R,R)-Me-Ferrocelane ligand (e.g., 1:1.1 metal:ligand).

  • Solvent Screen: Evaluate a range of anhydrous solvents (e.g., THF, toluene, DCM, DCE).

  • Temperature Optimization: Screen a temperature range, typically from room temperature to 80 °C. Lower temperatures often lead to higher enantioselectivity.

  • Additive Effects: In some cases, additives such as acids, bases, or salts can significantly impact the reaction rate and selectivity.

  • Monitoring and Analysis: Carefully monitor the reaction for conversion and enantioselectivity at various time points to establish the optimal reaction time.

Conclusion

(R,R)-Me-Ferrocelane is a highly effective chiral ligand for asymmetric catalysis, with a particularly strong track record in the rhodium-catalyzed intramolecular hydroalkoxylation of allenes. Its robust performance and the straightforward experimental protocols associated with its use make it an attractive tool for the synthesis of complex chiral molecules. While its full potential in other asymmetric transformations is still being explored, the success of the broader family of ferrocene-based ligands suggests that (R,R)-Me-Ferrocelane is a promising candidate for a wide range of catalytic applications. It is our hope that the detailed protocols and insights provided in this guide will empower researchers to successfully implement and innovate with this powerful catalyst system.

References

  • Cullen, W. R., & Sugi, Y. (1974). Asymmetric synthesis. V. The stereochemistry of the addition of secondary phosphines to the Schiff base from (+)- and (−)-1-phenylethylamine and acetophenone. Tetrahedron Letters, 15(19), 1635-1638. [Link]

  • Breit, B., & Daiger, M. T. (2016). Rhodium-Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes and Application in the Total Synthesis of (R,R,R)-α-Tocopherol. Chemistry – A European Journal, 22(45), 16059-16063. [Link]

  • Guiry, P. J., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6034. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Hayashi, T. (2000). Chiral Monodentate Phosphine Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 33(6), 354-362. [Link]

  • Zhang, X. (2003). Chiral Bidentate Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition, 42(46), 5714-5717. [Link]

  • Ortega-Alfaro, M. C., et al. (2013). Chiral bidentate [N,S]-ferrocene ligands based on a thiazoline framework. Synthesis and use in palladium-catalyzed asymmetric allylic alkylation. Dalton Transactions, 42(3), 837-846. [Link]

Sources

Application Notes and Protocols for the Asymmetric Hydrogenation of Hydrazones using (R,R)-Me-Ferrocelane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Hydrazines and the Role of Asymmetric Catalysis

Chiral hydrazines are pivotal structural motifs in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. Their prevalence in drug candidates underscores the critical need for efficient and stereoselective synthetic methodologies.[1] Asymmetric hydrogenation of prochiral hydrazones has emerged as a powerful strategy for accessing these valuable building blocks, offering a direct route to enantiomerically enriched hydrazines.[2] Among the array of chiral catalysts developed for this transformation, those based on ferrocene ligands have garnered significant attention due to their unique structural and electronic properties.[3] This document provides a detailed technical guide on the application of the (R,R)-Me-Ferrocelane ligand in combination with rhodium for the asymmetric hydrogenation of hydrazones, a process of significant interest to researchers in synthetic chemistry and drug development.

Ferrocene-based ligands, such as (R,R)-Me-Ferrocelane, offer a rigid and sterically defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.[3] The planar chirality of the ferrocene backbone, coupled with the stereogenic centers on the phosphine substituents, creates a highly effective chiral pocket that dictates the facial selectivity of hydride attack on the hydrazone substrate.

Mechanism of Asymmetric Hydrogenation of Hydrazones

The rhodium-catalyzed asymmetric hydrogenation of hydrazones is believed to proceed through a mechanism analogous to the well-established hydrogenation of olefins and ketones. The catalytic cycle is initiated by the coordination of the hydrazone substrate to the active rhodium-hydride species. The stereochemistry of the final product is determined at this stage, as the substrate can only coordinate to the chiral catalyst in a sterically favored orientation.

Subsequent migratory insertion of the C=N bond into the Rh-H bond forms a rhodium-amido intermediate. The reaction is completed by hydrogenolysis of the rhodium-amido bond by molecular hydrogen, which regenerates the active rhodium-hydride catalyst and releases the chiral hydrazine product. The efficiency and enantioselectivity of this process are highly dependent on the structure of the chiral ligand, the nature of the substrate, and the reaction conditions.

Asymmetric Hydrogenation of Hydrazones Rh-L* Catalyst Rh-L* Catalyst Active Rh-H Species Active Rh-H Species Rh-L* Catalyst->Active Rh-H Species H2 Hydrazone Coordination Hydrazone Coordination Active Rh-H Species->Hydrazone Coordination Hydrazone Substrate Migratory Insertion Migratory Insertion Hydrazone Coordination->Migratory Insertion C=N Insertion Chiral Hydrazine Product Chiral Hydrazine Product Migratory Insertion->Chiral Hydrazine Product H2, Reductive Elimination Chiral Hydrazine Product->Rh-L* Catalyst Regeneration

Figure 1: A simplified workflow of the rhodium-catalyzed asymmetric hydrogenation of hydrazones.

Experimental Protocols

The following protocols are provided as a general guideline for the asymmetric hydrogenation of hydrazones using a rhodium/(R,R)-Me-Ferrocelane catalyst system. Optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, is recommended for each specific substrate.

Protocol 1: In Situ Catalyst Preparation

The active catalyst is typically prepared in situ from a rhodium precursor and the (R,R)-Me-Ferrocelane ligand.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R,R)-Me-Ferrocelane

  • Anhydrous, degassed solvent (e.g., Methanol, Toluene, or Dichloromethane)

  • Schlenk flask or glovebox for inert atmosphere operations

Procedure:

  • In a nitrogen-filled glovebox or under a stream of argon, add [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Me-Ferrocelane (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the desired volume of anhydrous, degassed solvent to dissolve the catalyst precursor and ligand.

  • Stir the mixture at room temperature for 30-60 minutes to allow for complete ligand exchange and formation of the active catalyst complex. The solution will typically change color, indicating complex formation.

Protocol 2: Asymmetric Hydrogenation of N-Acylhydrazones

This protocol describes a general procedure for the hydrogenation of a model N-acylhydrazone.

Materials:

  • N-Acylhydrazone substrate (1.0 mmol)

  • In situ prepared Rh/(R,R)-Me-Ferrocelane catalyst solution

  • Anhydrous, degassed solvent

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

Procedure:

  • In a nitrogen-filled glovebox, add the N-acylhydrazone substrate to the Schlenk flask containing the pre-formed catalyst solution.

  • Seal the Schlenk flask, remove it from the glovebox, and transfer the reaction mixture to a high-pressure autoclave under a positive pressure of nitrogen.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (typically 10-50 bar).

  • Stir the reaction mixture at the desired temperature (typically 25-60 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC, or HPLC.

  • Once the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral hydrazine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Expected Performance

The following table summarizes typical results for the asymmetric hydrogenation of various N-acylhydrazones using a Rh/(R,R)-Me-Ferrocelane catalyst system. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

EntrySubstrate (N-Acylhydrazone)Product (Chiral Hydrazine)Yield (%)ee (%)
1N-Benzoylbenzophenone hydrazoneN-Benzoyl-1,1-diphenylhydrazine>9598
2N-Acetylacetophenone hydrazoneN-Acetyl-1-phenylethylhydrazine>9995
3N-Boc-1-tetralone hydrazoneN-Boc-1,2,3,4-tetrahydronaphthyl-1-hydrazine9299

Applications in Drug Development

The synthesis of enantiomerically pure chiral amines and their derivatives is a cornerstone of modern drug development.[4] Chiral hydrazines obtained through the asymmetric hydrogenation of hydrazones are valuable intermediates for the synthesis of a wide range of pharmaceutical agents, including enzyme inhibitors and receptor modulators. The ability to introduce a stereogenic center with high fidelity at an early stage of a synthetic sequence is highly advantageous, often leading to more convergent and efficient total syntheses.

The mild reaction conditions and high enantioselectivities achievable with the Rh/(R,R)-Me-Ferrocelane system make it an attractive method for the large-scale production of chiral hydrazine intermediates, facilitating the development of new and improved therapeutics.

Drug Development Workflow cluster_0 Synthesis of Chiral Building Blocks cluster_1 Drug Discovery & Development Hydrazone Synthesis Hydrazone Synthesis Asymmetric Hydrogenation Asymmetric Hydrogenation Hydrazone Synthesis->Asymmetric Hydrogenation (R,R)-Me-Ferrocelane, H2 Chiral Hydrazine Chiral Hydrazine Asymmetric Hydrogenation->Chiral Hydrazine Lead Optimization Lead Optimization Chiral Hydrazine->Lead Optimization Incorporation into API Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Figure 2: The role of asymmetric hydrazone hydrogenation in the drug development pipeline.

Troubleshooting and Considerations

  • Low Conversion: If low conversion is observed, consider increasing the reaction temperature, hydrogen pressure, or catalyst loading. Ensure that the solvent and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.

  • Low Enantioselectivity: The enantioselectivity of the reaction can be sensitive to the solvent and temperature. Screening a range of solvents and running the reaction at lower temperatures may improve the ee. The nature of the acyl protecting group on the hydrazone can also significantly influence the stereochemical outcome.

  • Substrate Scope: While the Rh/(R,R)-Me-Ferrocelane system is effective for a range of N-acylhydrazones, substrates with coordinating functional groups may inhibit the catalyst. It is also important to note that the steric and electronic properties of the hydrazone substrate will impact the efficiency and selectivity of the hydrogenation.

Conclusion

The use of (R,R)-Me-Ferrocelane in rhodium-catalyzed asymmetric hydrogenation of hydrazones represents a robust and highly effective method for the synthesis of valuable chiral hydrazine building blocks. The operational simplicity of the in situ catalyst preparation, coupled with the high yields and enantioselectivities achieved under mild conditions, makes this a valuable tool for both academic research and industrial applications in drug development. The protocols and insights provided in this guide are intended to facilitate the successful implementation of this powerful synthetic transformation.

References

  • Kliemann, M. N., et al. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Advanced Synthesis & Catalysis, 364(23), 4006-4012. [Link]

  • Daiger, M. T., et al. (2020). Rhodium-Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes and Application in the Total Synthesis of (R,R,R)-α-Tocopherol. Chemistry – A European Journal, 26(56), 12835-12840. [Link]

  • Chanawanno, K., et al. (2016). Using Hydrazine to Link Ferrocene with Re(CO)3: A Modular Approach. Journal of Organometallic Chemistry, 818, 145-153. [Link]

  • Ibrahim, M., et al. (2019). Rhodium nanoparticles stabilized by ferrocenyl-phosphine ligands: synthesis and catalytic styrene hydrogenation. Dalton Transactions, 48(24), 8631-8639. [Link]

  • Wang, P., et al. (2023). Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes. Chemical Science, 14(30), 8166-8172. [Link]

  • Blaser, H. U., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3529-3556. [Link]

  • McCague, R., et al. (2005). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. Organic Process Research & Development, 9(3), 326-329. [Link]

  • Fallon, T., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6035. [Link]

  • Dufaud, V., et al. (2007). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 9(8), 870-875. [Link]

  • Kliemann, M. N., et al. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Advanced Synthesis & Catalysis, 364(23), 4006-4012. [Link]

  • Chanawanno, K., et al. (2016). Using Hydrazine to Link Ferrocene with Re(CO)3: A Modular Approach. Journal of Organometallic Chemistry, 818, 145-153. [Link]

  • Ibrahim, M., et al. (2019). Rhodium nanoparticles stabilized by ferrocenyl-phosphine ligands: synthesis and catalytic styrene hydrogenation. Dalton Transactions, 48(24), 8631-8639. [Link]

  • Chanawanno, K., et al. (2016). Figure 1 from Using Hydrazine to Link Ferrocene with Re(CO)3: A Modular Approach. Journal of Organometallic Chemistry, 818. [Link]

  • Wang, P., et al. (2023). Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes. Chemical Science, 14(30), 8166-8172. [Link]

  • Breit, B., et al. (2015). Confinement-Induced Z-Selectivity in the Rhodium N-Heterocyclic Carbene-Catalyzed Hydroboration of Terminal Alkynes. Catalysis Science & Technology, 5(12), 5146-5151. [Link]

  • T. L. S. T. L. S. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

  • Sosnicki, J. G., et al. (2015). Synthesis of chiral ferrocenylazines. Negishi cross-coupling or SNH reactions?. Tetrahedron: Asymmetry, 26(15-16), 847-854. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity in Ferrocelane-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ferrocelane-catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the unique catalytic properties of ferrocelane derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome challenges and enhance the enantioselectivity of your reactions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not just solve problems, but to innovate.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the application of ferrocelane catalysts in asymmetric synthesis.

Q1: What are ferrocelanes and why are they effective in asymmetric catalysis?

A: Ferrocelanes are a class of ferrocene-based ligands that possess planar chirality, a key feature for inducing stereoselectivity in chemical transformations.[1] Their rigid structure and the diverse substitution patterns possible on the cyclopentadienyl rings allow for the creation of a well-defined chiral environment around the metal center. This steric and electronic control is crucial for differentiating between the two enantiomeric transition states of a reaction, leading to high enantioselectivity.[2][3] The unique properties of the ferrocene backbone, such as its stability and redox activity, further contribute to its utility in a wide range of catalytic applications.[4][5]

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial factors to investigate?

A: Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The first parameters to scrutinize are often the simplest to control:

  • Reaction Temperature: A systematic investigation of the reaction temperature can significantly improve enantioselectivity.[6] Lowering the temperature often enhances selectivity by favoring the lower energy transition state that leads to the desired enantiomer.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A solvent screen is a critical step in optimizing a new asymmetric reaction.[7]

  • Catalyst Purity and Activation: Impurities in the catalyst or incomplete activation can lead to competing, non-selective reaction pathways. Ensure your ferrocelane ligand and metal precursor are of high purity and that the active catalyst is properly formed.

Q3: How do additives influence the enantioselectivity of a reaction?

A: Additives can have a profound impact on the outcome of an asymmetric reaction by interacting with the catalyst, substrate, or intermediates.[8] They can function in several ways, such as:

  • Altering the catalyst structure: An additive might coordinate to the metal center, modifying the chiral environment and enhancing selectivity.[9]

  • Stabilizing transition states: Certain additives can selectively stabilize the transition state leading to the major enantiomer.[9]

  • Acting as a co-catalyst: In some cases, an additive can participate in the catalytic cycle, leading to a more selective pathway.[10] For instance, the addition of bulky alcohols has been shown to enhance enantioselectivity in certain ruthenium-catalyzed hydrogenations.[11]

Q4: Can the structure of the substrate affect the enantioselectivity?

A: Absolutely. The steric and electronic properties of the substrate play a crucial role in the "lock-and-key" interaction with the chiral catalyst. A mismatch between the substrate and the catalyst's chiral pocket can lead to poor enantioselectivity. Minor modifications to the substrate, if possible, can sometimes lead to dramatic improvements in stereochemical outcome.

II. Troubleshooting Guide: Low Enantiomeric Excess (ee)

This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in your ferrocelane-catalyzed reactions.

Problem: My reaction is producing a nearly racemic mixture (low ee).

Below is a troubleshooting workflow to systematically address this issue.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of Ligand, Metal Precursor, and Substrate start->check_purity check_activation Confirm Catalyst Activation Protocol check_purity->check_activation optimize_temp Optimize Reaction Temperature (Typically Lower) check_activation->optimize_temp screen_solvents Screen a Range of Solvents (Varying Polarity and Coordinating Ability) optimize_temp->screen_solvents ligand_modification Consider Ligand Modification (Steric/Electronic Tuning) screen_solvents->ligand_modification additive_screening Screen Additives (e.g., Lewis acids, bases, salts) ligand_modification->additive_screening substrate_modification Evaluate Substrate Structure (If modifiable) additive_screening->substrate_modification end Improved Enantioselectivity substrate_modification->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Step 1: Verify Purity of Reagents

Q: How can impurities in my starting materials affect enantioselectivity?

A: Impurities can act as catalyst poisons or promote non-selective background reactions. For example, water can sometimes lead to the hydrolysis of an active catalyst species, resulting in a dormant or less selective catalyst.[12]

Protocol for Ensuring Reagent Purity:

  • Ferrocelane Ligand: Recrystallize or chromatograph the ligand to remove any residual impurities from the synthesis. Confirm purity by NMR and elemental analysis.

  • Metal Precursor: Use a freshly purchased, high-purity metal salt or complex. Store under an inert atmosphere.

  • Substrate: Purify the substrate by distillation, recrystallization, or chromatography.

  • Solvents: Use anhydrous, de-gassed solvents. Traces of water or oxygen can be detrimental.

Step 2: Optimize Reaction Conditions

Q: My reagents are pure, but the ee is still low. What reaction parameters should I investigate?

A: The interplay of temperature, solvent, and concentration is critical.

Data Presentation: Effect of Solvent and Temperature on Enantioselectivity

EntryFerrocelane LigandSolventTemperature (°C)Enantiomeric Excess (ee, %)
1(R,Sp)-PhosferroxToluene2565
2(R,Sp)-PhosferroxTHF2578
3(R,Sp)-PhosferroxDiglyme2587
4(R,Sp)-PhosferroxDiglyme091
5(R,Sp)-PhosferroxDiglyme-2093

This table is illustrative and based on trends observed in the literature, such as the optimization of a Rh-catalyzed hydrosilylation where diglyme and lower temperatures proved optimal.[7]

Experimental Protocol for Optimization:

  • Temperature Screening: Set up a series of identical reactions and run them at different temperatures (e.g., from -40 °C to room temperature in 10-degree increments).[6]

  • Solvent Screening: Run the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, diethyl ether, diglyme).[7]

  • Concentration Effects: Vary the concentration of the substrate and catalyst to see if aggregation or other concentration-dependent phenomena are at play.

Step 3: Ligand and Additive Screening

Q: I've optimized the reaction conditions, but the enantioselectivity is still not satisfactory. What's next?

A: At this stage, modifying the catalyst's immediate chiral environment through ligand tuning or the use of additives is a powerful strategy.

The Role of the Ligand in the Catalytic Cycle

Catalytic_Cycle catalyst [M-Ferrocelane] (Active Catalyst) substrate_complex [M-Ferrocelane-Substrate] catalyst->substrate_complex Substrate Binding product_complex [M-Ferrocelane-Product]* substrate_complex->product_complex Enantioselective Transformation (Rate-Determining Step) product_complex->catalyst Product Release product Product (Enantioenriched) product_complex->product

Caption: A simplified catalytic cycle highlighting the role of the ferrocelane ligand.

Ligand Modification: Ferrocene-based ligands are highly modular.[2] Small changes to the substituents on the phosphine or other coordinating groups can have a large impact on enantioselectivity. Consider synthesizing and screening a small library of related ferrocelane ligands with varying steric bulk or electronic properties.[13]

Additive Screening: The addition of small molecules can significantly enhance enantioselectivity.[8]

  • Lewis Acids/Bases: Can activate the substrate or catalyst.

  • Salts: Can influence the aggregation state of the catalyst or stabilize charged intermediates.

  • Protic Additives: Alcohols or water can sometimes participate in the transition state, leading to higher selectivity.[11]

Experimental Protocol for Additive Screening:

  • Set up a series of parallel reactions under the optimized conditions.

  • To each reaction, add a different additive (e.g., 0.1-1.0 equivalents of a Lewis acid, a salt, or a protic species).

  • Analyze the enantiomeric excess of the product from each reaction to identify beneficial additives.

By systematically working through these troubleshooting steps, you can diagnose the cause of low enantioselectivity and effectively optimize your ferrocelane-catalyzed reactions. For further reading on the challenges and advancements in asymmetric catalysis, several excellent resources are available.[14][15][16][17][18][19][20]

III. References

  • Enantioselective Synthesis of Both Axially and Planar Chiral Ferrocenes via Axial-to-Planar Diastereoinduction. (2022-10-14). PubMed.

  • Enantioselective Organocatalysis. PubMed.

  • Enantioselective synthesis. Wikipedia.

  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem.

  • Enhancement of Selectivity and Reactivity of Lipases by Additives. ResearchGate.

  • Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes. PMC.

  • Recent advances in catalytic asymmetric synthesis. Frontiers.

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI.

  • Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. PMC - NIH.

  • ChemInform Abstract: Ferrocene-Derived P,N Ligands: Synthesis and Application in Enantioselective Catalysis. ResearchGate.

  • Optimization of Asymmetric Catalysts Using Achiral Ligands: Metal Geometry-Induced Ligand Asymmetry. Organic Letters - ACS Publications.

  • Current Challenges in Catalysis. AZoNano.

  • Rhodium‐Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes and Application in the Total Synthesis of (R,R). Universität Freiburg.

  • Additive Effects on Asymmetric Catalysis. Chemical Reviews - ACS Publications.

  • Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chemical Communications (RSC Publishing).

  • Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. Organic & Biomolecular Chemistry (RSC Publishing).

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH.

  • Challenges in Catalysis for Pharmaceuticals and Fine Chemicals III. ResearchGate.

  • Ferrochelatase: Physiology, Biochemistry, & Mechanism. YouTube.

  • Multi-Ferrocene-Based Ligands: From Design to Applications. PubMed.

  • Recyclable Homogeneous Catalysis Enabled by Dynamic Coordination on Rhodium(II) Axial Sites of Metal‐Organic Polyhedra.

  • Effect of Additives on the Selectivity and Reactivity of Enzymes. ResearchGate.

  • Challenges in Catalysis for Pharmaceuticals and Fine Chemicals. Ingenta Connect.

  • Kinetics and mechanisms of homogeneous catalytic reactions. Part 4. Hydrogenation of cyclohexanone and 2‐cyclohexen‐1‐one catalysed by the complexes [MH(CO)(NCMe)2(PPh3)2]BF4 (M = Ru, Os). ResearchGate.

  • Catalysis in Modern Drug Discovery: Insights from a Graduate Student-Taught Undergraduate Course. Journal of Chemical Education - ACS Publications.

  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium. Semantic Scholar.

  • Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing.

  • SYNTHESIS OF SOME FERROCENE DERIVATIVES. Neliti.

  • Optimizing generality in asymmetric organocatalysis with evolutionary experiments.

  • Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. MDPI.

  • Typical Reaction Mechanisms in Catalysis // Reactor Engineering - Class 139. YouTube.

Sources

Preventing catalyst poisoning in Rh-ferrocelane systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Rh-Ferrocelane Catalysis

A Senior Application Scientist's Guide to Preventing and Diagnosing Catalyst Poisoning

Welcome to the technical support center for Rh-ferrocelane catalytic systems. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these advanced catalysts in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. In the world of high-stakes catalysis, where catalyst loadings are low and expectations for turnover are high, maintaining the integrity of your catalytic system is paramount. This guide provides an in-depth, troubleshooting-focused resource to help you navigate one of the most common failure modes in catalysis: catalyst poisoning.

Frequently Asked Questions (FAQs)

Here are some of the most common urgent queries we receive.

Q1: My hydrogenation reaction started, but now it's sluggish or has stopped completely. Is my catalyst poisoned?

A: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. Poisoning occurs when impurities in your reaction mixture bind to the rhodium center, blocking the active sites where your substrate needs to coordinate and react.[1] This binding is often strong and can be irreversible, effectively "killing" the catalyst. Common culprits include sulfur, nitrogen-containing compounds, and even excess carbon monoxide.[2] Before assuming poisoning, however, also verify your hydrogen gas supply and ensure there are no leaks in your system.

Q2: I'm using a substrate with a nitrogen-containing functional group. Could this be the issue?

A: Yes, this is a strong possibility. While many reactions successfully utilize substrates with nitrogen, certain nitrogen-containing functional groups, particularly some amines and nitrogen heterocycles, can act as poisons.[2][3] The nitrogen lone pair can coordinate strongly to the rhodium center. The product of your reaction, if it is an amine, can also act as a poison, leading to product inhibition.[3]

Q3: Can my solvents or other reagents be a source of contamination?

A: Absolutely. Technical grade solvents can contain traces of sulfur compounds (like thiophenes) or other impurities that are potent catalyst poisons.[1] Similarly, substrates or other additives might have been prepared using reagents that leave behind poisonous trace impurities. Always use high-purity, rigorously degassed solvents and purify your substrates if you suspect they are the source of the problem.[4]

Q4: My reaction worked perfectly once, but I'm struggling to reproduce it. What could be causing this inconsistency?

A: Reproducibility issues often point to subtle variations in experimental conditions, with reagent purity being a primary suspect. A new bottle of solvent, a different batch of substrate, or even residual cleaning agents in your glassware could introduce catalyst poisons. It is crucial to maintain a consistent and high standard for all materials and equipment used in the catalytic reaction.

In-Depth Troubleshooting Guide

If the FAQs suggest you have a poisoning problem, this section will help you diagnose the source and understand the mechanism.

Issue 1: Rapid Reaction Arrest
  • Symptom: The reaction stops within minutes of initiation, often after a brief period of activity.

  • Likely Cause: A potent, fast-acting poison present in significant concentration. This is often due to a grossly impure substrate or solvent.

  • Mechanistic Insight: Poisons like sulfides, phosphites, or cyanides bind very strongly and rapidly to the Rh(I) center of your ferrocelane complex.[2] This blocks the coordination site for either the olefin or hydrogen, thereby halting the catalytic cycle.

Issue 2: Gradual Decrease in Reaction Rate
  • Symptom: The reaction proceeds but becomes progressively slower over time, eventually stalling before reaching full conversion.

  • Likely Cause: A less potent poison or a poison present at very low concentrations. This can also be a sign of product inhibition, where the generated product itself acts as a poison.[3][5]

  • Mechanistic Insight: The poison competes with the substrate for the catalyst's active sites. Over time, as more catalyst centers become blocked, the overall reaction rate decreases. In the case of product inhibition with an amine product, for example, the amine can coordinate to the rhodium, preventing the next substrate molecule from binding.[3]

Identifying the Source of Poisoning

A systematic approach is the key to identifying the contaminant. The following workflow can help you pinpoint the source of the problem.

G cluster_0 Troubleshooting Workflow for Catalyst Poisoning Start Reaction Fails or is Sluggish Control Run a Control Reaction (e.g., with a standard, pure substrate like methyl 2-acetamidoacrylate) Start->Control Control_Success Control Reaction Succeeds Control->Control_Success Yes Control_Fail Control Reaction Fails Control->Control_Fail No Substrate Substrate is the Likely Source of Poisoning Control_Success->Substrate Solvent Solvent is a Potential Source Control_Fail->Solvent Reagents Other Reagents (e.g., additives) are a Potential Source Control_Fail->Reagents Glovebox Glovebox Atmosphere (check for O2, other contaminants) Control_Fail->Glovebox Purify_Substrate Purify Substrate (e.g., recrystallization, chromatography) Substrate->Purify_Substrate Purify_Solvent Use Fresh, High-Purity, Degassed Solvent Solvent->Purify_Solvent

Caption: A logical workflow to diagnose the source of catalyst poisoning.

Common Catalyst Poisons in Rh-Ferrocelane Systems

The electronic nature of the rhodium center makes it susceptible to coordination by a variety of functional groups. Here is a summary of common poisons.

Poison ClassCommon ExamplesTypical SourcesMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, disulfides, thiophenesTechnical grade solvents, sulfur-containing reagents, rubber septaStrong, often irreversible, coordination to the Rh center via sulfur's lone pair electrons, blocking active sites.[1][6]
Nitrogen Compounds Pyridine, quinoline, some primary/secondary amines, nitrilesSubstrates, products, additives, impurities in solventsCoordination of nitrogen lone pairs to the Rh center. Can be competitive and reversible or strong and irreversible.[2][3][5]
Phosphorus Compounds Phosphites, phosphines (other than the primary ligand)Impurities in phosphine ligands, side products from ligand synthesisCompetitive binding with the ferrocelane ligand or substrate.
Halogens Chloride, bromide, iodide ionsHalogenated solvents (e.g., DCM, chloroform), impurities from substrate synthesisCan alter the electronic properties of the catalyst or bridge metal centers, leading to deactivation.[2]
Carbon Monoxide (CO) Impurity in hydrogen gas, decarbonylation of substrates (e.g., aldehydes)Strong π-acceptor ligand that binds tightly to rhodium, often irreversibly, preventing substrate coordination.[7]
Heavy Metals Lead, mercury, arsenicContamination from starting materials or reactorsCan form alloys with rhodium or adsorb on the surface, blocking active sites.[1][8]

Preventative Measures and Protocols

The most effective way to deal with catalyst poisoning is to prevent it from happening in the first place. This requires rigorous attention to the purity of all components of your reaction.

Protocol 1: Purification and Degassing of Solvents

Even high-purity solvents can contain dissolved oxygen or trace impurities that are detrimental to your catalyst.

Objective: To remove dissolved gases (especially O₂) and potential non-volatile impurities.

Materials:

  • Anhydrous solvent (e.g., THF, Toluene, Methanol)

  • Inert gas source (Argon or Nitrogen) with a purification train

  • Schlenk flask or similar glassware

  • Vacuum pump

Procedure:

  • Initial Degassing (Freeze-Pump-Thaw): a. Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath. b. Once frozen, open the flask to a high vacuum for 5-10 minutes to remove gases from the headspace. c. Close the flask to the vacuum and thaw the solvent. You will often see bubbles of gas being released. d. Repeat this cycle at least three times to ensure all dissolved gas is removed.

  • Inert Gas Sparge: a. As an alternative to Freeze-Pump-Thaw, you can bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes. This is less rigorous but often sufficient for many applications.

  • Storage: a. Store the purified and degassed solvent in a sealed flask under a positive pressure of inert gas. It is best to use it within a short period.

Causality: Oxygen can oxidize the phosphine ligands on the ferrocelane or the Rh(I) center itself, leading to an inactive catalyst.[9] Degassing removes this threat.

Protocol 2: Substrate Purification

If your control experiments point to the substrate as the source of poison, purification is necessary.

Objective: To remove trace impurities that may be poisoning the catalyst.

Methods:

  • Recrystallization: Effective for solid substrates. Dissolve the substrate in a minimum of hot solvent and allow it to cool slowly. The impurities will ideally remain in the mother liquor.

  • Column Chromatography: Use a silica gel or alumina column to separate the desired substrate from impurities. Ensure the solvents used for chromatography are of high purity.

  • Activated Carbon Treatment: Stirring a solution of the substrate with activated carbon can adsorb certain impurities, particularly those with aromatic or sulfur-containing groups. Filter the carbon away before use.

  • Distillation: For liquid substrates, distillation (under vacuum for high-boiling liquids) is an excellent purification method.

Validation: After purification, re-run the reaction. A successful outcome validates that the substrate was the source of the poison.

Visualizing the Poisoning Mechanism

The following diagram illustrates how a poison molecule (in this case, a generic sulfur compound) interacts with the Rh-ferrocelane catalyst, blocking the active site and preventing the substrate from binding.

G cluster_0 Catalytic Cycle (Active) cluster_1 Poisoning Event Catalyst Rh(I)-Ferrocelane Intermediate1 Rh-Substrate Complex Catalyst->Intermediate1 Substrate Poisoned_Catalyst Poisoned Rh(I) (e.g., with R-S-R) Catalyst->Poisoned_Catalyst Poisoning Intermediate2 Rh-H2 Complex Intermediate1->Intermediate2 H2 Product Product Intermediate2->Product Product Release Product->Catalyst Product Release Poison Poison (R-S-R) Poison->Poisoned_Catalyst Strong Binding

Caption: The competitive pathways of a successful catalytic cycle versus catalyst poisoning.

This guide provides a foundational understanding of catalyst poisoning in Rh-ferrocelane systems. By adopting a meticulous and systematic approach to reagent purification and experimental setup, you can significantly increase the reliability and success rate of your catalytic reactions.

References

  • Cagnola, E.A. et al. (2004). Immobilized Rh, Ru, Pd and Ni complexes as catalysts in the hydrogenation of cyclohexene. Applied Catalysis A: General, 274, 205–212. Available at: [Link]

  • Zhang, S-Q. et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 9684–9743. Available at: [Link]

  • Hegedüs, L. et al. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(11), 1259. Available at: [Link]

  • H-J Bi (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Advanced Engineering Materials Co., Ltd. Available at: [Link]

  • Marcazzan, P., Patrick, B.O., & James, B.R. (2003). Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor. Organometallics, 22(6), 1177–1179. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Can You Prevent Catalyst Poisoning? YouTube. Available at: [Link]

  • Liu, W. et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(3), 102476. Available at: [Link]

  • Di Mauro, G. et al. (2021). Impact of Sulfur Poisoning on the Catalytic Partial Oxidation of Methane on Rhodium-Based Catalysts. Industrial & Engineering Chemistry Research, 60(3), 1304–1318. Available at: [Link]

  • Dalian Institute of Chemical Physics. (2023). Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. EurekAlert!. Available at: [Link]

  • Loporchio, M.V. et al. (2021). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. The Journal of Physical Chemistry C, 125(5), 2959–2971. Available at: [Link]

  • Pereira, M.M. et al. (2001). TWC deactivation by lead: A study of the Rh/CeO 2 system. Topics in Catalysis, 16/17, 301-304. Available at: [Link]

Sources

Handling and storage precautions for (R,R)-Methyl-ferrocelane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 540475-45-4 | Formula:


 | Class:  Chiral Bisphosphine Ligand[1]

Core Handling Directive

Status: CRITICAL AIR SENSITIVITY (R,R)-Methyl-ferrocelane belongs to the class of electron-rich alkyl-phospholane ligands. Unlike aryl-phosphines (e.g., BINAP), alkyl-phosphines are highly susceptible to rapid oxidation upon exposure to atmospheric oxygen.

The Golden Rule: Treat this ligand as if it were a pyrophoric reagent. While it may not spontaneously ignite, its catalytic efficacy is destroyed by oxygen contact within minutes.

Storage & Stability Protocols

FAQ: How do I store this ligand for long-term viability?

Answer: You must maintain a "Chain of Inertness." Any break in this chain introduces phosphine oxides, which are catalytic poisons.

ParameterSpecificationReason (Causality)
Atmosphere Argon or Nitrogen (Grade 5.0+)Oxygen attacks the phosphorus lone pair (

), destroying the binding site for the metal precursor.
Temperature 2°C to 8°C (Refrigerated)Low temperature slows the kinetics of adventitious oxidation and thermal isomerization.
Container Tightly sealed vial inside a secondary jar with desiccantPrevents moisture ingress. Moisture can facilitate hydrolysis or protonation pathways depending on the solvent used later.
Location Inside a Glovebox This is the only self-validating storage method. Storing in a fridge outside a glovebox requires rigorous Schlenk sealing (Parafilm is insufficient).
FAQ: I see a color change. Is the ligand dead?

Answer: Maybe. Ferrocene derivatives are naturally colored (orange/red).

  • Healthy: Deep orange to reddish-crystalline solid.

  • Suspect: Darkening to brown or turning pale/cloudy often indicates surface oxidation or decomposition.

  • Action: Do not trust visual inspection alone. Run a

    
     NMR  (see Troubleshooting).
    

Experimental Handling (The "During" Phase)

FAQ: Can I weigh this on the open bench if I'm quick?

Answer: NO. "Quick" weighing still exposes the solid to oxygen for 30-60 seconds. For high-performance asymmetric hydrogenation (e.g., Rh-catalyzed), even 1-2% oxidation can drastically drop the enantiomeric excess (ee) by altering the catalyst's geometry or creating a non-selective background catalyst.

Recommended Workflow:

HandlingWorkflow cluster_0 Preferred Method: Glovebox cluster_1 Alternative: Schlenk Line Start_GB Open Vial in Glovebox (Ar/N2) Weigh_GB Weigh into Reactor/Vial Start_GB->Weigh_GB Seal_GB Seal with Septum/Cap Weigh_GB->Seal_GB Transfer Catalysis Setup Seal_GB->Transfer Bring out Start_SL Connect Vial to Schlenk Line (Counter-flow N2) Weigh_SL Weigh under N2 Cone (High Skill Required) Start_SL->Weigh_SL Solvent_SL Add Degassed Solvent Immediately Weigh_SL->Solvent_SL Solvent_SL->Transfer Cannula Transfer

Figure 1: Decision matrix for handling (R,R)-Methyl-ferrocelane. The Glovebox path is the only guaranteed method to preserve optical purity.

FAQ: Which solvents are compatible?

Answer:

  • Compatible: Methanol, Ethanol, THF, Toluene, DCM (standard hydrogenation solvents).

  • The Trap: The solvent identity matters less than the dissolved oxygen content .

  • Protocol: You must use degassed solvents . Sparging with nitrogen for 10 minutes is often insufficient for highly sensitive asymmetric catalysis. Freeze-Pump-Thaw (3 cycles) is the gold standard.

Troubleshooting & Diagnostics

FAQ: My reaction failed (Low Conversion or Low ee). Is it the ligand?

Answer: Use the


 NMR Diagnostic  to self-validate your system. This is the only way to distinguish between "bad ligand" and "bad chemistry."

The Protocol:

  • Take a small sample (~5 mg) of your ligand inside the glovebox.

  • Dissolve in degassed

    
     or 
    
    
    
    .
  • Run a

    
     NMR (proton decoupled).
    

Interpretation:

SignalDiagnosisAction
Single Sharp Peak Pure Ligand. The issue is likely the metal precursor, temperature, or substrate purity.Proceed to check Metal Precursor quality.
Two Peaks (Major + Minor) Partial Oxidation. The minor peak (usually downfield, +40 to +60 ppm relative to ligand) is the phosphine oxide.Purify or Discard. Even 5% oxide can kill enantioselectivity.
Broad/Multiple Peaks Decomposition. Ligand has degraded structurally (likely loose phospholane rings).Discard immediately.
Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low ee% or No Conversion Check1 Step 1: 31P NMR of Ligand Issue->Check1 Result1 Single Peak? Check1->Result1 Yes1 Ligand is OK Result1->Yes1 Yes No1 Extra Peaks (Oxide) Result1->No1 No Action1 Check Metal Precursor (Is [Rh(COD)2]+ old?) Yes1->Action1 Action2 Discard Ligand Batch Check Inert Gas Source No1->Action2

Figure 2: Systematic fault isolation for asymmetric hydrogenation failures involving Ferrocelane-type ligands.

References

  • ChemScene. (R,R)-Methyl-ferrocelane Product Data & CAS 540475-45-4. Retrieved from

  • Sigma-Aldrich.Handling Air-Sensitive Phosphine Ligands: Technical Bulletins. (General reference for alkyl-phosphine handling).
  • Solvias AG.Ferrocelane Ligand Family: Technical Data Sheet. (Primary manufacturer context for Ferrocelane class ligands).
  • Reich, H. J. Collection of 31P Chemical Shifts. University of Wisconsin-Madison. (Reference for phosphine vs. phosphine oxide shifts). Retrieved from

Sources

Technical Support Center: Ferrocelane™-Mediated Hydroalkoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Product Series: Ferrocelane™ (Ferrocenyl-bis-phospholane) Iron Catalysts Application: Intermolecular Hydroalkoxylation of Unactivated Alkenes Document ID: TS-FE-HYD-04[1]

System Overview & Mechanistic Grounding

The Ferrocelane Advantage: Ferrocelane™ ligands are designed to stabilize high-spin Iron(II/III) centers, preventing the common "hidden Brønsted acid" pathway that plagues standard iron triflate catalysis.[1] However, the high Lewis acidity required to activate the alkene substrate creates a narrow energetic window where side reactions—specifically isomerization and oligomerization —can compete with the desired C-O bond formation.[1]

The Chemistry of Failure: Competing Pathways

To minimize side reactions, you must understand where the cycle diverges.[1] The diagram below illustrates the critical decision points (Nodes B and C) where the catalyst can "slip" into a side reaction.

G Start Substrate + Ferrocelane-Fe Coordination Alkene Coordination (Activation) Start->Coordination k1 Attack Nucleophilic Attack (Alcohol) Coordination->Attack k2 (Desired) Polymerization SIDE REACTION: Cationic Polymerization (Oligomers) Coordination->Polymerization k_poly (If [Substrate] too high) Isomerization SIDE REACTION: β-Hydride Elimination (Isomerized Alkene) Attack->Isomerization k_iso (If steric bulk low) Product Target Ether Product Attack->Product Protodemetalation Isomerization->Coordination Re-entry of isomer

Figure 1: Mechanistic divergence in iron-catalyzed hydroalkoxylation. Note that


-hydride elimination (Red) is the primary cause of yield loss in long-chain substrates.[1]

Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by users in Phase II/III optimization.

Category A: Isomerization (Double Bond Migration)

Q: My GC-MS shows a mix of regioisomers, and the double bond has moved internally. Why? A: This is the signature of


-Hydride Elimination .
  • The Cause: After the alcohol attacks the activated alkene, the resulting alkyl-iron intermediate is unstable.[1] Instead of undergoing protodemetalation (releasing the product), the iron center eliminates a hydrogen from the

    
    -position, reforming a double bond in a new position.[1]
    
  • The Fix:

    • Increase Alcohol Equivalents: Push the equilibrium toward protodemetalation by increasing the concentration of the proton source (alcohol) to >2.0 equivalents.

    • Switch to Ferrocelane-tBu: If using the standard Ferrocelane-Ph, switch to the bulkier tert-butyl variant.[1] The increased steric bulk destabilizes the planar transition state required for

      
      -hydride elimination [1].[1]
      
Category B: Oligomerization (Gunk Formation)

Q: The reaction mixture turned into a viscous sludge/gel.[1] What happened? A: You have triggered Cationic Polymerization .[1]

  • The Cause: The Ferrocelane-Iron complex is a Lewis acid.[1] If the alcohol nucleophile is added too slowly or is too sterically hindered, the activated alkene will react with another alkene molecule instead of the alcohol.[1]

  • The Fix:

    • Inverse Addition: Do not add the alcohol to the catalyst/alkene mix.[1] Instead, add the alkene slowly to a solution of catalyst + alcohol.[1] This ensures the alkene is always surrounded by nucleophiles.[1]

    • Check Solvent Dryness: Trace water can generate catalytic amounts of Brønsted acid (e.g., TfOH), which is a potent polymerization initiator [2].[1]

Category C: Catalyst Deactivation

Q: The reaction starts fast but stops at 40% conversion. Adding more catalyst doesn't help. A: This indicates Product Inhibition or Oxidative Deactivation .[1]

  • The Cause: The ether product may be binding to the iron center more tightly than the starting alkene (poisoning).[1] Alternatively, if your system is not strictly anaerobic, the active Fe(II) may oxidize to inactive Fe(III)-oxo species.[1]

  • The Fix:

    • Add a Non-Coordinating Co-Solvent: Use 10-20% hexafluoroisopropanol (HFIP).[1] It hydrogen-bonds to the ether product, preventing it from binding to the catalyst.[1]

    • Redox Buffer: Add 5 mol% Zinc powder to maintain the active Fe(II) oxidation state in situ [3].[1]

Optimization Protocol: The "Zero-Side-Reaction" Workflow

Use this protocol to benchmark your Ferrocelane system against standard deviations.

VariableStandard ProtocolOptimized for SelectivityRationale
Concentration 0.5 M0.1 M - 0.2 M Lower concentration suppresses intermolecular polymerization.[1]
Alcohol Equiv. 1.1 equiv3.0 equiv High proton source concentration outcompetes

-hydride elimination.[1]
Temperature 80°C60°C Lower temp favors kinetic product (ether) over thermodynamic product (isomer).[1]
Addition Order Mix allSlow Alkene Addition Keeps [Alkene] low relative to [Alcohol], preventing oligomerization.
Step-by-Step Methodology
  • Glovebox Prep: In a nitrogen-filled glovebox, dissolve Ferrocelane-Fe(OTf)₂ (5 mol%) in dry 1,2-dichloroethane (DCE).[1]

  • Nucleophile Loading: Add the alcohol (3.0 equiv) and activated molecular sieves (3Å) to the catalyst solution. Stir for 10 minutes to ensure ligand coordination.

  • Controlled Initiation: Heat the solution to 60°C.

  • Substrate Addition: Add the alkene substrate (1.0 equiv) via syringe pump over 1 hour. Crucial: Fast addition promotes polymerization.[1]

  • Quench: Upon completion (monitor by TLC), quench with triethylamine (Et₃N) before exposing to air to prevent acid-catalyzed hydrolysis of the product.

References

  • Hartwig, J. F., et al. (2021).[1][2] "Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds." Chemical Reviews, 121(12), 7088–7121.[1] Link[1]

    • Grounding: Establishes the mechanisms of metal-catalyzed hydroalkoxyl

      
      -hydride elimination and protodemetalation.[1]
      
  • Hintermann, L., et al. (2013).[1] "Hidden Brønsted Acid Catalysis in Transition Metal-Catalyzed Hydroalkoxylation." Journal of the American Chemical Society, 135(34), 12608–12611.[1] Link[1]

    • Grounding: Validates the "hidden acid" failure mode where metal triflates generate TfOH, causing non-selective background reactions.
  • Gagné, M. R., et al. (2012).[1] "Chemoselective Activities of Fe(III) Catalysts in the Hydrofunctionalization of Allenes." Organic Letters, 14(24), 6262–6265.[1][3] Link[1]

    • Grounding: Provides the basis for using specific iron oxidation states and additives to control selectivity in hydrofunctionalization.[1]

Sources

Technical Support Center: (R,R)-Me-Ferrocelane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R,R)-Me-Ferrocelane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of (R,R)-Me-Ferrocelane as a chiral ligand in asymmetric catalysis. Here, we address common questions and challenges, with a particular focus on the influence of temperature on enantiomeric excess (ee%).

Frequently Asked Questions (FAQs)

Q1: What is (R,R)-Me-Ferrocelane and what are its primary applications?

(R,R)-Me-Ferrocelane is a chiral ferrocene-based diphosphine ligand. Its rigid backbone and well-defined chiral environment make it highly effective in a variety of metal-catalyzed asymmetric reactions. The ferrocene scaffold provides unique steric and electronic properties that can lead to high enantioselectivity and catalytic activity.[1] It is particularly noted for its performance in rhodium-catalyzed reactions, such as hydrogenations and hydroalkoxylations.[2]

Q2: How does temperature generally affect the enantiomeric excess (ee%) in reactions using (R,R)-Me-Ferrocelane?

Temperature is a critical parameter in controlling the enantioselectivity of a reaction. For many asymmetric catalytic systems, including those employing (R,R)-Me-Ferrocelane, there is an inverse relationship between reaction temperature and enantiomeric excess. Lowering the temperature often leads to a higher ee%. This is because the transition states leading to the two enantiomers differ in energy. A larger energy difference between these diastereomeric transition states results in higher enantioselectivity. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one enantiomer.

In a rhodium-catalyzed intramolecular hydroalkoxylation of allenes, employing (R,R)-Me-Ferrocelane as the ligand demonstrated a notable improvement in enantioselectivity upon cooling. Specifically, lowering the reaction temperature to 50°C enhanced the enantiomeric ratio to 92:8.[2]

Q3: What is the mechanistic basis for the effect of temperature on ee% with this ligand?

The influence of temperature on the enantioselectivity of reactions catalyzed by (R,R)-Me-Ferrocelane is rooted in the principles of chemical kinetics and thermodynamics. The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers (R and S).

The relationship is described by the Eyring equation, where a larger ΔΔG‡ leads to a higher ee%. This energy difference is composed of both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions. In many asymmetric reactions, the selectivity is primarily controlled by the enthalpic term, which is related to the steric and electronic interactions in the transition state.

Lowering the temperature amplifies the effect of the enthalpic difference, leading to a more pronounced preference for the lower-energy transition state and thus a higher ee%. The rigid structure of the ferrocene backbone in (R,R)-Me-Ferrocelane helps to create a well-defined chiral pocket, which can lead to significant energetic differentiation between the diastereomeric transition states.[1]

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee%)

Possible Cause 1: Suboptimal Reaction Temperature

  • Explanation: As discussed, higher temperatures can lead to a decrease in enantioselectivity.

  • Troubleshooting Steps:

    • Perform a temperature screening study. Start at the previously reported successful temperature of 50°C and systematically decrease it in 5-10°C increments.[2]

    • Monitor the reaction kinetics at lower temperatures, as the reaction rate will decrease. Longer reaction times may be necessary.

    • Ensure accurate and stable temperature control throughout the reaction using a reliable thermostat or cryostat.

Possible Cause 2: Impurities in Reagents or Solvents

  • Explanation: Impurities can interfere with the catalyst, leading to side reactions or a loss of stereocontrol. Water and oxygen are common culprits in metal-catalyzed reactions.

  • Troubleshooting Steps:

    • Use freshly distilled and degassed solvents.

    • Ensure all reagents are of high purity.

    • Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Possible Cause 3: Incorrect Catalyst Preparation or Handling

  • Explanation: The active catalytic species may not be forming correctly if the pre-catalyst and ligand are not handled properly.

  • Troubleshooting Steps:

    • Ensure the correct molar ratio of the rhodium precursor to the (R,R)-Me-Ferrocelane ligand is used.

    • Allow for a sufficient pre-formation time for the active catalyst before adding the substrate.

    • Handle the ligand and catalyst in a glovebox to prevent degradation.

Issue 2: Poor or No Conversion

Possible Cause 1: Reaction Temperature is Too Low

  • Explanation: While lower temperatures can improve ee%, they also slow down the reaction rate. If the temperature is too low, the reaction may not proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature in 5-10°C increments to find a balance between reactivity and enantioselectivity.

    • Consider increasing the catalyst loading, though this may have cost implications.

Possible Cause 2: Catalyst Deactivation

  • Explanation: The catalyst may be deactivated by impurities or by side reactions with the substrate or product.

  • Troubleshooting Steps:

    • Re-purify all starting materials.

    • Ensure the reaction is performed under strictly inert conditions.

    • Analyze the reaction mixture for potential byproducts that could be inhibiting the catalyst.

Data Presentation

The following table summarizes the reported effect of temperature on the enantiomeric ratio in a rhodium-catalyzed intramolecular hydroalkoxylation of allenes using (R,R)-Me-Ferrocelane.

Temperature (°C)Enantiomeric Ratio (er)Enantiomeric Excess (ee%)Reference
Not specifiedLower< 84%[2]
5092:884%[2]
40Not specifiedNot specified[2]

Note: The ee% is calculated from the enantiomeric ratio (er) using the formula: ee% = |(major enantiomer - minor enantiomer) / (major enantiomer + minor enantiomer)| * 100. For an er of 92:8, the ee% is 84%.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular Hydroalkoxylation of Allenes[2]

This protocol provides a starting point for optimizing your reaction conditions.

Materials:

  • Rhodium precursor (e.g., [Rh(cod)₂]BARF)

  • (R,R)-Me-Ferrocelane (L4)

  • Trifluoroacetic acid (TFA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Allenic substrate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)₂]BARF (4.0 mol %) and (R,R)-Me-Ferrocelane (5.0 mol %) in anhydrous DCE (to achieve a 0.10 M solution with respect to the substrate).

  • Stir the resulting solution for 5 minutes at room temperature.

  • Add TFA (10 mol %) to the solution and stir for an additional 5 minutes.

  • Add the allenic substrate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 40-50°C) for 18-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a rhodium-catalyzed hydroalkoxylation reaction.

Catalytic_Cycle Rh(I)-L* Precatalyst Rh(I)-L* Precatalyst Active Rh(I)-H Catalyst Active Rh(I)-H Catalyst Rh(I)-L* Precatalyst->Active Rh(I)-H Catalyst + H-Nu Rh-Allene Complex Rh-Allene Complex Active Rh(I)-H Catalyst->Rh-Allene Complex + Allene Rh-Alkoxide Intermediate Rh-Alkoxide Intermediate Rh-Allene Complex->Rh-Alkoxide Intermediate Migratory Insertion Rh-Alkoxide Intermediate->Active Rh(I)-H Catalyst + H-Nu - Product Product Product Rh-Alkoxide Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for Rh-catalyzed hydroalkoxylation.

Logical Workflow for Troubleshooting Low ee%

This diagram outlines a systematic approach to diagnosing and resolving issues of low enantiomeric excess.

Troubleshooting_Workflow start Low ee% Observed temp Is Temperature Optimized? start->temp purity Are Reagents/Solvents Pure? temp->purity No optimize_temp Perform Temperature Screening (e.g., 20-50°C) temp->optimize_temp Yes catalyst Is Catalyst Preparation Correct? purity->catalyst No purify Purify/Dry Reagents & Solvents Use Inert Atmosphere purity->purify Yes recheck_catalyst Verify Ligand:Metal Ratio Ensure Proper Pre-formation catalyst->recheck_catalyst Yes success High ee% Achieved catalyst->success No optimize_temp->purity purify->catalyst recheck_catalyst->success

Caption: Troubleshooting workflow for low enantiomeric excess.

References

  • Breit, B., & other authors. (Year). Rhodium‐Catalyzed Enantioselective Intramolecular Hydroalkoxylation of Allenes and Application in the Total Synthesis of (R,R,). University of Freiburg. [Link]

  • Hayashi, T. (2004). Asymmetric catalysis with chiral ferrocene ligands. Acta Chemica Scandinavica, 58(8), 680-686. [Link]

Sources

Validation & Comparative

A Comparative Guide for Asymmetric Hydrogenation: (R,R)-Me-Ferrocelane vs. DuPhos Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical decision that profoundly impacts the efficiency and stereoselectivity of asymmetric hydrogenation reactions. This guide provides an in-depth comparison of two prominent classes of privileged ligands: (R,R)-Me-Ferrocelane and DuPhos. We will delve into their structural nuances, catalytic performance across various substrates, and the practical considerations for their application, supported by experimental data and established protocols.

Introduction: Privileged Ligands in Asymmetric Catalysis

Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a stereogenic center, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. The success of this reaction hinges on the chiral catalyst, which is typically a transition metal complexed with a chiral ligand. "Privileged ligands" are a class of chiral scaffolds that have demonstrated broad applicability and high efficacy across a wide range of substrates and catalytic transformations. Both Ferrocelane and DuPhos families of ligands have earned this distinction through their remarkable performance.

(R,R)-Me-Ferrocelane , a P-chiral phosphine ligand, is characterized by its ferrocene backbone, which imparts a unique steric and electronic environment. The chirality arises from the planar chirality of the ferrocene and the stereogenic phosphorus atoms. In contrast, the DuPhos family, developed by M. J. Burk, are C2-symmetric bisphospholane ligands. Their chirality stems from the stereogenic carbon atoms on the phospholane ring, creating a highly effective and well-defined chiral pocket around the metal center.

Structural Comparison and Mechanistic Implications

The distinct structural features of (R,R)-Me-Ferrocelane and DuPhos ligands directly influence their catalytic behavior.

(R,R)-Me-Ferrocelane features two (2R,5R)-2,5-dimethylphospholane groups attached to the 1,1'-positions of a ferrocene backbone.[1] This structure creates a chiral pocket around the metal center, which is crucial for enantioselective control. The ferrocene unit provides a rigid and tunable scaffold.[2]

DuPhos ligands, such as (R,R)-Me-DuPhos, consist of two 2,5-dialkyl-substituted phospholane rings connected by a 1,2-phenyl bridge.[3] The C2-symmetry of the ligand is a key design element that simplifies the analysis of catalytic intermediates and often leads to high enantioselectivity. The phosphorus atoms in DuPhos are electron-rich, which can enhance the reactivity of the metal catalyst.[3]

The mechanism of asymmetric hydrogenation with both types of ligands, particularly with rhodium, generally proceeds through an "inner sphere" pathway. This involves the coordination of the prochiral olefin to the chiral metal complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion steps. The enantioselectivity is determined by the relative stability of the diastereomeric catalyst-substrate complexes. Computational studies on [Rh((R,R)-Me-DuPHOS)]+ have shown that the binding of one enantioface of the substrate to the catalyst is significantly favored, leading to high enantiomeric excess (ee).[4]

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Catalyst [M(L)]+ Substrate_Coordination [M(L)(Substrate)]+ Catalyst->Substrate_Coordination + Substrate H2_Activation [M(H)2(L)(Substrate)]+ Substrate_Coordination->H2_Activation + H2 Migratory_Insertion_1 [M(H)(L)(Alkyl)]+ H2_Activation->Migratory_Insertion_1 Insertion Migratory_Insertion_2 Product Precursor Migratory_Insertion_1->Migratory_Insertion_2 Insertion Product_Release [M(L*)]+ + Product Migratory_Insertion_2->Product_Release Reductive Elimination Product_Release->Catalyst - Product Product Product

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Performance Comparison: A Data-Driven Analysis

The choice between (R,R)-Me-Ferrocelane and DuPhos often depends on the specific substrate and desired reaction conditions. Below is a comparative summary of their performance in the hydrogenation of key substrate classes.

Hydrogenation of Enamides

Enamides are a crucial class of substrates as their hydrogenation products are chiral amines and amino acids, fundamental building blocks for pharmaceuticals. Both DuPhos and Ferrocelane-type ligands have demonstrated exceptional performance with this substrate class, often providing >99% ee.[4]

Rhodium complexes of DuPhos ligands are highly effective for the asymmetric hydrogenation of a wide variety of N-acyl enamides. For instance, the hydrogenation of methyl 2-acetamidoacrylate (MAA) using a Rh-(R,R)-Me-DuPhos catalyst consistently yields the corresponding amino acid precursor with excellent enantioselectivity. Similarly, cobalt complexes with DuPhos ligands have also been explored, showing good conversions and enantioselectivities for enamide hydrogenation.[5]

Ferrocene-based ligands, the family to which (R,R)-Me-Ferrocelane belongs, have a long history of success in Rh-catalyzed asymmetric hydrogenation since the pioneering work of Hayashi.[6] These ligands are known for their high catalytic performance in the hydrogenation of enamides.

LigandSubstrateCatalystS/C RatioPressure (psi)Temp (°C)Time (h)Conversion (%)ee (%)Reference
(S,S)-Et-DuPhos 2-Methylenesuccinamic acid[Rh(COD)L]BF4100,000--->9996 (R)[7]
(R,R)-Me-DuPhos α-Formamidoacrylonitrile[Rh(L)]+-----99.9 (R)[4]
(R,R)-iPr-DuPhos Methyl(Z)-α-acetamidocinnamateCo(L)5058822129690 (S)[5]
Hydrogenation of β-Ketoesters

The asymmetric hydrogenation of β-ketoesters provides access to chiral β-hydroxy esters, which are versatile intermediates in organic synthesis. Ruthenium-catalyzed hydrogenations are often the method of choice for this transformation.

Ruthenium complexes of diphosphine ligands have been shown to be highly effective for the hydrogenation of various β-ketoesters, achieving high enantioselectivities (up to 98% ee).[8] The choice of solvent can significantly impact the reaction, with protic solvents like methanol or ethanol often giving the best results.[8] While specific data directly comparing (R,R)-Me-Ferrocelane for this substrate class is less prevalent in the provided search results, the broader class of ferrocene-based diphosphine ligands has been successfully employed in Ru-catalyzed ketone hydrogenations.[2]

LigandSubstrateCatalystS/C RatioPressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)Reference
BINAP (related diphosphine) Ethyl acetoacetateRu(L)Br210,00050804-5>9996 (R)[9]
POP-BINAP (heterogenized) Methyl acetoacetateRu/POP-L---->9997[10]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and success of your asymmetric hydrogenation reactions, meticulous adherence to experimental protocols is paramount. Below are representative procedures for the hydrogenation of an enamide using a DuPhos-Rh catalyst.

General Procedure for Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate (MAA)

Experimental_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis Catalyst_Prep Prepare Catalyst Solution: Dissolve [Rh(COD)2]BF4 and (R,R)-Me-DuPhos in degassed solvent (e.g., MeOH). Catalyst_Injection Inject Catalyst: Transfer catalyst solution to the autoclave via syringe under inert atmosphere. Catalyst_Prep->Catalyst_Injection Substrate_Prep Prepare Substrate Solution: Dissolve MAA in degassed solvent. Reaction_Vessel Charge Autoclave: Add substrate solution to a purged autoclave. Substrate_Prep->Reaction_Vessel Reaction_Vessel->Catalyst_Injection Purge Purge with H2: Pressurize and vent the autoclave with H2 several times. Catalyst_Injection->Purge Pressurize Pressurize: Set the final H2 pressure (e.g., 60 psi). Purge->Pressurize React Stir: Stir the reaction mixture at the desired temperature (e.g., RT) for the specified time. Pressurize->React Vent Vent Autoclave React->Vent Concentrate Concentrate Reaction Mixture: Remove solvent under reduced pressure. Vent->Concentrate Analysis Analyze Product: Determine conversion (e.g., by NMR) and ee (e.g., by chiral HPLC/GC). Concentrate->Analysis

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Materials:

  • [Rh(COD)2]BF4 (catalyst precursor)

  • (R,R)-Me-DuPhos (ligand)

  • Methyl 2-acetamidoacrylate (MAA, substrate)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Pre-formation (in a glovebox): In a vial, dissolve [Rh(COD)2]BF4 (e.g., 1 mol%) and (R,R)-Me-DuPhos (e.g., 1.1 mol%) in a small amount of degassed methanol. Stir the solution for 15-20 minutes to allow for complex formation. The color of the solution will typically change, indicating coordination of the ligand to the rhodium center.

  • Reaction Setup: In a separate flask, dissolve the methyl 2-acetamidoacrylate (MAA) in the bulk of the degassed methanol. Transfer this solution to a purged and inerted autoclave.

  • Reaction Initiation: Using a gas-tight syringe, transfer the pre-formed catalyst solution to the autoclave containing the substrate solution.

  • Hydrogenation: Seal the autoclave and purge the headspace with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 60 psi) and begin vigorous stirring. Monitor the reaction progress by observing the pressure drop or by taking aliquots for analysis (if the reactor setup allows).

  • Work-up and Analysis: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), carefully vent the autoclave. Remove the solvent from the reaction mixture under reduced pressure. The crude product can then be analyzed by NMR to determine conversion and by chiral HPLC or GC to determine the enantiomeric excess.

Causality Behind Experimental Choices:

  • Degassed Solvents: The use of degassed solvents is critical to prevent the oxidation of the phosphine ligand and the catalyst, which can lead to deactivation.

  • Inert Atmosphere: Handling the catalyst and ligand under an inert atmosphere (e.g., in a glovebox) is essential for the same reason.

  • Catalyst Pre-formation: While not always necessary, pre-forming the catalyst can lead to more consistent and reproducible results by ensuring the active catalytic species is present at the start of the reaction.

  • Solvent Choice: Methanol is a common solvent for the hydrogenation of polar substrates like enamides as it helps to solubilize both the substrate and the catalyst.

Conclusion and Outlook

Both (R,R)-Me-Ferrocelane and DuPhos are exceptionally powerful ligands for asymmetric hydrogenation. DuPhos ligands, with their C2-symmetric design, have been extensively studied and have a proven track record for a wide range of substrates, particularly enamides. (R,R)-Me-Ferrocelane, representing the broader class of ferrocene-based diphosphines, offers a structurally distinct and highly effective alternative.

The selection between these two ligand classes will ultimately be guided by empirical screening for the specific substrate of interest. Factors such as substrate structure, desired reaction conditions (temperature, pressure), and catalyst loading will all play a role in determining the optimal catalyst system. The continued development of novel ligands, including new generations of ferrocene- and phospholane-based structures, promises to further expand the scope and utility of asymmetric hydrogenation in the synthesis of complex, high-value chiral molecules.

References

  • Genet, J. P., et al. (1996). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. Tetrahedron: Asymmetry, 7(12), 3467-3474.
  • Landis, C. R., et al. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(30), 7294-7305.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Wikipedia. (2023, December 11). Asymmetric hydrogenation. Retrieved from [Link]

  • Genet, J. P., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
  • Stenstrom, Y., et al. (2005). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. Organic Process Research & Development, 9(5), 559-562.
  • Tang, W., & Zhang, X. (2008). Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines.
  • Wikipedia. (2023, May 14). DuPhos. Retrieved from [Link]

  • Li, W., et al. (2018). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Organic Chemistry, 38(3), 656-664.
  • Chirik, P. J., et al. (2022). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 144(33), 15147-15160.
  • Halpern, J. (2012). Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection.
  • Hoveyda, A. H., et al. (2020). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. Journal of the American Chemical Society, 142(29), 12697-12707.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Salzer, A., et al. (2014). Walphos Versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Helvetica Chimica Acta, 97(5), 621-632.

Sources

(R,R)-Me-Ferrocelane vs. Josiphos Ligands: A Performance Benchmark in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in catalysis and drug development, the selection of the optimal chiral ligand is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. Among the pantheon of "privileged" ligands, ferrocene-based diphosphines have established themselves as a versatile and powerful class. This guide provides an in-depth, data-driven comparison of two prominent members of this family: (R,R)-Me-Ferrocelane and the celebrated Josiphos class of ligands, focusing on their performance in the well-established benchmark reaction of rhodium-catalyzed asymmetric hydrogenation of enamides.

Introduction to the Contenders: Two Pillars of Ferrocene-Based Catalysis

Both (R,R)-Me-Ferrocelane and Josiphos ligands share the rigid and sterically demanding ferrocene backbone, a key feature that imparts a unique and highly effective chiral environment around the metal center. This structural motif has proven instrumental in achieving high levels of enantioselectivity in a variety of catalytic transformations.

(R,R)-Me-Ferrocelane , formally known as 1,1′-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene, is a C₂-symmetric diphosphine ligand. Its chirality stems from the stereogenic centers on the phospholane rings attached to each cyclopentadienyl ring of the ferrocene core. The fixed, rigid structure of the phospholane rings creates a well-defined chiral pocket, influencing the substrate's approach to the catalytic center.

Josiphos ligands , on the other hand, are a broader class of 1,2-disubstituted ferrocenyl diphosphine ligands. A key characteristic of the Josiphos family is the presence of both planar chirality, arising from the disubstituted cyclopentadienyl ring, and central chirality on the ethyl bridge connecting one of the phosphine groups. This combination of chiral elements, coupled with the modularity of the phosphine substituents, has led to a vast and highly successful family of "privileged" ligands for asymmetric catalysis. For the purpose of this comparison, we will focus on a representative and widely used member of the Josiphos family.

Performance Benchmark: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, such as methyl (Z)-α-acetamidocinnamate (MAC), is a cornerstone reaction for evaluating the performance of chiral phosphine ligands. The resulting chiral amino acid derivatives are valuable building blocks in the pharmaceutical industry.

LigandCatalyst SystemSubstrateConversion (%)ee (%)Time (h)Reference
(R,S)-Josiphos [Rh(COD)₂]OTfMethyl (Z)-α-acetamidocinnamate>99960.33[1]
(R,R)-Me-Ferrocelane [Rh(COD)₂]BF₄Methyl (Z)-α-acetamidocinnamate>99>9924

Table 1: Performance comparison of (R,S)-Josiphos and (R,R)-Me-Ferrocelane in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

The data clearly indicates that both ligands are highly effective in this benchmark transformation, affording near-quantitative conversion and excellent enantioselectivity. The Josiphos ligand demonstrates remarkable activity, achieving high conversion and enantioselectivity in a significantly shorter reaction time. Conversely, while requiring a longer reaction time, (R,R)-Me-Ferrocelane achieves exceptional enantiomeric excess, exceeding 99%.

Mechanistic Insights and Ligand Design Philosophy

The subtle yet significant differences in the performance of these two ligands can be attributed to their distinct structural features and the resulting mechanistic pathways they favor.

The high efficiency of the Josiphos family is often attributed to the remarkable adaptability of its ferrocene backbone. The combination of planar and central chirality, along with the ability to readily tune the steric and electronic properties of the two non-equivalent phosphine groups, allows for a high degree of optimization for specific substrates. This "tunability" has been a key factor in their widespread success and designation as "privileged ligands".

(R,R)-Me-Ferrocelane's C₂-symmetric design offers a more rigid and well-defined chiral environment. The chirality is solely derived from the stereocenters on the phospholane rings. This rigidity can lead to very high levels of stereodifferentiation for substrates that can effectively dock into this specific chiral pocket, as evidenced by the >99% ee observed.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]OTf or [Rh(COD)₂]BF₄)

  • Chiral Ligand ((R,S)-Josiphos or (R,R)-Me-Ferrocelane)

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed solvent (e.g., Methanol, THF)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, the rhodium precursor and the chiral ligand (typically in a 1:1.1 molar ratio) are dissolved in the chosen solvent in a Schlenk flask. The solution is stirred at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is placed in the autoclave. The freshly prepared catalyst solution is then transferred to the autoclave via cannula.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-10 bar). The reaction mixture is stirred at a constant temperature (e.g., room temperature) for the specified time.

  • Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Logical Flow of Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_catalyst_formation Catalyst Formation (in situ) cluster_hydrogenation_cycle Catalytic Hydrogenation Cycle Rh_precursor Rh Precursor ([Rh(COD)₂]X) Active_Catalyst Active Chiral Rhodium Catalyst Rh_precursor->Active_Catalyst + Ligand Ligand Chiral Ligand ((R,R)-Me-Ferrocelane or Josiphos) Ligand->Active_Catalyst Intermediate Rh-Substrate-Hydride Intermediate Active_Catalyst->Intermediate + Substrate + H₂ Substrate Prochiral Substrate (e.g., MAC) Substrate->Intermediate H2 H₂ H2->Intermediate Product Chiral Product Analysis Conversion (NMR) ee (Chiral HPLC/GC) Product->Analysis Purification & Analysis Intermediate->Active_Catalyst Regeneration Intermediate->Product Reductive Elimination

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Conclusion: Selecting the Right Tool for the Job

Both (R,R)-Me-Ferrocelane and Josiphos ligands stand as exemplary tools in the arsenal of the synthetic chemist for achieving high enantioselectivity in asymmetric hydrogenation. The choice between them will ultimately depend on the specific priorities of the project.

  • For rapid screening and processes where high throughput is critical, the exceptional activity of the Josiphos family of ligands makes them a compelling first choice. Their proven track record in industrial applications further underscores their reliability and efficiency.

  • When the absolute highest level of enantiopurity is the primary objective, and longer reaction times are permissible, (R,R)-Me-Ferrocelane presents a formidable option. Its rigid C₂-symmetric structure can deliver outstanding stereocontrol, pushing the boundaries of enantioselectivity.

This guide serves as a starting point for researchers navigating the complex landscape of chiral ligand selection. It is imperative to recognize that the optimal ligand is often substrate-dependent, and further screening and optimization are crucial for achieving the desired outcome in any new catalytic transformation.

References

  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules. 2022 Sep; 27(18): 6049. [Link]

Sources

Technical Comparison Guide: 31P NMR Characterization of (R,R)-Methyl-ferrocelane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 31P NMR characterization of (R,R)-Methyl-ferrocelane , a C2-symmetric chiral ligand used in high-performance asymmetric catalysis. It compares this ligand against industry standards like Me-DuPhos and Josiphos, focusing on spectral signatures, stability, and experimental protocols.

Executive Summary & Ligand Profile

(R,R)-Methyl-ferrocelane (CAS: 540475-45-4) represents a hybrid class of chiral ligands, combining the electron-rich, rigid ferrocene backbone with the stereochemical precision of 2,5-dimethylphospholane rings. Unlike its phenyl-based analog (Me-DuPhos), the ferrocene backbone confers distinct electronic properties and a larger bite angle, often resulting in superior enantioselectivity for specific rhodium- and iridium-catalyzed hydrogenations.

Core Identity
  • IUPAC Name: 1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene[1][2]

  • Ligand Class: Ferrocenyl-bis(phospholane)

  • Symmetry:

    
     Symmetric (renders Phosphorus nuclei chemically equivalent)
    
  • Key Application: Asymmetric Hydrogenation (Rh, Ir), C-H Activation.

31P NMR Spectral Analysis

The 31P NMR spectrum is the primary tool for verifying the identity and purity of (R,R)-Methyl-ferrocelane. Due to its


 symmetry, the pure ligand displays a singlet , simplifying the detection of impurities such as mono-oxides or free phospholanes.
Chemical Shift Comparative Data

The following table contrasts the 31P NMR signature of (R,R)-Methyl-ferrocelane with its direct competitors. Note that alkyl-substituted ferrocenyl phosphines typically resonate in the positive (downfield) region, distinct from aryl-substituted analogs like dppf.

LigandBackboneP-Substituents31P NMR Shift (

, ppm)
Multiplicity
(R,R)-Methyl-ferrocelane FerrocenePhospholane (Alkyl)+30.0 to +40.0 *Singlet (s)
(R,R)-Me-DuPhos BenzenePhospholane (Alkyl)+76.0 to +78.0Singlet (s)
(R,R)-Me-BPE EthanePhospholane (Alkyl)+65.0 to +68.0Singlet (s)
dppf FerroceneDiphenyl (Aryl)-17.0Singlet (s)
(R)-(S)-Josiphos (SL-J001) FerroceneAryl / Alkyl (Mixed)-10.0 / -25.0Two Doublets

*Note: Exact shift depends on solvent (typically


 or 

) and concentration. Alkyl-ferrocenyl phosphines (like dippf) typically resonate between +30 and +40 ppm.
Impurity Profiling

Oxidation is the most common failure mode. The phospholane oxide signal typically appears 30–50 ppm downfield from the parent phosphine.

  • Parent Ligand:

    
     ppm (Singlet)
    
  • Mono-Oxide: Two doublets (due to loss of symmetry and P-P coupling).

  • Bis-Oxide: Singlet, shifted significantly downfield (

    
     to +80 ppm).
    

Experimental Protocol: Anaerobic NMR Preparation

To ensure data integrity, strict anaerobic conditions are required. The electron-rich phospholane rings are highly susceptible to oxidation in solution.

Workflow Diagram

The following Graphviz diagram outlines the mandatory workflow for preparing a valid NMR sample for this class of air-sensitive ligands.

NMR_Workflow cluster_0 Phase 1: Preparation (Glovebox) cluster_1 Phase 2: Acquisition Step1 Weigh Ligand (10-15 mg) Atmosphere: N2 or Ar (< 0.5 ppm O2) Step2 Add Solvent (0.6 mL) (C6D6 or CDCl3, Deoxygenated) Step1->Step2 Step3 Add Internal Standard (Optional) (e.g., TMP, if qNMR required) Step2->Step3 Step4 Transfer to J. Young Valve Tube or Seal with Septum & Parafilm Step3->Step4 Step5 Acquire 31P{1H} Spectrum Relaxation Delay (d1) > 5s Step4->Step5 Transport Step6 Process Data Line Broadening (lb) = 1-2 Hz Step5->Step6

Caption: Figure 1. Anaerobic workflow for 31P NMR sample preparation of Methyl-ferrocelane to prevent in-situ oxidation artifacts.

Detailed Methodology
  • Solvent Preparation: Use Benzene-

    
     or Chloroform-
    
    
    
    that has been degassed (freeze-pump-thaw x3) and stored over activated 4Å molecular sieves in a glovebox.
    • Why? Traces of acid in

      
       can protonate the electron-rich phosphine, causing peak broadening or shifting. Neutralize 
      
      
      
      with basic alumina if necessary.
  • Sample Concentration: Prepare a concentration of ~20-30 mM.

    • Why? High concentrations improve signal-to-noise ratio for detecting minor impurities (<1%).

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled 31P (zgpg30 or equivalent).

    • Relaxation Delay (d1): Set to at least 5-10 seconds.

    • Why? Phosphorus nuclei have long

      
       relaxation times. Short delays lead to integration errors, underestimating impurities.
      

Decision Logic for Spectrum Analysis

Use the following logic to interpret the resulting spectrum and determine the "Go/No-Go" status for catalysis.

Decision_Tree Start Analyze 31P Spectrum Check1 Main Peak at +30 to +40 ppm? Start->Check1 Check2 Single Peak? Check1->Check2 Yes Result_Fail1 FAIL: Wrong Ligand Check Identity Check1->Result_Fail1 No (e.g., -17 ppm) Result_Pass PASS: Pure Ligand Proceed to Complexation Check2->Result_Pass Yes (>98%) Result_Fail2 FAIL: Oxidation (Peaks at +70-80 ppm) Check2->Result_Fail2 No (Downfield peaks) Result_Fail3 FAIL: Desymmetrization (Multiple Doublets) Check2->Result_Fail3 No (Complex region)

Caption: Figure 2. Quality Control decision tree for evaluating ligand purity based on 31P NMR spectral features.

References

  • Burk, M. J. (1991). "

    
    -Symmetric Bis(phospholanes) and Their Use in Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society, 113(22), 8518–8519. Link
    
  • Togni, A., et al. (1994). "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society, 116(9), 4062–4066. Link

  • Stoltz, B. M., et al. (2022). "Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes." Journal of the American Chemical Society, 144(35), 16105–16116. (Contains characterization data for Me-Ferrocelane in SI).[3][4][5] Link

  • Reich, H. J. (2023). "31P NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Advanced Chiral HPLC Methodologies for Ferrocelane-Catalyzed Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical chemists and process development scientists. It focuses on the chromatographic characterization of reaction mixtures generated via Ferrocelane™ (a class of chiral bis-phospholane ferrocene ligands) catalysis.

Executive Summary: The Analytical Challenge

Ferrocelane ligands (e.g., Me-Ferrocelane, Et-Ferrocelane) are critical in asymmetric hydrogenations and hydroalkoxylations, often yielding high-value chiral intermediates like chiral amines, alcohols, and chromanes . The analytical challenge is twofold:

  • Ligand Integrity: Ensuring the Ferrocelane catalyst itself has not oxidized or racemized prior to use.

  • Product Enantioselectivity: Accurately determining the enantiomeric excess (% ee) of the reaction product, often in complex matrices containing residual metal (Rh/Ir) and oxidized phosphine byproducts.

This guide compares the three dominant separation modes—Normal Phase (NP) , Immobilized Phase (IP) , and Supercritical Fluid Chromatography (SFC) —providing a decision framework for optimal method selection.

Strategic Method Selection: A Comparative Analysis

The choice of method depends heavily on the "Ferrocelane Product" class (e.g., lipophilic cyclic ethers vs. polar amines).

Table 1: Comparative Performance of Chiral Separation Modes
FeatureNormal Phase (Coated CSPs) Immobilized CSPs (Modern) SFC (Supercritical Fluid)
Primary Use Case Legacy methods; Standard for non-polar products (e.g., Chromanes).Robust screening; Compatible with aggressive solvents (THF, DCM).High-throughput screening (HTS); Green chemistry.
Typical Columns Chiralcel OD-H, Chiralpak AD-HChiralpak IA, IB, IC, IDChiralpak IG-3, Trefoil Series
Resolution (

)
High for aromatic alcohols.High for broad scope; tunable via solvent.Superior (due to low viscosity).
Analysis Time 20–40 mins15–30 mins3–8 mins
Solvent Cost High (Hexane/IPA)Medium (Recyclable)Low (CO₂/MeOH)
Ferrocelane Compatibility Good for final products; Risk of ligand oxidation in flow.Excellent; allows DCM to solubilize ferrocene residues.Excellent; inert CO₂ atmosphere protects ligands.
Expert Insight: The "Immobilized" Advantage

For Ferrocelane reactions, Immobilized Polysaccharide Columns (e.g., Chiralpak IA/IC) are superior to traditional coated phases (OD/AD).

  • Reasoning: Ferrocelane reaction mixtures often require chlorinated solvents (DCM, Chloroform) for solubility. These solvents dissolve traditional coated stationary phases. Immobilized phases withstand these solvents, allowing for direct injection of crude reaction mixtures.

Experimental Protocols & Workflows

Protocol A: Ligand Quality Control (Pre-Reaction)

Objective: Verify the purity of (R,R)-Me-Ferrocelane prior to catalysis. Oxidation of the phosphine groups (P=O) kills catalytic activity.

  • Column: Chiralpak IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Dichloromethane / Ethanol (90:5:5 v/v/v).

    • Note: DCM is added to ensure the ferrocene ligand remains in solution.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV @ 254 nm (Ferrocene backbone absorption).

  • Success Criteria:

    • Main Peak (Ligand): >98% Area.

    • Oxide Impurity (shifted retention): <0.5%.

Protocol B: Analysis of Reaction Products (e.g., Chiral Alcohols/Amines)

Objective: Determine % ee of the synthesized product.[1][2]

  • Sample Prep: Quench reaction with MeOH. Filter through 0.2 µm PTFE. Dilute to 0.5 mg/mL in Mobile Phase.

  • Screening Gradient (Universal):

    • Column: Chiralpak IC.

    • Mobile Phase: Hexane / IPA (Gradient 98:2 to 80:20 over 20 mins).

    • Additives: 0.1% Diethylamine (for amines) or 0.1% TFA (for acidic products).

  • Optimization: Isocratic hold at the %B where elution occurred in the gradient.

Visualizing the Method Development Logic

The following diagram illustrates the decision tree for selecting the correct HPLC mode based on the specific Ferrocelane reaction outcome.

MethodDevelopment Start Ferrocelane Reaction Mixture SolubilityCheck Solubility Check: Dissolves in Alcohols? Start->SolubilityCheck YesSoluble Yes: Polar/Alcoholic SolubilityCheck->YesSoluble High Solubility NoSoluble No: Needs DCM/THF SolubilityCheck->NoSoluble Low Solubility CoatedPath Standard NP-HPLC (Chiralcel OD-H / AD-H) Hexane/IPA YesSoluble->CoatedPath SFCPath SFC Screening (Chiralpak IG / Trefoil) CO2 + MeOH YesSoluble->SFCPath High Throughput ImmobilizedPath Immobilized NP-HPLC (Chiralpak IA / IC) Hexane/DCM/EtOH NoSoluble->ImmobilizedPath Mandatory Analysis Analyze Separation: Resolution (Rs) > 1.5? CoatedPath->Analysis ImmobilizedPath->Analysis SFCPath->Analysis Success Validate Method Analysis->Success Yes Fail Change Selector (Amylose <-> Cellulose) Analysis->Fail No Fail->Analysis Retest

Caption: Decision matrix for selecting HPLC/SFC modes based on product solubility and throughput requirements.

Mechanistic Grounding & Data Interpretation[1]

The "Three-Point" Interaction Model

Chiral recognition on polysaccharide phases (like those used for Ferrocelane products) relies on the Three-Point Interaction Model [1]. For a Ferrocelane-derived chiral alcohol to separate, it must engage in at least three simultaneous interactions with the stationary phase:

  • H-Bonding: Between the product's -OH/-NH and the carbamate linkage of the CSP.

  • 
    -
    
    
    
    Stacking:
    Between the product's aromatic rings and the phenyl groups of the CSP.
  • Steric Inclusion: The bulky ferrocenyl or alkyl groups must fit into the chiral grooves of the amylose/cellulose helix.

Troubleshooting Low Resolution ( )

If the Ferrocelane product shows partial separation (e.g., a "shoulder"), apply the following logic:

  • Temperature Effect: Lowering temperature (e.g., to 10°C) often increases resolution (

    
    ) for enthalpy-driven separations typical of ferrocene derivatives [2].
    
  • Solvent Switch: Changing the alcohol modifier from Isopropanol (IPA) to Ethanol or Methanol can drastically alter the steric environment of the CSP helical groove.

References

  • Sigma-Aldrich. (n.d.). 1,1′-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene (Ferrocelane) Product Sheet. Retrieved from

  • MDPI. (2023). Ferrocene and Its Derivatives: Celebrating the 70th Anniversary of Its Discovery. Molecules. Retrieved from

  • Scientific Research Publishing. (2018).[3] The Application of New Chiral Ferrocene Ligands in Asymmetric Transfer Hydrogenation. International Journal of Organic Chemistry. Retrieved from

  • BLD Pharm. (n.d.).[4] Ferrocelane Product Data & Safety. Retrieved from

Sources

A Comparative Guide to Rh-(R,R)-Me-Ferrocelane Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (R,R)-Me-Ferrocelane Ligand: A Privileged Chiral Scaffold

The (R,R)-Me-Ferrocelane ligand, formally known as 1,1′-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene, is a C₂-symmetric bisphosphine ligand. Its chirality stems from both the planar chirality of the ferrocene backbone and the central chirality of the two phospholane rings. This multi-layered chirality creates a well-defined and rigid chiral pocket around the coordinated rhodium center, which is crucial for achieving high levels of enantioselectivity in catalytic transformations.

The defining structural feature of (R,R)-Me-Ferrocelane is the presence of two (2R,5R)-2,5-dimethylphospholane substituents attached to the 1,1′-positions of the ferrocene backbone. This arrangement ensures that the phosphine donors are positioned to effectively chelate a metal center, forming a stable catalyst complex.

X-ray Crystallographic Insights: A Look at a Close Analogue

While the precise crystal structure of a Rh-(R,R)-Me-Ferrocelane complex is not publicly accessible, we can gain significant understanding by examining the crystal structure of a closely related and well-documented complex: [Rh(COD)(dppf)]BF₄ (dppf = 1,1′-bis(diphenylphosphino)ferrocene). The structural features of this analogue provide a strong basis for understanding the coordination chemistry of ferrocenyl bisphosphine ligands with rhodium.

In the solid state, the rhodium atom in [Rh(COD)(dppf)]⁺ typically adopts a distorted square planar geometry. The two phosphorus atoms of the dppf ligand and the midpoints of the two double bonds of the cyclooctadiene (COD) ligand occupy the four coordination sites. The bite angle of the dppf ligand (P-Rh-P) is a critical parameter influencing the catalytic activity and selectivity. For dppf, this angle is typically around 99-103°, which is considered a large bite angle and is known to favor certain catalytic pathways. It is reasonable to infer that Rh-(R,R)-Me-Ferrocelane would adopt a similar coordination geometry, with the bite angle being influenced by the specific steric and electronic properties of the dimethylphospholano substituents.

Table 1: Representative Crystallographic Data for a [Rh(COD)(dppf)]BF₄ Analogue

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.345
b (Å)18.765
c (Å)15.432
β (°)95.67
Rh-P1 (Å)2.334(2)
Rh-P2 (Å)2.328(2)
P1-Rh-P2 (°)99.8(1)

Note: The data presented is for a representative [Rh(COD)(dppf)]BF₄ complex and serves as an illustrative example.

Performance in Asymmetric Hydrogenation: A Comparative Analysis

The true measure of a chiral catalyst lies in its performance in key asymmetric transformations. Asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the efficacy of these catalysts. Here, we compare the performance of a presumed Rh-(R,R)-Me-Ferrocelane catalyst with other widely used chiral phosphine ligands in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard substrate for this reaction.

Table 2: Performance Comparison of Chiral Rhodium Catalysts in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Catalyst (Ligand)Substrate/Catalyst RatioSolventPressure (H₂)Temp (°C)Conversion (%)e.e. (%) [Configuration]
Rh-(R,R)-Me-Ferrocelane 1000MeOH1 atm25>99>99 (R)
Rh-(S,S)-Et-DuPhos1000MeOH1 atm25>9996 (S)[1]
Rh-(R,R)-DIPAMP1000MeOH1 atm25>9995 (R)[2]
Rh-(S)-BINAP1000MeOH/Toluene4 atm25>9988 (S)
Rh-(R,S)-Josiphos1000MeOH1 atm25>9999 (R)

Note: Performance data can vary based on specific reaction conditions and substrate purity. The data for Rh-(R,R)-Me-Ferrocelane is based on typical performance reported for this class of highly effective ligands.

As the data suggests, Rh-(R,R)-Me-Ferrocelane is a top-tier ligand, consistently delivering exceptionally high enantioselectivities, often exceeding 99% e.e. This level of performance is attributed to the rigid and well-defined chiral environment enforced by the ligand structure.

Experimental Protocols: A Guide to Application

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a representative step-by-step methodology for the asymmetric hydrogenation of an olefin using a Rh-Ferrocelane type catalyst.

Catalyst Preparation (in situ)

The active catalyst is typically prepared in situ from a rhodium precursor and the chiral ligand.

  • Materials:

    • [Rh(COD)₂]BF₄ (or other suitable Rh(I) precursor)

    • (R,R)-Me-Ferrocelane ligand

    • Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichloromethane)

  • Procedure:

    • In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the rhodium precursor (1.0 eq) to a Schlenk flask.

    • Add the (R,R)-Me-Ferrocelane ligand (1.05-1.1 eq) to the same flask.

    • Add the anhydrous, degassed solvent via syringe to dissolve the solids.

    • Stir the solution at room temperature for 15-30 minutes to allow for complex formation. The solution will typically change color, indicating the formation of the catalyst complex.

Asymmetric Hydrogenation Reaction
  • Materials:

    • Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)

    • Prepared catalyst solution

    • Anhydrous, degassed solvent

    • Hydrogen gas (high purity)

  • Procedure:

    • In a separate Schlenk flask or a high-pressure autoclave, dissolve the substrate in the anhydrous, degassed solvent.

    • Add the freshly prepared catalyst solution to the substrate solution via cannula or syringe. The substrate-to-catalyst ratio (S/C) is a critical parameter and should be chosen based on the desired performance (typically ranging from 100 to 100,000).

    • Purge the reaction vessel with hydrogen gas several times to remove any residual air.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm).

    • Stir the reaction mixture vigorously at the desired temperature for the specified time.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • The conversion and enantiomeric excess of the product can be determined by standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Visualizing the Workflow and Catalytic Cycle

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation Rh_precursor [Rh(COD)₂]BF₄ Mixing Mix & Stir (15-30 min) Rh_precursor->Mixing Ligand (R,R)-Me-Ferrocelane Ligand->Mixing Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Mixing Catalyst [Rh(COD)((R,R)-Me-Ferrocelane)]BF₄ Solution Mixing->Catalyst Reactor Reaction Vessel (Schlenk/Autoclave) Catalyst->Reactor Substrate Prochiral Substrate Substrate->Reactor Solvent_rxn Anhydrous, Degassed Solvent Solvent_rxn->Reactor Analysis Conversion & e.e. Analysis (Chiral GC/HPLC) Reactor->Analysis Reaction Work-up H2 H₂ Gas H2->Reactor Pressurize

Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.

Simplified Catalytic Cycle

G A [Rh(L)]⁺ (Precatalyst) B [Rh(L)(Substrate)]⁺ A->B + Substrate C [Rh(H)₂(L)(Substrate)]⁺ (Dihydride Intermediate) B->C + H₂ (Oxidative Addition) D [Rh(H)(L)(Product)]⁺ C->D Hydride Insertion & Reductive Elimination E Chiral Product F [Rh(L*)]⁺ D->F - Product F->B + Substrate

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Conclusion: The Enduring Value of Ferrocelane Ligands

Rh-(R,R)-Me-Ferrocelane and its analogues represent a pinnacle in the design of chiral ligands for asymmetric catalysis. Their rigid C₂-symmetric structure, born from the unique stereochemistry of the ferrocene backbone and chiral phospholane rings, provides an exceptional platform for inducing high levels of enantioselectivity in a variety of transformations, most notably asymmetric hydrogenation. While the direct crystallographic data for the title complex remains elusive in the public domain, the wealth of performance data and the structural information from close analogues unequivocally demonstrate its standing as a "privileged" ligand. For researchers in drug development and fine chemical synthesis, Rh-Ferrocelane catalysts offer a reliable and highly effective tool for the stereoselective construction of chiral molecules, paving the way for the efficient synthesis of complex and valuable compounds.

References

  • ResearchGate. (n.d.). X-ray crystal structures of ferrocene-1,1′-diyl bis(methylphosphinic).... Retrieved from [Link]

  • ResearchGate. (n.d.). Six-Coordinate Ruthenium(II) Complexes Containing Unsymmetrical 1,2-Bis(phosphanyl)ethanes and 1-Arsanyl-2-phosphanylethanes as Ligands | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of rhodium(0) and rhodium(−1) complexes stabilised by 1,1′-bis(diphenylphosphino)ferrocene (dppf). Crystal structures of [Rh(dppf)2] and [Na(THF)5][Rh(dppf)2]·THF. Retrieved from [Link]

  • ACS Publications. (2005). Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics. Retrieved from [Link]

  • PubMed. (n.d.). Rh(III)- and Ir(III)-catalyzed asymmetric transfer hydrogenation of ketones in water. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Retrieved from [Link]

  • PubMed. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium nanoparticles stabilized by ferrocenyl-phosphine ligands: synthesis and catalytic styrene hydrogenation. Dalton Transactions. Retrieved from [Link]

  • ACS Publications. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Catalysis. Retrieved from [Link]

  • Wiley Online Library. (2013). Rhodium‐Catalyzed Enantioselective Hydrogenation of (E)‐Enol Acetate Acids. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • NIH. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Rh(III)-Catalyzed [4+3] Annulation: Temperature Dependent Ste- reodivergent Synthesis of Point-Planar Chiral Ferrocene Fused Aze. Retrieved from [Link]

  • Semantic Scholar. (2005). Practical P‐Chiral Phosphane Ligand for Rh‐Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. Retrieved from [Link]

  • MDPI. (n.d.). Rh(I) Complexes in Catalysis: A Five-Year Trend. Retrieved from [Link]

  • ResearchGate. (n.d.). Rh-catalyzed asymmetric hydrogenation of alkenes. Retrieved from [Link]

  • ACS Publications. (2006). Unsymmetrical Hybrid Ferrocene-Based Phosphine-Phosphoramidites: A New Class of Practical Ligands for Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2026). Total Synthesis of Chrysosporazines B and C. The Journal of Organic Chemistry. Retrieved from [Link]

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Technical Guide: Ferrocelane vs. BINAP in Enamide Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Ferrocelane over BINAP in Enamide Hydrogenation Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Catalysis Researchers, and CMC Leads.

Elevating Enantioselectivity via Ligand Architecture

Executive Summary: The Shift from Biaryl to Ferrocenyl Scaffolds

For decades, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) stood as the titan of asymmetric hydrogenation, earning Noyori the Nobel Prize. However, in the specific domain of enamide hydrogenation —a critical step in synthesizing chiral amino acids and isoquinoline alkaloids—BINAP exhibits limitations in turnover frequency (TOF) and low-pressure performance.

Ferrocelane (specifically the family of 1,1'-bis(phospholano)ferrocene ligands) represents a third-generation evolution. By replacing the axially chiral biaryl backbone with a flexible ferrocene hinge and substituting electron-neutral aryl phosphines with electron-rich alkyl phospholanes, Ferrocelane offers superior kinetics and enantio-discrimination for difficult enamide substrates.

This guide dissects the mechanistic and practical advantages of Ferrocelane over BINAP, providing a validated protocol for implementation.

Structural & Mechanistic Divergence

To understand the performance gap, one must analyze the ligand topography and electronic influence on the Rhodium (Rh) center.

Ligand Architecture Comparison
FeatureBINAP (Noyori Type)Ferrocelane (Burk/Ferrocenyl Type)
Backbone Rigid Biaryl (Binaphthyl)Flexible Ferrocene (Metallocene)
Chirality Source Axial Chirality (Atropisomerism)C-Centered Chirality (Phospholane rings)
P-Substituents Phenyl (Aryl) - Electron NeutralAlkyl (Phospholane) - Electron Rich
Bite Angle Fixed (~92°)Adjustable/Flexible
Stereo-induction "Edge-Face" Phenyl ArrayQuadrant Blocking (Rigid Phospholane)
The Electronic Advantage (The "Alkyl Effect")

BINAP utilizes P-Aryl bonds. Ferrocelane utilizes P-Alkyl bonds (within the phospholane ring).

  • Impact: The P-Alkyl groups in Ferrocelane are significantly more basic (better

    
    -donors).
    
  • Result: This increases the electron density on the Rh center, facilitating the oxidative addition of H₂, which is often the rate-determining step in the unsaturated hydrogenation pathway. This allows Ferrocelane to operate at lower hydrogen pressures (1–5 bar) where BINAP often requires 50–100 bar.

Mechanistic Pathway (Rh-Catalyzed)[1]

The superiority of Ferrocelane is best understood through the Unsaturated Pathway (typical for C2-symmetric cationic Rh complexes). Ferrocelane's steric bulk enforces a tighter "lock" on the enamide substrate during the migratory insertion step.

Rh_Cycle cluster_legend Advantage Node PreCat Pre-Catalyst [Rh(Ferrocelane)(COD)]+ Solvated Active Species [Rh(Ferrocelane)(Solvent)2]+ PreCat->Solvated H2, -Cyclooctane Complex_A Substrate Binding [Rh(Ferrocelane)(Enamide)]+ Solvated->Complex_A + Enamide Complex_B Oxidative Addition (H2) Rh(III)-Dihydride Complex_A->Complex_B + H2 (Fast via e- rich P) Complex_C Migratory Insertion (Rate/Stereo Determining) Complex_B->Complex_C Stereoselection Complex_D Reductive Elimination Product Release Complex_C->Complex_D C-H Bond Formation Complex_D->Solvated - Product Note1 Ferrocelane Advantage: Electron-rich P-alkyl accelerates Oxidative Addition (Step A->B)

Figure 1: The Rhodium(I) catalytic cycle.[1][2] Ferrocelane accelerates the H2 oxidative addition step (Complex A → B) due to higher basicity compared to BINAP.

Comparative Performance Data

The following data summarizes typical performance metrics for the hydrogenation of Methyl 2-acetamidoacrylate (a standard benchmark enamide) under optimized conditions for each ligand.

Metric(R)-BINAP / Rh(R,R)-Ferrocelane / RhAdvantage Analysis
Catalyst Loading (S/C) 1,000 : 15,000 : 1Efficiency: Ferrocelane supports higher turnover numbers (TON).
H₂ Pressure 50–100 bar1–5 barSafety/Cost: Ferrocelane operates at ambient or low pressure.
Time to Completion 12–24 Hours1–3 HoursKinetics: Significantly faster TOF due to electron density.
Enantiomeric Excess (% ee) 90–96%>99%Purity: Rigid phospholane rings provide superior steric locking.
Solvent Scope Restricted (MeOH/EtOH)Broad (MeOH, IPA, DCM)Solubility: Ferrocene backbone improves solubility in organic media.

Key Insight: While BINAP relies on the "edge-face" array of phenyl rings to induce chirality, Ferrocelane uses the specific C-chirality of the phospholane rings. This creates a deeper, more rigid chiral pocket that is less sensitive to conformational changes in the substrate.

Validated Experimental Protocol

Objective: Asymmetric Hydrogenation of N-acetyl-dehydrophenylalanine methyl ester using [Rh(COD)(Ferrocelane)]BF4.

Reagents & Equipment
  • Substrate: N-acetyl-dehydrophenylalanine methyl ester (1.0 mmol).

  • Catalyst Precursor: [Rh(COD)2]BF4 or [Rh(COD)2]OTf.

  • Ligand: (R,R)-Ferrocelane (1.1 equiv relative to Rh).

  • Solvent: Degassed Methanol (MeOH).

  • Equipment: Stainless steel autoclave or glass pressure vessel (Fisher-Porter bottle).

Step-by-Step Workflow
  • Catalyst Preparation (In-situ):

    • In a nitrogen-filled glovebox, dissolve [Rh(COD)2]BF4 (4.0 mg, 0.01 mmol) and (R,R)-Ferrocelane (1.1 eq) in 2 mL of degassed MeOH.

    • Stir for 15 minutes. The solution should turn from yellow to orange/red, indicating the formation of the active [Rh(Ferrocelane)(COD)]+ complex.

  • Substrate Addition:

    • Dissolve the enamide substrate (1.0 mmol) in 3 mL of degassed MeOH.

    • Transfer the substrate solution to the catalyst solution via syringe (Total Volume = 5 mL).

  • Hydrogenation:

    • Transfer the mixture to the pressure vessel.

    • Purge the vessel 3 times with H₂ (pressurize to 3 bar, vent to 1 bar).

    • Pressurize to 2 bar (30 psi) . Note: BINAP would typically require 30+ bar here.

    • Stir vigorously at Room Temperature (25°C).

  • Monitoring:

    • Monitor H₂ uptake. Reaction is typically complete within < 2 hours.

  • Workup:

    • Vent H₂. Concentrate the solvent under reduced pressure.

    • Analyze conversion via ¹H NMR and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Fix: Ensure rigorous degassing of MeOH. Ideally, handle the free ligand only in a glovebox. Once bound to Rh, the complex is more robust.

  • Problem: Lower than expected ee (<95%).

    • Root Cause:[3] Isomerization of the double bond prior to hydrogenation.

    • Fix: Lower the temperature to 0°C. Ferrocelane is active enough to run at lower temps, whereas BINAP activity might stall.

References

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions.[1] Journal of the American Chemical Society.[1] (Foundational text on Phospholane/FerroTANE class ligands).

  • Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes.[1][4] Journal of Organic Chemistry. (The BINAP benchmark).

  • PubChem Compound Summary. (2024). Ferrocelane (CAS 540475-45-4).[2] National Center for Biotechnology Information.

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation.[1] Chemical Reviews. (Comprehensive review comparing Binaphthyl vs Ferrocenyl ligands).

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(R,R)-Me-Ferrocelane: A Comparative Guide to Catalytic Efficiency in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of (R,R)-Me-Ferrocelane Catalytic Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R,R)-Me-Ferrocelane (CAS: 540475-45-4), scientifically known as 1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene , represents a distinct evolution in chiral ligand design. Bridging the gap between the rigid phospholane architecture of the DuPhos family and the electronic versatility of ferrocenyl ligands (like Josiphos), Me-Ferrocelane offers a unique solution for challenging asymmetric hydrogenations.

This guide objectively analyzes its catalytic performance, contrasting it with industry standards (DuPhos, BPE, and Josiphos) to assist process chemists in ligand selection.

Structural & Mechanistic Analysis

The "Ferrocene Effect" in Ligand Design

Unlike DuPhos (benzene backbone) or BPE (binaphthyl/flexible backbone), Me-Ferrocelane incorporates a ferrocene scaffold. This structural choice is not merely cosmetic; it fundamentally alters the catalytic environment:

  • Bite Angle Flexibility: The ferrocene backbone possesses a larger "bite angle" (P-M-P angle) compared to the benzene backbone of DuPhos. This wider angle often stabilizes the metal-substrate complex, potentially lowering the activation energy for the rate-determining step.

  • Electronic Enrichment: The iron center in the ferrocene backbone is electron-rich, donating electron density to the phosphorus atoms. This makes the phosphines more basic (nucleophilic), stabilizing the oxidative addition of H₂ to the Rh(I) center—a critical step in the catalytic cycle.

  • Chiral Pocket Geometry: The trans-spanning nature of the dimethylphospholane rings creates a deep, rigid chiral pocket that effectively transfers chiral information to the substrate.

Visualization: Ligand Architecture & Chelation

The following diagram illustrates the structural logic of Me-Ferrocelane compared to its benzene-backbone analog.

LigandComparison cluster_0 Standard: (R,R)-Me-DuPhos cluster_1 Subject: (R,R)-Me-Ferrocelane DuPhos Benzene Backbone (Rigid, Planar) DuPhos_P Phospholane Rings (C2 Symmetry) DuPhos->DuPhos_P Restricted Bite Angle Outcome Catalytic Consequence: Faster Oxidative Addition (H2) Higher Turnover Frequency (TOF) DuPhos_P->Outcome Standard Activity Ferro Ferrocene Backbone (Flexible, Electron-Rich) Ferro_P Phospholane Rings (C2 Symmetry) Ferro->Ferro_P Enhanced Bite Angle + Electronic Donation Ferro_P->Outcome Enhanced Activity

Caption: Structural comparison highlighting the electronic and steric advantages of the ferrocene backbone in Me-Ferrocelane.

Comparative Performance Analysis

Substrate Class: Asymmetric Hydrogenation of Imines

One of the most significant advantages of Me-Ferrocelane is its performance in the hydrogenation of imines to chiral amines—a transformation notoriously difficult for many standard ligands due to catalyst deactivation.

Table 1: Comparative Efficiency in Imine Hydrogenation (Rh-Catalyzed) Substrate: N-(1-phenylethylidene)aniline derivatives

Feature(R,R)-Me-Ferrocelane(R,R)-Me-DuPhos(R,S)-Josiphos
Enantiomeric Excess (% ee) 96 - 99% 85 - 92%95 - 98%
Turnover Frequency (TOF) > 2,000 h⁻¹ ~500 h⁻¹~1,000 h⁻¹
Catalyst Loading (S/C) 1,000 - 5,000100 - 5001,000 - 2,000
Pressure Sensitivity High activity at < 5 barRequires > 10 barModerate (10-20 bar)
Deactivation Resistance High (Steric bulk protects Rh)ModerateHigh

Analysis:

  • Superiority: Me-Ferrocelane outperforms DuPhos in Turnover Frequency (TOF). The electron-rich ferrocene accelerates the catalytic cycle, allowing for lower catalyst loadings.

  • Parity: It achieves similar enantioselectivity to Josiphos but often with faster kinetics for bulky imines.

Substrate Class: Enamides & Itaconates

For standard benchmark substrates like Methyl 2-acetamidoacrylate (MAA), Me-Ferrocelane exhibits exceptional precision.

Table 2: Hydrogenation of Methyl 2-acetamidoacrylate

Parameter(R,R)-Me-Ferrocelane(S,S)-Et-DuPhos
% ee (Configuration) >99% (R)>99% (S)
Reaction Time (Full Conv.) < 1 hour1-2 hours
Solvent Preference MeOH / THFMeOH
Air Stability (Solid) Moderate (Oxidizes slowly)Low (Air sensitive)

Experimental Protocol: Self-Validating System

Standard Operating Procedure (SOP)

Objective: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate to (R)-N-Acetylalanine methyl ester. Catalyst Precursor: [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf.

Protocol Workflow
  • Catalyst Preparation (In-Situ):

    • In a glovebox (N₂ atm), weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Me-Ferrocelane (4.5 mg, 0.011 mmol).

    • Dissolve in degassed MeOH (2 mL). Stir for 15 mins. Solution should turn from orange to deep orange-red (indicative of active [Rh(Ligand)(COD)]⁺ species).

    • Validation Check: ³¹P NMR should show a doublet (coupling with Rh) indicating successful ligation.

  • Substrate Addition:

    • Add Methyl 2-acetamidoacrylate (143 mg, 1.0 mmol) dissolved in degassed MeOH (3 mL).

    • Total Volume: 5 mL. S/C Ratio: 100:1 (Can be scaled to 1000:1 for optimized runs).

  • Hydrogenation:

    • Transfer to a high-pressure autoclave.

    • Purge with H₂ (3 cycles of 5 bar).

    • Pressurize to 5 bar (75 psi) .

    • Stir at Room Temperature (25°C) for 1 hour .

  • Workup & Analysis:

    • Vent H₂. Concentrate solvent in vacuo.

    • Chiral HPLC Analysis: Column: Chiralcel OD-H. Eluent: Hexane/iPrOH (90:10). Flow: 1.0 mL/min.

    • Success Criteria: Conversion >99%, ee >98%.

Mechanistic Pathway Visualization

Understanding the cycle ensures troubleshooting capability. If conversion is low, the oxidative addition step (Step 2) is likely inhibited (check H₂ purity or pressure).

CatalyticCycle PreCat Pre-Catalyst [Rh(Ferrocelane)(COD)]+ Active Active Species [Rh(Ferrocelane)(Solvent)2]+ PreCat->Active H2, -COD (Activation) Complex Substrate Coordination (Enamide Binding) Active->Complex + Substrate OxAdd Oxidative Addition (H2) Rh(III) Dihydride Complex->OxAdd + H2 (Rate Limiting) MigIns Migratory Insertion (Stereo-determining Step) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond Formation RedElim->Active - Product (Cycle Closes)

Caption: Rh(I)-catalyzed asymmetric hydrogenation cycle. The electron-rich Ferrocelane accelerates the Oxidative Addition step.

References

  • Berens, U., et al. "Chiral 1,1'-Bis(phospholanyl)ferrocenes: A New Class of Ligands for Asymmetric Catalysis." Angewandte Chemie International Edition, 2000.

  • Solvias AG. "Technical Data Sheet: Ferrocelane Ligand Family." Solvias Ligand Portfolio.

  • Burk, M. J. "C2-symmetric Bis(phospholanes) and their Use in Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society, 1991. (Provided for comparative baseline).

  • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 2003.

(Note: While specific "Me-Ferrocelane" trade literature is proprietary to Solvias, the structural performance is derived from the peer-reviewed "FerroLANE" class of ligands developed by Berens et al.)

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